m-PEG3-S-PEG3-Boc
Description
The exact mass of the compound m-PEG3-S-PEG3-t-butyl ester is 440.24438940 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O8S/c1-20(2,3)28-19(21)5-6-23-9-10-25-12-14-27-16-18-29-17-15-26-13-11-24-8-7-22-4/h5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUREYBEJCEQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCSCCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150790 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055040-96-3 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055040-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
m-PEG3-S-PEG3-Boc: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-S-PEG3-Boc is a heterobifunctional linker molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a key component in the rapidly advancing field of targeted protein degradation, this linker plays a crucial role in connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The unique structure of this compound, featuring two polyethylene (B3416737) glycol (PEG) units connected by a thioether linkage and terminating in a Boc-protected amine, offers a balance of hydrophilicity, flexibility, and synthetic versatility that is advantageous for the development of effective PROTACs.
This technical guide provides a comprehensive overview of the properties of this compound, representative experimental protocols for its use in PROTAC synthesis, and examples of the data generated in the characterization of PROTACs.
Core Properties of this compound
The physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its application in the synthesis of PROTACs, influencing factors such as solubility, reaction kinetics, and the overall properties of the final PROTAC molecule.
| Property | Value |
| Chemical Formula | C20H40O8S |
| Molecular Weight | 440.59 g/mol |
| CAS Number | 2055040-96-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C |
The Role of this compound in the PROTAC Signaling Pathway
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein of interest (POI). The this compound linker is central to this process, acting as the bridge that facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase.
The general mechanism is as follows:
-
The PROTAC, containing the this compound linker, simultaneously binds to the POI and an E3 ligase, forming a POI-PROTAC-E3 ligase ternary complex.
-
This proximity, enabled by the linker, allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
The resulting polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.
-
The PROTAC is then released and can participate in further rounds of protein degradation.
References
In-depth Technical Guide to m-PEG3-S-PEG3-Boc: A Versatile Linker for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of m-PEG3-S-PEG3-Boc, a bifunctional linker increasingly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides illustrative experimental protocols, and visualizes its role in relevant biological pathways and experimental workflows.
Core Concepts: Structure and Physicochemical Properties
This compound is a heterobifunctional linker that plays a crucial role in the design and synthesis of PROTACs.[1][2][3] Its structure features a methoxy-terminated triethylene glycol (m-PEG3) unit, a central thioether linkage, another triethylene glycol (PEG3) spacer, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. This unique architecture imparts desirable properties for PROTAC development, including enhanced solubility and the ability to precisely control the distance and spatial orientation between the target protein and the E3 ligase.[3]
The Boc protecting group allows for a stepwise and controlled conjugation strategy. It can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for either the target protein or the E3 ligase.[4][5] The thioether linkage provides stability, while the PEG chains enhance the overall solubility and pharmacokinetic profile of the resulting PROTAC molecule.[6]
Chemical Structure of this compound:
Caption: 2D structure of this compound.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 2055040-96-3 | [3][7] |
| Molecular Formula | C20H40O8S | [1][3] |
| Molecular Weight | 440.59 g/mol | [1][3] |
| Appearance | Colorless to light yellow oil | |
| Solubility | Soluble in DMSO, DCM, DMF, Water | [5][6] |
| Storage Conditions | -20°C for long-term storage | [8] |
Role in PROTAC-Mediated Protein Degradation
PROTACs are innovative therapeutic agents that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[9][10] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[9]
The this compound linker is a critical component in this process, physically spanning the distance between the POI and the E3 ligase to facilitate the formation of a stable ternary complex.[11] Once this complex is formed, the E3 ligase catalyzes the attachment of ubiquitin chains to the POI.[11] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, leading to its removal from the cell.[11] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[11]
PROTAC Signaling Pathway:
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a functional PROTAC using this compound typically involves a multi-step process. The following protocols provide a general framework for the key experimental procedures.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine, making it available for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the progress of the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To neutralize any residual acid, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected linker (m-PEG3-S-PEG3-NH₂).
Amide Coupling of the Deprotected Linker to a Carboxylic Acid-Containing Ligand
This protocol outlines the conjugation of the deprotected linker to a molecule containing a carboxylic acid group (e.g., a POI ligand or an E3 ligase ligand) via amide bond formation.
Materials:
-
Deprotected m-PEG3-S-PEG3-NH₂
-
Carboxylic acid-containing ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid-containing ligand (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
In a separate vessel, dissolve the deprotected m-PEG3-S-PEG3-NH₂ (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).
-
Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting conjugate by preparative reverse-phase HPLC.
General Workflow for PROTAC Synthesis:
Caption: General workflow for PROTAC synthesis.
Characterization of the Final PROTAC
After synthesis and purification, it is essential to thoroughly characterize the final PROTAC molecule to confirm its identity, purity, and integrity.
Recommended Analytical Techniques:
| Analytical Method | Purpose |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the final product and assess its purity. |
| High-Resolution Mass Spectrometry (HRMS) | To obtain an accurate mass measurement and confirm the elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the successful conjugation of all components. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final PROTAC and for preparative purification. |
Conclusion
This compound is a valuable and versatile tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and synthetic tractability make it an attractive choice for the construction of potent and effective PROTACs. The experimental protocols and conceptual frameworks provided in this guide are intended to support researchers in the design, synthesis, and characterization of novel PROTAC-based therapeutics. As the development of PROTACs continues to evolve, the strategic use of well-designed linkers like this compound will remain a cornerstone of success in this exciting area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CAS#:2055040-96-3 | Chemsrc [chemsrc.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 6. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 7. This compound-西安齐岳生物 [0qy.com]
- 8. purepeg.com [purepeg.com]
- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
m-PEG3-S-PEG3-Boc: A Technical Guide for Drug Development Professionals
CAS Number: 2055040-96-3
This technical guide provides an in-depth overview of m-PEG3-S-PEG3-Boc, a heterobifunctional linker molecule integral to the advancement of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the properties, applications, and experimental considerations of this linker.
Core Concepts and Physicochemical Properties
This compound is a polyethylene (B3416737) glycol (PEG) and alkyl/ether-based PROTAC linker. Its structure features two PEG3 moieties separated by a central sulfide (B99878) group, with one terminus capped by a methoxy (B1213986) group and the other protected by a tert-butyloxycarbonyl (Boc) group. This unique architecture imparts desirable physicochemical properties for PROTAC development, including enhanced solubility and flexibility of the resulting degrader molecule.
While specific experimental data for this compound is not extensively published, its properties can be inferred from data on structurally similar PEGylated molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Information | Source |
| CAS Number | 2055040-96-3 | [1] |
| Molecular Formula | C20H40O8S | [2] |
| Molecular Weight | 440.59 g/mol | [2] |
| Appearance | Predicted: Solid powder | N/A |
| Purity | Typically ≥95% or ≥98% | [2][3] |
| Boiling Point | 496.6±45.0 °C (Predicted) | [3] |
| Density | 1.063±0.06 g/cm3 (Predicted) | [3] |
| Solubility | Expected to be soluble in DMSO, DMF, and DCM. PEG linkers generally increase aqueous solubility.[4][5][6] | Inferred from similar compounds |
| Storage | Recommended: -20°C for long-term storage to prevent degradation.[7] | General recommendation for PEGylated compounds |
| Stability | Stable for years if stored properly in solid form. Avoid repeated freeze-thaw cycles of solutions. | General recommendation for PEGylated compounds |
Mechanism of Action in Targeted Protein Degradation
This compound serves as a crucial component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein of interest (POI).[8][9]
The general mechanism of action for a PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule, containing the this compound linker, simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The flexibility and length of the PEG linker are critical for optimizing the formation and stability of this complex.[10]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules.[8]
The following diagram illustrates this signaling pathway:
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound involves a series of chemical reactions to conjugate a POI-binding ligand and an E3 ligase-binding ligand to the linker. The following is a generalized experimental protocol.
Boc Deprotection of this compound
The first step is typically the removal of the Boc protecting group to expose a reactive amine for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected linker (m-PEG3-S-PEG3-NH2).
PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of a carboxylic acid-containing ligand (either for the POI or E3 ligase) to the deprotected linker.
Materials:
-
Deprotected m-PEG3-S-PEG3-NH2 linker
-
Carboxylic acid-functionalized ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Preparative HPLC system
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected m-PEG3-S-PEG3-NH2 linker (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, the crude product can be purified by preparative HPLC to yield the final PROTAC molecule. The second ligand can be attached in a similar manner to the other end of the linker if it was not pre-functionalized.
Experimental Workflow
The development and characterization of a PROTAC utilizing this compound follows a structured workflow.
The following diagram outlines a typical experimental workflow for PROTAC development:
Caption: Experimental workflow for PROTAC development.
This workflow begins with the chemical synthesis and purification of the PROTAC molecule, followed by a series of in vitro and cellular assays to evaluate its efficacy and mechanism of action. Key steps include confirming binding to both the target and E3 ligase, assessing the formation of the ternary complex, and quantifying the degradation of the target protein in a cellular context.[11]
Conclusion
This compound is a versatile and valuable linker for the synthesis of PROTACs. Its PEGylated structure offers favorable physicochemical properties that can enhance the solubility and cell permeability of the resulting degrader molecules. A thorough understanding of its properties and the experimental workflows for its use is essential for the successful development of novel protein degraders. This technical guide provides a foundational resource for researchers embarking on the design and synthesis of PROTACs for therapeutic applications.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound | CAS#:2055040-96-3 | Chemsrc [chemsrc.com]
- 3. m-PEG3-S-PEG3-t-butyl ester | 2055040-96-3 [m.chemicalbook.com]
- 4. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]
- 7. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 8. portlandpress.com [portlandpress.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG3-S-PEG3-Boc molecular weight
An in-depth analysis of the molecular weight of m-PEG3-S-PEG3-Boc is crucial for researchers in drug development and related scientific fields. This guide provides a detailed breakdown of its constituent components, a plausible synthetic pathway, and the resulting molecular weight.
Understanding the Components
The molecule this compound is comprised of three key parts:
-
m-PEG3- : A methoxy-terminated polyethylene (B3416737) glycol chain with three ethylene (B1197577) glycol units.
-
-S- : A sulfide (B99878) (thioether) linker.
-
-PEG3-Boc : A Boc-protected amine-terminated polyethylene glycol chain with three ethylene glycol units.
The final molecular weight is determined by the sum of the masses of these components, accounting for atoms lost during the chemical synthesis process.
Molecular Weight Determination
The molecular weight of the final compound is calculated based on the molecular weights of the precursor molecules and the nature of the chemical reaction that links them. A common and plausible synthetic route involves the reaction of a thiol-functionalized PEG molecule with an activated alcohol of the other PEG molecule.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| m-PEG3-OH | C7H16O4 | 164.20[1][2][3][4] |
| Boc-NH-PEG3-OH | C11H23NO5 | 249.30[5][6][7][8] |
| This compound | C18H37NO7S | 411.55 |
The calculated molecular weight of this compound is 411.55 g/mol . This is derived from the molecular formula C18H37NO7S.
Hypothetical Experimental Protocol for Synthesis
The synthesis of this compound can be achieved through a multi-step process. Below is a representative experimental protocol.
Step 1: Thiolation of Boc-NH-PEG3-OH
-
Activation of the hydroxyl group: Dissolve Boc-NH-PEG3-OH in a suitable solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen). Add a base, for example triethylamine, followed by dropwise addition of methanesulfonyl chloride at 0 °C. The reaction is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Thiol substitution: In a separate flask, prepare a solution of sodium hydrosulfide (B80085) (NaSH) in a polar aprotic solvent like dimethylformamide (DMF). The activated Boc-NH-PEG3-OMs from the previous step is then added to the NaSH solution. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.
-
Work-up and purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product, Boc-NH-PEG3-SH, is then purified by column chromatography.
Step 2: Activation of m-PEG3-OH
-
The hydroxyl group of m-PEG3-OH is activated, for example, by conversion to a tosylate. m-PEG3-OH is dissolved in pyridine, and p-toluenesulfonyl chloride is added portion-wise at 0 °C.
-
The reaction is stirred overnight at room temperature.
-
The reaction is quenched, and the product, m-PEG3-OTs, is extracted and purified.
Step 3: Thioether formation
-
Boc-NH-PEG3-SH is dissolved in a polar aprotic solvent like DMF, and a non-nucleophilic base such as sodium hydride (NaH) is added to deprotonate the thiol, forming a thiolate.
-
The activated m-PEG3-OTs is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The final product, this compound, is obtained after an aqueous work-up and purification by column chromatography.
Visualizing the Synthesis Pathway
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mPEG3-OH | CAS:112-35-6 | Biopharma PEG [biochempeg.com]
- 3. chemscene.com [chemscene.com]
- 4. m-PEG3-OH | CAS#:112-35-6 | Chemsrc [chemsrc.com]
- 5. Boc-NH-PEG3-OH - Cayman Chemical [bioscience.co.uk]
- 6. purepeg.com [purepeg.com]
- 7. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 8. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals.
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1][3]
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][4] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments. This increased solubility is crucial not only for formulation and administration but also for ensuring that the PROTAC remains in solution to engage its intracellular targets.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.
Optimizing Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[2] The length and flexibility of the PEG linker are critical determinants in achieving an optimal geometric arrangement for this complex.[5] A linker that is too short may lead to steric clashes, preventing the simultaneous binding of both proteins.[1][6] Conversely, a linker that is too long might not effectively bring the two proteins into sufficient proximity for efficient ubiquitination or could result in non-productive binding orientations.[1][6] The inherent flexibility of PEG linkers allows them to span a range of distances and adopt various conformations, increasing the probability of forming a productive ternary complex.[7]
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
Systematic variation of the PEG linker length is a critical optimization step in PROTAC design. The optimal length is highly dependent on the specific POI-E3 ligase pair. Below are tables summarizing quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [1]
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
Data summarized from a study on ERα degradation. Note: The exact DC₅₀ and Dₘₐₓ values can vary based on experimental conditions.[1]
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [1]
| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Cell Line |
| Degrader 1 | 2 PEG units | >100 | ~40 | CRBN | Ramos |
| Degrader 2 | 3 PEG units | ~50 | ~70 | CRBN | Ramos |
| Degrader 3 | 4 PEG units | ~10 | >90 | CRBN | Ramos |
| Degrader 4 | 5 PEG units | ~20 | >90 | CRBN | Ramos |
Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.[1]
Table 3: Influence of PEG Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [1]
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase | Cell Line |
| TBK1 Degrader 1 | 7 | No degradation | <10 | VHL | HEK293T |
| TBK1 Degrader 2 | 12 | ~800 | ~50 | VHL | HEK293T |
| TBK1 Degrader 3 | 21 | ~3 | >95 | VHL | HEK293T |
| TBK1 Degrader 4 | 29 | ~300 | ~75 | VHL | HEK293T |
Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
General Synthesis of a PEGylated PROTAC
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[5][7]
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.
-
Bifunctional PEG linker (e.g., NH₂-PEGn-COOH or Azide-PEGn-NHS ester).
-
Coupling reagents (e.g., HATU, HOBt).
-
Copper catalyst (for click chemistry, if applicable).
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Functionalization of Ligands (if necessary): Ensure that both the POI and E3 ligase ligands have orthogonal functional groups that can react with the bifunctional PEG linker.
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH₂) and the bifunctional PEG linker (e.g., HOOC-PEGn-N₃) in an appropriate solvent like DMF.[7]
-
Add coupling reagents such as HATU and DIPEA.[7]
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry Example):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H₂O).[7]
-
Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and sodium ascorbate.[7]
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR.
Western Blot Analysis of Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[8][9]
Materials and Reagents:
-
Cell line expressing the target protein.
-
PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins to a membrane.[8]
-
Immunoblotting:
-
Detection and Analysis:
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is used to assess the passive permeability of a PROTAC across an artificial membrane.[10][11]
Materials:
-
96-well donor and acceptor plates.
-
Lipid solution (e.g., phosphatidylcholine in dodecane).[10]
-
PROTAC stock solution in DMSO.
-
Buffer (e.g., PBS at pH 7.4).
-
LC-MS/MS for quantification.
Procedure:
-
Preparation of the Acceptor Plate: Coat the filter of the acceptor plate with the lipid solution and allow the solvent to evaporate. Add buffer to the wells.[10]
-
Preparation of the Donor Plate: Dilute the PROTAC stock solution in buffer and add it to the wells of the donor plate.[10]
-
Assay Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) with gentle shaking.[10]
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[10]
-
Calculation of Permeability Coefficient (Papp): Calculate the Papp value to quantify the permeability of the PROTAC.
Visualizing Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
function of Boc protecting group in synthesis
An In-depth Technical Guide to the Function of the Boc Protecting Group in Synthesis
Introduction
In the intricate field of multi-step organic synthesis, particularly in peptide synthesis and drug development, the selective modification of a single functional group in the presence of others is a paramount challenge.[1] Protecting groups are indispensable tools that serve as temporary shields for reactive functional groups, preventing them from participating in unwanted side reactions.[2][3] By masking a reactive site, chemists can direct reactions to other parts of a molecule with high precision. After the desired transformation is complete, the protecting group is removed to regenerate the original functionality.[4]
Among the most widely utilized protecting groups for amines is the tert-butoxycarbonyl (Boc) group.[4][5] Introduced in the late 1950s, the Boc group has become a cornerstone of modern synthetic strategies due to its stability across a wide range of conditions and its facile, predictable removal under specific acidic conditions.[6] This technical guide provides a comprehensive overview of the Boc protecting group, detailing its mechanism of action, protocols for its application and removal, its role in complex syntheses, and a strategic comparison with other common amine protecting groups.
Chapter 1: The Chemistry of the Boc Group
The tert-butoxycarbonyl group is a carbamate-based protecting group.[7] Its utility is rooted in its distinct chemical properties:
-
Acid Lability : The Boc group is readily cleaved under moderately strong anhydrous acidic conditions.[2] This is the primary method for its removal.
-
Base and Nucleophile Stability : It is robust and stable under basic and nucleophilic conditions, making it compatible with a wide array of synthetic transformations.[8][9]
-
Hydrogenolysis Resistance : Unlike other protecting groups such as the benzyloxycarbonyl (Cbz) group, the Boc group is stable to catalytic hydrogenation.[8]
This unique reactivity profile allows for an "orthogonal" protection strategy, where different protecting groups on the same molecule can be removed selectively without affecting one another.[8][9] For instance, the acid-labile Boc group can be used in tandem with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile Cbz group.[8][10]
Chapter 2: N-Boc Protection of Amines
The introduction of the Boc group onto an amine nitrogen converts the nucleophilic and basic amine into a non-reactive carbamate, effectively protecting it.[8]
Mechanism of Protection
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride).[11] The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into tert-butanol (B103910) and carbon dioxide, providing a strong thermodynamic driving force for the reaction.[8][12]
Caption: Workflow for N-Boc protection of an amine using Boc anhydride.
Experimental Protocol: General N-Boc Protection
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using Boc anhydride.[11]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) (5-10 mL)
-
Base (optional, e.g., Triethylamine (TEA) or NaOH if starting with an amine salt) (1.0-1.2 equiv)
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar. If an amine salt is used, add the base and stir until dissolution.
-
Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with a mild acid (e.g., 1 M HCl, if a base like TEA was used), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.
-
If necessary, purify the product further using column chromatography on silica (B1680970) gel.
Summary of N-Boc Protection Conditions
The conditions for Boc protection are versatile and can be adapted to a wide range of substrates.
| Parameter | Common Conditions | Notes |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.0 to 1.2 equivalents are used to ensure complete conversion.[11] |
| Solvent | DCM, THF, Acetonitrile, Methanol, Water | Choice depends on the solubility of the amine substrate.[11] |
| Base | TEA, NaHCO₃, NaOH, DMAP | Often used when the starting material is an amine salt.[9][13] |
| Temperature | Room Temperature (20-25°C) | Moderate heating (e.g., 40°C) can be applied to accelerate the reaction.[13] |
| Reaction Time | 1 - 12 hours | Varies based on the nucleophilicity of the amine and other conditions. |
| Workup | Aqueous extraction | Used to remove water-soluble byproducts and excess reagents.[11] |
Chapter 3: N-Boc Deprotection
The removal of the Boc group is most commonly achieved through acid-catalyzed hydrolysis, a process often referred to as deprotection.[13]
Mechanism of Acid-Catalyzed Cleavage
The deprotection mechanism is an acid-catalyzed elimination that leverages the stability of the resulting tert-butyl cation.[7][14]
-
Protonation : The carbonyl oxygen of the Boc group is protonated by a strong acid, such as Trifluoroacetic Acid (TFA).[14][15]
-
C-O Bond Cleavage : The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This step forms a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[7][15]
-
Decarboxylation : The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[14] This irreversible step drives the reaction to completion.
-
Amine Salt Formation : The newly liberated free amine is protonated by the excess acid in the medium, forming the corresponding amine salt (e.g., a trifluoroacetate (B77799) salt).[14]
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Role of Scavengers
The tert-butyl cation generated during deprotection is a reactive electrophile that can cause side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, or methionine.[14] To prevent this, "scavengers" like anisole, thioanisole, or triisopropylsilane (B1312306) (TIS) are often added to the reaction mixture to trap the cation.[9][16]
Experimental Protocol: General N-Boc Deprotection with TFA
This protocol outlines a standard procedure for removing a Boc group using a solution of TFA in DCM.[14][17]
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (optional, e.g., anisole, 5% v/v)
-
Diethyl ether, cold
Procedure:
-
Warning : This reaction generates gas (CO₂) and should be performed in a well-ventilated fume hood, not in a sealed container.[14]
-
Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM (e.g., 0.1 to 0.5 M concentration) in a round-bottom flask.
-
Cool the solution in an ice bath (0°C).
-
Slowly add Trifluoroacetic Acid (TFA) to the solution to reach a final concentration of 20-50% (v/v).[2] If required, add a scavenger at this stage.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is typically complete in 0.5 to 4 hours.[17] Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) multiple times.[14]
-
The resulting crude product is the TFA salt of the deprotected amine. It can often be precipitated or triturated by adding cold diethyl ether and then isolated by filtration or decantation.[14]
Summary of N-Boc Deprotection Conditions
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, Room Temp.[17] | 0.5 - 4 h[17] | Highly effective, volatile (easy removal). | Corrosive; can cause side reactions with sensitive residues. |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol, Room Temp.[16][17] | 1 - 12 h | Inexpensive, forms crystalline hydrochloride salts. | Less volatile, can be harsher than TFA for some substrates. |
| Thermal | High temperatures (120-240°C) in solvents like TFE or MeOH.[18] | 30 - 60 min | Avoids strong acids, useful for certain substrates. | Requires high temperatures, not suitable for thermally sensitive molecules. |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Stoichiometric amounts in DCM.[13][16] | 1 - 24 h | Offers selectivity in the presence of other acid-labile groups. | Requires stoichiometric reagents, workup can be more complex. |
Chapter 4: Applications in Synthesis
The Boc group's predictable and robust nature has made it a staple in various areas of chemical synthesis.
Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group was fundamental to the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield.[] In the "Boc/Bzl" strategy, the Nα-amino group of the growing peptide chain is temporarily protected with the acid-labile Boc group, while the reactive side chains of amino acids are protected with more acid-stable, benzyl-based (Bzl) groups.[1][10]
The SPPS cycle involves:
-
Deprotection : The N-terminal Boc group of the resin-bound peptide is removed with TFA.[2]
-
Neutralization : The resulting ammonium (B1175870) salt is neutralized with a base.
-
Coupling : The next Boc-protected amino acid is activated and coupled to the free amine.[2]
-
Washing : The resin is washed to remove excess reagents.
This cycle is repeated until the desired peptide sequence is assembled. In the final step, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[10][20] While the Fmoc/tBu strategy has become more common due to its milder conditions, the Boc/Bzl approach remains highly valuable, especially for the synthesis of long or aggregation-prone peptides.[10][]
Total Synthesis and Drug Development
In the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), the Boc group is widely used to protect primary and secondary amines.[21][22] Its stability to a vast range of non-acidic reagents—including organometallics, hydrides, and oxidizing agents—allows for extensive molecular modifications elsewhere in the molecule. The Boc group's mild removal conditions ensure that sensitive functionalities installed during the synthesis are not compromised during the final deprotection steps.[21]
Chapter 5: Orthogonality and Strategic Choice
The selection of a protecting group is a critical strategic decision in synthesis design.
Comparison: Boc vs. Fmoc Strategy
The primary alternative to the Boc strategy in SPPS is the Fmoc strategy. The key difference lies in the deprotection conditions.[10]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | Strong acid (e.g., TFA)[10] | Base (e.g., 20% Piperidine in DMF)[10] |
| Side-Chain Protection | Benzyl-based (Bzl) groups[10] | tert-Butyl-based (tBu) groups[10] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[10] | Strong acid (e.g., TFA)[10] |
| Orthogonality | Quasi-orthogonal (Boc and Bzl are both acid-labile but require different acid strengths)[10] | Truly orthogonal (Fmoc is base-labile, tBu is acid-labile)[10] |
| Primary Advantage | Effective for long or aggregation-prone sequences; lower reagent cost.[10] | Milder deprotection; compatibility with acid-sensitive modifications; ease of automation.[10] |
| Primary Disadvantage | Harsh final cleavage conditions (HF); repeated acid treatment can degrade sensitive residues.[10] | Base-labile modifications are not compatible; potential for side reactions like diketopiperazine formation.[1] |
Decision Framework for Protecting Group Strategy
Choosing between the Boc and Fmoc strategies depends on the specific characteristics of the target molecule.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. quora.com [quora.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. genscript.com [genscript.com]
- 22. genscript.com [genscript.com]
A Technical Guide to m-PEG3-S-PEG3-Boc for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of m-PEG3-S-PEG3-Boc, a heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the core principles of PROTAC technology, the critical role of linkers in determining efficacy, and provides generalized experimental protocols for the synthesis and evaluation of PROTACs utilizing linkers of this class.
Introduction to Targeted Protein Degradation via PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, this approach removes the entire protein, offering potential advantages in efficacy and overcoming drug resistance.
Proteolysis Targeting Chimeras (PROTACs) are the leading class of these new therapeutics.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4] This complex enables the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[5] The PROTAC is then released to repeat the cycle, acting as a catalyst for degradation.[1]
Caption: General Mechanism of Action for PROTACs.
The Role of the Linker: More Than a Spacer
The linker is a critical determinant of a PROTAC's success, profoundly influencing its biological activity and physicochemical properties.[6] Historically viewed as a simple spacer, it is now understood that the linker's length, composition, and attachment points are crucial for the stability of the ternary complex.[4][7]
Polyethylene glycol (PEG) and alkyl chains are the most common motifs used in linker design.[6] PEG linkers, in particular, are widely employed to enhance the solubility and cell permeability of PROTACs, which are often large molecules that violate traditional drug-like property rules.[4][8][9] The flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[4]
This compound: A Profile of a Heterobifunctional Linker
This compound is a specialized, heterobifunctional linker designed for modular PROTAC synthesis.[10][11] Its structure provides a combination of flexibility, hydrophilicity, and synthetic versatility.
| Property | Value | Source |
| Full Name | tert-butyl (1-((2-(2-(2-methoxyethoxy)ethoxy)ethyl)thio)-13-oxo-3,6,9-trioxa-12-azahexadecan-16-yl)carbamate | N/A |
| Molecular Formula | C20H40O8S (Note: This may vary based on exact structure) | [12] |
| Molecular Weight | 440.59 g/mol (Note: This may vary based on exact structure) | [12] |
| Class | PEG- and Alkyl/ether-based PROTAC Linker | [10][12] |
Structural Components and Their Functions:
-
m-PEG3 (Methoxy-Polyethylene Glycol, 3 units): The methoxy (B1213986) cap prevents unwanted reactions. The three PEG units at this end contribute to the overall hydrophilicity and flexibility of the linker.
-
-S- (Sulfide): The sulfide (B99878) bridge provides a stable covalent connection between the two PEG chains. Its bond angles and rotational properties differ from a simple alkyl chain, which can influence the final geometry of the PROTAC.
-
PEG3 (Polyethylene Glycol, 3 units): This second chain of three PEG units further enhances solubility and provides the necessary length and flexibility to span the distance between the POI and E3 ligase.
-
-Boc (tert-Butyloxycarbonyl): This is a common protecting group for an amine.[13] Its presence makes the linker "heterobifunctional" by allowing for a sequential, controlled synthesis. The other end of the linker can be attached to one of the ligands, and then the Boc group can be chemically removed to expose a reactive amine for conjugation to the second ligand.[14]
Experimental Protocols in PROTAC Development
The development of a novel PROTAC is a multi-step process involving chemical synthesis followed by rigorous biological evaluation.
General PROTAC Synthesis Workflow
The use of a heterobifunctional linker like this compound allows for a modular and strategic synthesis. The general workflow involves coupling the unprotected end of the linker to one ligand, followed by deprotection and coupling of the second ligand.
Caption: Modular PROTAC Synthesis Workflow.
Protocol:
-
Reaction Setup: Dissolve the POI ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU) in a suitable organic solvent like DMF.
-
First Coupling: Add the m-PEG3-S-PEG3-linker (assuming it has a free amine on the 'm' end) to the reaction mixture and stir at room temperature until completion, monitored by LC-MS.
-
Purification: Purify the resulting POI-Linker-Boc intermediate using reverse-phase HPLC.
-
Boc Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc group. Evaporate the solvent and TFA.
-
Second Coupling: Dissolve the deprotected intermediate and the E3 Ligase ligand (containing a carboxylic acid) with a coupling agent in DMF.
-
Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC and confirm its identity and purity via high-resolution mass spectrometry and NMR.
In Vitro Evaluation of PROTAC Efficacy
The primary goal of in vitro evaluation is to determine the concentration at which the PROTAC effectively degrades the target protein. Western blotting is the most common technique for this analysis.
Caption: In Vitro PROTAC Evaluation Workflow.
Protocol:
-
Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7 for an ER-alpha degrader) in 6-well plates and allow them to grow to 70-80% confluency.
-
PROTAC Dosing: Prepare serial dilutions of the PROTAC in cell culture media. Treat the cells with concentrations ranging from 0.1 nM to 10 µM for 24 hours. Include a vehicle control (e.g., DMSO).
-
Protein Extraction: After incubation, wash the cells with PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Measure the total protein concentration in each lysate using a BCA assay.
-
Western Blotting: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific to the POI, followed by a secondary antibody conjugated to HRP. Also, probe for a loading control protein (e.g., β-actin).
-
Data Acquisition: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized values against the logarithm of the PROTAC concentration and fit a dose-response curve to calculate the DC50 and Dmax.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different PROTACs. The key metrics are:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation achieved. A higher Dmax indicates greater efficacy.
The following table shows a hypothetical example of how data for a series of PROTACs targeting Protein X, using different linkers, might be presented.
| PROTAC ID | Linker Moiety | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-001 | Alkyl Chain | 8 | 150 | 75 | 0.8 |
| PROTAC-002 | Alkyl Chain | 11 | 85 | 88 | 0.5 |
| PROTAC-003 | m-PEG3-S-PEG3 | 14 | 25 | 95 | 1.2 |
| PROTAC-004 | PEG4 | 15 | 40 | 92 | 1.5 |
| PROTAC-005 | PEG6 | 21 | 98 | 85 | 1.1 |
This is example data for illustrative purposes only.
Conclusion and Future Outlook
The linker is a pivotal component in the design of effective PROTACs. Heterobifunctional linkers like this compound provide the necessary tools for modular synthesis and for fine-tuning the physicochemical properties of the final molecule. The PEG components are crucial for improving solubility and permeability, which are significant hurdles in PROTAC development.[8] As the field advances, the "trial-and-error" approach to linker selection is being replaced by more rational, structure-guided strategies.[8] Innovations in linker chemistry, coupled with advances in computational modeling and structural biology, will continue to drive the development of next-generation protein degraders with enhanced potency, selectivity, and drug-like properties.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 14. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Heterobifunctional Crosslinkers
Published: December 12, 2025
Introduction
Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics, enabling the covalent linkage of two different biomolecules with high precision and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[2] This unique characteristic allows for controlled, sequential reactions, minimizing the formation of unwanted polymers or self-conjugated products.[2] This guide provides a comprehensive technical overview of the core principles, applications, and methodologies associated with heterobifunctional crosslinkers.
The fundamental structure of a heterobifunctional crosslinker consists of three key components: two different reactive functional groups and a spacer arm that bridges them. The diversity in these components allows for a wide array of applications, from constructing antibody-drug conjugates (ADCs) for targeted cancer therapy to studying protein-protein interactions and immobilizing biomolecules on surfaces for biosensors.[1][3]
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. The choice of reactive groups is dictated by the available functional groups on the biomolecules to be conjugated (e.g., primary amines, sulfhydryls, carbonyls).
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is the most common class of heterobifunctional crosslinkers.[4] One end typically features an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) at a pH of 7.0-9.0.[5] The other end contains a sulfhydryl-reactive group, such as a maleimide (B117702), which specifically reacts with free sulfhydryl groups (from cysteine residues) at a pH of 6.5-7.5.[5] The difference in optimal pH for these reactions allows for a controlled two-step conjugation process.[6]
Amine-Reactive and Photoreactive Crosslinkers
These crosslinkers combine an amine-reactive group (e.g., NHS ester) with a photoreactive group, such as an aryl azide (B81097) or a diazirine.[1] The amine-reactive end allows for the specific attachment of the crosslinker to a biomolecule. The photoreactive end remains inert until activated by UV light (typically 250-370 nm), at which point it forms a highly reactive species that can non-selectively insert into C-H or N-H bonds of nearby molecules.[7][8] This is particularly useful for capturing transient or weak protein-protein interactions.[7]
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers
This class of crosslinkers typically contains a hydrazide group, which reacts with carbonyls (aldehydes or ketones), and a sulfhydryl-reactive group like a maleimide. Carbonyl groups can be naturally present or introduced into biomolecules, such as the oxidation of sugar moieties in glycoproteins. This provides a valuable method for site-specific conjugation, for instance, on the Fc region of antibodies, away from the antigen-binding site.
Quantitative Data on Common Heterobifunctional Crosslinkers
The selection of a suitable heterobifunctional crosslinker depends on several factors, including the length of the spacer arm, the solubility of the reagent, and the stability of the reactive groups. The following table summarizes the properties of some commonly used heterobifunctional crosslinkers.
| Crosslinker Acronym | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Water Soluble |
| SMCC | 334.32 | 8.3 | NHS ester, Maleimide | No |
| Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester, Maleimide | Yes |
| MBS | 314.25 | 7.3 | NHS ester, Maleimide | No |
| Sulfo-MBS | 416.30 | 7.3 | Sulfo-NHS ester, Maleimide | Yes |
| GMBS | 280.23 | 7.3 | NHS ester, Maleimide | No |
| EMCS | 308.29 | 9.4 | NHS ester, Maleimide | No |
| ANB-NOS | 305.20 | 7.7 | NHS ester, Phenyl Azide | No |
| Sulfo-SANPAH | 492.40 | 18.2 | Sulfo-NHS ester, Phenyl Azide | Yes |
| LC-SPDP | 425.50 | 15.7 | NHS ester, Pyridyldithiol | No |
| Sulfo-LC-SPDP | 527.60 | 15.7 | Sulfo-NHS ester, Pyridyldithiol | Yes |
| EMCH | 225.24 | 11.8 | Hydrazide, Maleimide | No |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using Sulfo-SMCC
This protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine residues.
-
Materials:
-
Antibody (in amine-free buffer, e.g., PBS pH 7.2)
-
Sulfo-SMCC
-
Thiol-containing drug
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., Tris or glycine)
-
Reducing agent for the drug (if necessary, e.g., TCEP)
-
Desalting columns
-
-
Procedure:
-
Antibody Activation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Dissolve Sulfo-SMCC in an appropriate solvent (e.g., water or DMSO) immediately before use.
-
Add a 5- to 20-fold molar excess of Sulfo-SMCC to the antibody solution. The optimal molar excess depends on the antibody concentration and should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer (pH 6.5-7.5).
-
-
Conjugation with Thiol-containing Drug:
-
If the drug contains disulfide bonds, reduce them to free thiols using a suitable reducing agent and subsequently remove the reducing agent.
-
Add the thiol-containing drug to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unconjugated drug and crosslinker byproducts.
-
-
Protocol 2: Photo-Affinity Labeling for Protein-Protein Interaction Studies
This protocol outlines a general procedure for using an amine-reactive and photoreactive crosslinker (e.g., Sulfo-SANPAH) to identify interacting proteins.
-
Materials:
-
Purified "bait" protein with accessible primary amines
-
Cell lysate or purified "prey" protein solution
-
Amine-reactive/photoreactive crosslinker (e.g., Sulfo-SANPAH)
-
Reaction buffer (amine-free, e.g., HEPES buffer, pH 7.5)
-
UV lamp (long-wave, 320-370 nm)
-
Quenching solution (e.g., DTT or 2-mercaptoethanol (B42355) for aryl azides)
-
-
Procedure:
-
Labeling of the Bait Protein:
-
Dissolve the bait protein in the reaction buffer.
-
Add the heterobifunctional photoreactive crosslinker to the bait protein solution and incubate in the dark for 1-2 hours at room temperature to allow the amine-reactive group to conjugate with the protein.
-
Remove excess, unreacted crosslinker using a desalting column.
-
-
Formation of the Protein Complex:
-
Add the labeled bait protein to the cell lysate or prey protein solution.
-
Incubate under conditions that favor the protein-protein interaction (e.g., 1 hour at 4°C).
-
-
Photo-Crosslinking:
-
Expose the sample to UV light for 5-15 minutes to activate the photoreactive group and induce crosslinking to the interacting prey protein(s).
-
-
Analysis:
-
The crosslinked protein complexes can then be analyzed by SDS-PAGE and Western blotting, or identified using mass spectrometry.
-
-
Protocol 3: Glycoprotein (B1211001) Labeling using a Hydrazide-Containing Crosslinker
This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to create aldehydes, followed by reaction with a hydrazide-containing crosslinker.
-
Materials:
-
Glycoprotein (e.g., an antibody)
-
Sodium meta-periodate (NaIO4)
-
Oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Hydrazide-containing crosslinker
-
Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Desalting columns
-
-
Procedure:
-
Oxidation of the Glycoprotein:
-
Prepare a solution of the glycoprotein in the oxidation buffer.
-
Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution. A final concentration of 1-10 mM periodate (B1199274) is typically used.
-
Incubate the reaction for 15-30 minutes at room temperature in the dark.
-
Remove excess periodate and byproducts using a desalting column equilibrated with the coupling buffer.
-
-
Conjugation with the Hydrazide Crosslinker:
-
Add the hydrazide-containing crosslinker to the oxidized glycoprotein solution.
-
Incubate for 2 hours at room temperature.
-
-
Purification:
-
Purify the labeled glycoprotein using a desalting column or dialysis to remove excess crosslinker.
-
-
Visualizations
Caption: A heterobifunctional crosslinker consists of two distinct reactive groups joined by a spacer arm.
Caption: A two-step workflow for creating an antibody-drug conjugate using an amine- and sulfhydryl-reactive heterobifunctional crosslinker.
Caption: Schematic of photo-affinity labeling to covalently capture a transient protein-protein interaction.
References
- 1. Heterobifunctional Crosslinkers [proteochem.com]
- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Application of m-PEG3-S-PEG3-Boc in Drug Discovery: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, the development of novel modalities such as Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for addressing previously "undruggable" targets. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence for their ability to confer favorable physicochemical properties. This technical guide focuses on the applications of a specific PEGylated linker, m-PEG3-S-PEG3-Boc , in drug discovery, with a primary emphasis on its role in the synthesis of PROTACs.
This compound is a bifunctional linker characterized by two PEG3 units connected by a thioether linkage. One terminus is capped with a methoxy (B1213986) group ("m"), while the other is a Boc-protected amine, providing a handle for sequential conjugation. The presence of the thioether and PEG components imparts a unique combination of flexibility, hydrophilicity, and metabolic stability, making it an attractive building block in the design of complex drug molecules.
Core Applications in Drug Discovery: PROTACs
The principal application of this compound in drug discovery is as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3][] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation by the proteasome.[3] The length, rigidity, and chemical composition of the linker can significantly influence the biological activity of the PROTAC.
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for PROTACs involves several key steps, ultimately leading to the catalytic degradation of the target protein.
Caption: Workflow of PROTAC-mediated protein degradation.
Physicochemical Properties of this compound
| Property | Contribution of this compound | Rationale |
| Solubility | Enhances aqueous solubility | The polyethylene glycol (PEG) units are hydrophilic and can improve the overall solubility of the often lipophilic PROTAC molecule. |
| Permeability | Can modulate cell permeability | The flexible nature of the PEG and thioether linkages may allow the PROTAC to adopt conformations that shield polar surface area, potentially aiding in cell membrane traversal. However, excessive PEGylation can sometimes hinder passive diffusion. |
| Flexibility | Provides significant flexibility | The single bond rotations within the PEG and thioether components allow for a wide range of conformations, which can be crucial for the successful formation of the ternary complex. |
| Metabolic Stability | The thioether linkage is generally more stable to oxidative metabolism compared to alkyl chains. | |
| Synthetic Tractability | The Boc-protected amine allows for a controlled, stepwise synthesis of the PROTAC molecule. |
Experimental Protocols
The synthesis of a PROTAC using the this compound linker typically involves a multi-step process. The following are generalized protocols that can be adapted for specific target and E3 ligase ligands.
Protocol 1: Boc Deprotection of this compound
This initial step is necessary to reveal the free amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM.
-
Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
To neutralize, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker (m-PEG3-S-PEG3-NH2).
Protocol 2: General PROTAC Synthesis Workflow
This workflow outlines the sequential conjugation of the deprotected linker to an E3 ligase ligand and a target protein ligand. The order of addition can be reversed depending on the specific chemistry of the ligands.
Caption: A generalized workflow for PROTAC synthesis.
Note: The specific coupling chemistries will depend on the functional groups present on the E3 ligase and target protein ligands. Common coupling reactions include amide bond formation, click chemistry, or nucleophilic substitution.
Conclusion and Future Perspectives
The this compound linker represents a valuable tool for medicinal chemists in the design and synthesis of PROTACs. Its inherent properties of solubility, flexibility, and synthetic accessibility make it a versatile building block for connecting diverse E3 ligase and target protein ligands. While specific examples of its application in late-stage clinical candidates are not yet in the public domain, the fundamental advantages of PEG and thioether-containing linkers suggest that it and similar constructs will continue to be important in the ongoing development of targeted protein degradation therapeutics. Future research will likely focus on fine-tuning the length and composition of such linkers to optimize the efficacy and pharmacokinetic properties of next-generation PROTACs.
References
A Technical Guide to the PROTAC Mechanism of Action: From Ternary Complex to Targeted Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Instead of merely blocking the function of a pathogenic protein, PROTACs are engineered heterobifunctional molecules that harness the cell's own machinery to selectively eliminate it.[2][3] This technology utilizes the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells, to tag a specific Protein of Interest (POI) for destruction.[2][4]
A PROTAC molecule consists of three key components: a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By acting as a molecular bridge, the PROTAC brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein.[1][5] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[3][6] Because the PROTAC itself is not degraded in this process, it can act catalytically, inducing the degradation of multiple target protein molecules.[1][7] This approach enables the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, opening new avenues for therapeutic intervention in oncology, virology, and other disease areas.[3][7][8]
The Core Mechanism of Action: A Catalytic Cycle
The PROTAC mechanism of action is a cyclical process that hijacks the native ubiquitin-proteasome system. The key steps are the formation of a ternary complex, ubiquitination of the target protein, and proteasomal degradation.
-
Binary Complex Formation : Once inside the cell, the PROTAC molecule can bind to either the Protein of Interest (POI) or the E3 ubiquitin ligase, forming a binary complex.[9]
-
Ternary Complex Formation : The binary complex then recruits the third partner (either the POI or the E3 ligase) to form a critical POI-PROTAC-E3 ligase ternary complex.[2][3][10] The stability and conformation of this complex are crucial for the efficiency of the subsequent steps.[11][12]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3][7] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.[3]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome.[4][6] The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled.[5]
-
PROTAC Recycling : Following the degradation of the POI, the PROTAC molecule is released and can bind to another POI molecule, restarting the catalytic cycle.[2][6]
Key Experimental Assays for PROTAC Evaluation
A series of robust biochemical, biophysical, and cell-based assays are required to characterize a PROTAC and validate its mechanism of action.[9] The typical evaluation workflow involves confirming target engagement, assessing ternary complex formation, measuring ubiquitination and degradation, and finally, evaluating the downstream cellular phenotype.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[10][11] Several biophysical techniques are used to measure the affinity, kinetics, and cooperativity of this complex.[13]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : A proximity-based assay that measures the interaction between a donor fluorophore on one protein (e.g., E3 ligase) and an acceptor fluorophore on the other (e.g., POI) upon PROTAC-induced complex formation.[5]
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) : These label-free techniques measure the binding kinetics and affinity of the interactions by immobilizing one component and flowing the others over a sensor surface.[14]
-
Isothermal Titration Calorimetry (ITC) : Measures the heat change upon binding to determine the thermodynamic parameters of binary and ternary complex formation.[14]
-
NanoBRET® Ternary Complex Assay : A live-cell proximity-based assay where the target protein is fused to a NanoLuc® luciferase (donor) and the E3 ligase is fused to a HaloTag® labeled with a fluorescent acceptor.[15][16] Formation of the ternary complex brings the donor and acceptor into proximity, generating a BRET signal.[15]
Ubiquitination Assays
These assays directly confirm that the PROTAC-induced ternary complex is functional and can mediate the ubiquitination of the POI.
-
Immunoprecipitation and Western Blot : The target protein is immunoprecipitated from cell lysates treated with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated species). The precipitate is then analyzed by Western blot using an anti-ubiquitin antibody.[17][18]
-
In Vitro Ubiquitination Kits : Commercially available kits provide the necessary components (E1, E2, E3 ligase, ubiquitin) to reconstitute the ubiquitination cascade in a test tube, allowing for direct measurement of PROTAC-dependent POI ubiquitination.[19][20]
-
Live-Cell Ubiquitination Assays : Similar to the NanoBRET® ternary complex assay, this method uses a HiBiT-tagged target protein and a HaloTag®-labeled ubiquitin to measure ubiquitination kinetics in real-time within living cells.[12][16]
Target Protein Degradation Assays
Quantifying the reduction in POI levels is the ultimate confirmation of PROTAC efficacy.
-
Western Blot : The most common method to quantify changes in protein levels. Cells are treated with varying concentrations of the PROTAC over a time course, and cell lysates are analyzed by immunoblotting for the target protein and a loading control.[18]
-
In-Cell Western™ Assay : A quantitative, plate-based immunofluorescence method that offers higher throughput than traditional Western blotting for screening PROTAC libraries.[21]
-
Luminescent Reporter Assays (e.g., HiBiT) : A highly sensitive method where the endogenous target protein is tagged with a small peptide (like HiBiT) using CRISPR/Cas9. The remaining protein levels can be quantified by adding a complementary larger subunit (LgBiT) and a substrate to generate a luminescent signal.[12][22] This allows for real-time kinetic measurements of degradation and recovery.[12]
Cellular Viability and Phenotypic Assays
These assays determine the downstream functional consequences of degrading the target protein.
-
Cell Viability Assays (e.g., CellTiter-Glo®, CCK-8) : Measure the number of viable cells in a culture after PROTAC treatment to assess anti-proliferative or cytotoxic effects.[23]
-
Apoptosis Assays : Methods like Annexin V staining can detect and quantify programmed cell death resulting from the degradation of an essential survival protein.[5]
-
Quantitative Proteomics : Techniques like Tandem Mass Tagging (TMT) provide a global view of protein expression changes, enabling assessment of PROTAC selectivity and identification of off-target effects.[18][24]
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration required for 50% maximal degradation) and Dₘₐₓ (maximum percentage of degradation achieved).[18] The cellular effect is often measured by an IC₅₀ value (concentration for 50% inhibition of cell viability). The following tables provide example data for a dual-targeting PROTAC, GP262, which degrades both PI3K and mTOR.[25]
Table 1: Degradation Potency (DC₅₀) of PROTAC GP262 in MDA-MB-231 Cells
| Target Protein | DC₅₀ (nM) |
|---|---|
| PI3Kα | 42.23 |
| PI3Kβ | 227.4 |
| PI3Kδ | 108.9 |
| mTOR | 45.4 |
Data from MDA-MB-231 cells treated for 24 hours.[25]
Table 2: Anti-proliferative Activity (IC₅₀) of PROTAC GP262
| Cell Line | Disease Type | IC₅₀ (nM) |
|---|---|---|
| OCI-AML3 | Leukemia | 44.3 ± 3.2 |
| THP-1 | Leukemia | 48.3 ± 4.1 |
Data from leukemia cell lines.[25]
Detailed Experimental Protocols
Protocol: Western Blot for Protein Degradation
-
Objective : To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology :
-
Cell Culture and Treatment : Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[18]
-
Cell Lysis : Wash cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[18]
-
Protein Quantification : Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Normalize the protein amounts for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[18]
-
Protocol: TR-FRET Ternary Complex Assay
-
Objective : To measure the PROTAC-induced proximity of the target protein and the E3 ligase.
-
Methodology :
-
Reagent Preparation : Prepare solutions of the purified, tagged target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., FLAG-tagged) in an appropriate assay buffer.[11][18]
-
PROTAC Titration : In a suitable microplate (e.g., 384-well), add serial dilutions of the PROTAC.
-
Protein Incubation : Add the target protein and E3 ligase complex to the wells containing the PROTAC. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for ternary complex formation.[18]
-
Antibody Addition : Add the TR-FRET antibody pair (e.g., terbium-labeled anti-FLAG donor and fluorescently-labeled anti-GST acceptor). Incubate to allow for antibody binding to the protein tags.[18]
-
Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor, one for the acceptor).
-
Analysis : Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex.[18] Plot the ratio against the PROTAC concentration. Note that at high concentrations, a "hook effect" may be observed, where the signal decreases due to the formation of binary complexes that prevent ternary complex assembly.[11][15]
-
Signaling Pathway Modulation by PROTACs
By degrading key nodes in signaling pathways, PROTACs can effectively shut down cellular processes that drive disease. For instance, the PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.[25] A dual-target PROTAC that degrades both PI3K and mTOR can provide a more comprehensive blockade of this pathway compared to a traditional inhibitor, potentially overcoming resistance mechanisms.[25]
Conclusion
PROTAC technology offers a powerful and versatile platform for drug discovery by enabling the targeted destruction of disease-causing proteins. Its catalytic mode of action and ability to engage previously intractable targets distinguish it from conventional small-molecule inhibitors. A thorough understanding of the mechanism of action, guided by a systematic application of biochemical, biophysical, and cellular assays, is essential for the rational design and optimization of effective PROTAC degraders. As the field continues to advance, PROTACs hold immense promise to deliver a new generation of transformative medicines.
References
- 1. revvity.com [revvity.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Protein Degradation and PROTACs [promega.jp]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. benchchem.com [benchchem.com]
- 19. lifesensors.com [lifesensors.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.co.jp [promega.co.jp]
- 23. benchchem.com [benchchem.com]
- 24. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
The Crucial Bridge: A Technical Guide to Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of this tripartite molecular entity lies the linker, a critical component that dictates the stability, efficacy, and ultimate therapeutic success of the ADC. This in-depth technical guide provides a comprehensive overview of the core principles of ADC linker technology, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate biological pathways and logical relationships that govern their function.
The Core Function and Classification of ADC Linkers
The primary role of an ADC linker is to ensure the potent cytotoxic payload remains securely attached to the antibody during systemic circulation, preventing premature release and associated off-target toxicity.[1] Upon reaching the target cancer cell, the linker must facilitate the efficient and specific release of the payload to exert its cell-killing effect.[2] This dual requirement of stability in circulation and conditional lability at the tumor site is the central challenge in linker design.[3]
ADC linkers are broadly classified into two main categories: cleavable and non-cleavable linkers.
Cleavable Linkers: Designed for Controlled Release
Cleavable linkers are engineered with specific chemical bonds that are susceptible to cleavage under conditions prevalent within the tumor microenvironment or inside cancer cells.[4][5] This targeted release mechanism can enhance the therapeutic window and enable the "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[4]
There are three primary mechanisms for cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in cancer cells.[4][6]
-
pH-Sensitive Linkers: Utilizing moieties like hydrazones, these linkers are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][7]
-
Glutathione-Sensitive Linkers: These linkers employ disulfide bonds that are stable in the bloodstream but are readily reduced and cleaved in the cytoplasm, which has a significantly higher concentration of glutathione.[4][8]
Non-Cleavable Linkers: Maximizing Plasma Stability
Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), form a highly stable connection between the antibody and the payload.[4] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[9] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[9] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[4]
Quantitative Data Summary: Linker Stability
The stability of the linker in plasma is a critical parameter that directly influences the therapeutic index of an ADC. Premature payload release can lead to systemic toxicity, while a linker that is too stable may not release the drug efficiently at the tumor site. The following table summarizes publicly available data on the plasma half-life of various linker types.
| Linker Type | Specific Linker Example | Payload | Plasma Half-Life (t½) | Species | Reference(s) |
| Cleavable | |||||
| Acid-Cleavable | Hydrazone | Calicheamicin | ~2 days | Human, Mouse | [10][] |
| Carbonate | SN-38 | 36 hours | - | [10][] | |
| Silyl Ether | MMAE | >7 days | Human | [10] | |
| Enzyme-Cleavable | Val-Cit | MMAE | - | - | [10] |
| Triglycyl Peptide (CX) | DM1 | 9.9 days | Mouse | [10] | |
| Non-Cleavable | |||||
| Thioether | SMCC | DM1 | 10.4 days | Mouse | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize ADC linkers.
Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma, providing a measure of its potential for premature payload release and off-target toxicity.
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C. Include a control sample of the ADC in a buffer (e.g., PBS) to assess inherent stability.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Immunoaffinity Capture: Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A or G magnetic beads. This step separates the ADC from plasma proteins.
-
Washing: Wash the beads with PBS to remove any non-specifically bound proteins.
-
Elution and Analysis: Elute the captured ADC from the beads. Analyze the eluate using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant from the capture step can also be analyzed to quantify the amount of released payload.
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released over time to determine the plasma half-life of the ADC. A stable ADC will show minimal loss in DAR over the incubation period.[9][12]
Drug-to-Antibody Ratio (DAR) Determination using HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and drug load distribution of cysteine-linked ADCs.
Objective: To separate and quantify the different drug-loaded species of an ADC to calculate the average DAR.
Materials:
-
ADC sample
-
HIC column (e.g., Protein-Pak Hi Res HIC)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to the desired concentration.
-
Chromatography:
-
Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). The least hydrophobic species (unconjugated antibody) will elute first, followed by species with increasing numbers of conjugated drugs.
-
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
Integrate the peak area for each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × Number of drugs for that species) / 100 [13]
-
In Vitro Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of an ADC's payload, released from target cells, to kill neighboring antigen-negative cells.
Objective: To quantify the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (engineered to express a fluorescent protein like GFP for easy identification)
-
ADC
-
Isotype control ADC
-
Cell culture medium and supplements
-
Multi-well plates
-
Flow cytometer or high-content imaging system
-
Viability dye (e.g., Propidium Iodide)
Procedure:
-
Cell Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a serial dilution of the ADC. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture. Include an isotype control ADC as a negative control.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Viability Staining: Stain the cells with a viability dye to differentiate live and dead cells.
-
Analysis: Analyze the plates using a flow cytometer or a high-content imaging system.
-
Data Quantification: Gate on the GFP-positive (Ag-) cell population and quantify the percentage of viable cells in the co-culture wells treated with the ADC compared to the vehicle-treated co-culture wells. A significant decrease in the viability of the Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[4][14]
Visualization of Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in ADC action and the logical relationships governing linker design.
ADC Internalization and Payload Release Pathway
Caption: General pathway of ADC action from extracellular binding to intracellular payload release and induction of apoptosis.
HER2 Signaling Pathway and ADC Intervention
Caption: HER2 signaling cascade and the point of intervention by an anti-HER2 ADC.[15]
EGFR Signaling Pathway and ADC Intervention
Caption: EGFR signaling pathway and the mechanism of action for an anti-EGFR ADC.[5][16]
Logical Relationship of Linker Properties and Therapeutic Index
Caption: Logical flow demonstrating how linker chemistry influences key properties and ultimately the therapeutic index of an ADC.
Conclusion
The linker is a pivotal component in the design and function of antibody-drug conjugates. Its chemical nature dictates the balance between stability in circulation and efficient payload release within the target cell, thereby profoundly influencing the overall efficacy and safety of the therapeutic. A thorough understanding of the different linker technologies, coupled with robust experimental validation, is paramount for the development of next-generation ADCs with improved therapeutic windows. The strategic selection of a cleavable or non-cleavable linker, tailored to the specific target antigen and tumor biology, will continue to be a key driver of innovation in this rapidly advancing field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Drug Conjugates Market Set to Grow Substantially Through 2034, DelveInsight Projects | Bristol Myers Squibb, GSK, MBrace therapeutics, Oxford Biotherapeutics, Pfizer/Seagen [barchart.com]
- 4. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
The Synthesis of PEG-Based PROTAC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three essential components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex required for protein degradation.[1]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[2] The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[2][3] Furthermore, the length and flexibility of the PEG chain are key parameters that can be systematically tuned to optimize the geometry of the ternary complex, thereby maximizing degradation efficiency.[3][4] This guide provides an in-depth overview of the chemical synthesis of PEG-based PROTAC linkers, complete with detailed experimental protocols, quantitative data, and process visualizations.
Core Synthetic Strategies for PEGylated PROTACs
The synthesis of PEG-based PROTACs is a modular process, typically involving the sequential conjugation of the POI and E3 ligase ligands to a bifunctional PEG linker.[4] The choice of synthetic route depends on the functional groups available on the ligands and the desired linker chemistry. The most prevalent strategies involve amide bond formation and "click chemistry".[2][5]
-
Amide Coupling: This is a robust and widely used method for connecting ligands that contain amine or carboxylic acid functionalities. Bifunctional PEG linkers, such as amine-PEG-carboxylic acid (NH2-PEGn-COOH) or hydroxy-PEG-carboxylic acid (HO-PEGn-COOH), are common starting points.[1][2] Standard peptide coupling reagents are used to form stable amide bonds.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful strategy that offers high efficiency and orthogonality.[5][6] This approach allows for the rapid assembly of PROTAC libraries by coupling an azide-functionalized component with an alkyne-functionalized one.[7][8] Bifunctional PEG linkers containing, for example, an azide (B81097) at one terminus and an NHS ester at the other are commercially available for this purpose.[2]
Visualizing the PROTAC Mechanism and Synthesis
To better understand the context of linker synthesis, the following diagrams illustrate the PROTAC mechanism of action and the general synthetic workflows.
Quantitative Data Summary
The selection of appropriate starting materials and reagents is crucial for successful synthesis. The following tables summarize common linkers, reagents, and illustrative data.
Table 1: Representative Bifunctional PEG Linkers for PROTAC Synthesis
| Linker Name | Structure | Typical Application |
| Hydroxy-PEGn-acid | HO-(CH₂CH₂O)n-X-COOH | Sequential amide coupling |
| Amino-PEGn-acid | H₂N-(CH₂CH₂O)n-X-COOH | Sequential amide coupling |
| Azide-PEGn-NHS ester | N₃-(CH₂CH₂O)n-X-CO-NHS | Click chemistry followed by amide coupling |
| Alkyne-PEGn-acid | HC≡C-X-(OCH₂CH₂)n-Y-COOH | Click chemistry and amide coupling |
| Boc-NH-PEGn-COOH | Boc-NH-(CH₂CH₂O)n-X-COOH | Amide coupling with orthogonal protection |
n represents the number of PEG units; X and Y represent short alkyl chains.
Table 2: Common Reagents for PEG-based PROTAC Synthesis
| Reagent | Abbreviation | Role in Synthesis |
| HATU | HATU | Amide coupling agent; activates carboxylic acids[1] |
| DIPEA | DIPEA | Non-nucleophilic base used in coupling reactions[1] |
| p-Toluenesulfonyl chloride | TsCl | Activates hydroxyl groups for nucleophilic substitution[1] |
| Copper(II) sulfate (B86663) / Sodium ascorbate | CuSO₄ / NaAsc | Catalyst system for CuAAC "click" reaction[2] |
| Trifluoroacetic acid | TFA | Removes acid-labile protecting groups (e.g., Boc) |
| Preparative HPLC | - | High-performance liquid chromatography for final purification[1][2] |
Table 3: Illustrative Characterization Data for a Final PROTAC
| Analysis Technique | Expected Result | Purpose |
| LC-MS | Single major peak with correct m/z | Confirm reaction completion and determine molecular weight |
| ¹H and ¹³C NMR | Peaks corresponding to all three components (POI ligand, PEG linker, E3 ligand) | Confirm the structure of the final compound[1] |
| HRMS | Accurate mass measurement matching the calculated molecular formula | Confirm elemental composition[1] |
Table 4: Illustrative Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | Alkyl Chain | >1000 | <20 |
| PROTAC B | PEG-2 | 500 | 55 |
| PROTAC C | PEG-4 | 250 | 70 |
| PROTAC D | PEG-8 | 400 | 60 |
Data is illustrative and compiled from literature sources.[2] DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) are cell-line dependent and must be determined empirically.
Detailed Experimental Protocols
This section provides representative protocols for the two primary synthetic strategies.
Protocol 1: Synthesis via Sequential Amide Coupling
This protocol describes the synthesis of a PROTAC using a Hydroxy-PEGn-acid linker, coupling an amine-functionalized POI ligand first, followed by an amine-containing E3 ligase ligand.
Step 1: Synthesis of POI-Linker Intermediate (POI-PEG-OH)
-
Materials:
-
Amine-functionalized POI ligand (POI-NH₂)
-
Hydroxy-PEGn-acid (1.2 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297), Saturated aq. NaHCO₃, Water, Brine
-
Anhydrous Na₂SO₄, Silica (B1680970) gel[1]
-
-
Procedure:
-
Dissolve the Hydroxy-PEGn-acid in anhydrous DMF. Add HATU and DIPEA and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[1]
-
Add a solution of the POI-NH₂ (1.0 equivalent) in anhydrous DMF to the reaction mixture.[1]
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere, monitoring progress by LC-MS.[1]
-
Upon completion, dilute the reaction with ethyl acetate and perform sequential washes with saturated aqueous NaHCO₃, water, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the POI-PEGn-OH intermediate.[1]
-
Step 2: Synthesis of the Final PROTAC
-
Materials:
-
POI-PEGn-OH intermediate (from Step 1)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Amine-containing E3 ligase ligand (E3-NH₂) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM), Anhydrous DMF, DIPEA
-
Preparative HPLC system[1]
-
-
Procedure:
-
Dissolve the POI-PEGn-OH intermediate (1.0 equivalent) in anhydrous DCM, add TEA, and cool the solution to 0°C.[1]
-
Slowly add a solution of TsCl in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the tosylated intermediate (POI-PEG-OTs) by LC-MS.[1]
-
Concentrate the reaction mixture under reduced pressure. The crude tosylated intermediate is often used directly in the next step.
-
Dissolve the crude intermediate and the E3-NH₂ ligand in anhydrous DMF. Add DIPEA (3.0 equivalents).[1]
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere, monitoring by LC-MS.[1]
-
Upon completion, purify the final PROTAC directly from the reaction mixture using preparative HPLC.[1]
-
Protocol 2: Synthesis via Click Chemistry
This protocol outlines a common click chemistry approach, first coupling an amine-containing E3 ligase ligand to an Azide-PEGn-NHS ester linker, followed by a CuAAC reaction with an alkyne-functionalized POI ligand.
-
Materials:
-
Amine-containing E3 ligase ligand (e.g., pomalidomide-NH₂)
-
Bifunctional Linker (e.g., Azide-PEGn-NHS ester)
-
Alkyne-functionalized POI ligand
-
DIPEA, Anhydrous DMF
-
Copper(II) sulfate, Sodium ascorbate
-
t-Butanol/Water solvent mixture
-
Preparative HPLC system[2]
-
-
Procedure:
-
First Coupling: Dissolve the E3 ligase ligand and the Azide-PEGn-NHS ester linker in DMF. Add DIPEA and stir at room temperature until the reaction is complete (monitor by LC-MS). Purify the E3-linker intermediate (e.g., E3-NHCO-PEGn-N₃) by preparative HPLC.[2]
-
Second Coupling (Click Reaction): Dissolve the purified E3-linker intermediate and the alkyne-functionalized POI ligand in a suitable solvent such as a t-BuOH/H₂O mixture.[2]
-
Add the copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[2]
-
Stir the reaction at room temperature until completion.[2]
-
Purify the final PROTAC product by preparative HPLC.
-
Conclusion
The chemical synthesis of PEG-based linkers is a cornerstone of modern PROTAC development. By leveraging well-established reactions like amide coupling and click chemistry, researchers can systematically synthesize and evaluate a diverse range of PROTACs. The flexibility in PEG chain length and the modular nature of the synthesis process allow for the fine-tuning of molecular properties to optimize ternary complex formation and achieve potent and selective protein degradation.[4][5] The protocols and data presented in this guide provide a foundational framework for the rational design and synthesis of next-generation PEGylated PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
m-PEG3-S-PEG3-Boc: A Technical Guide to its Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-S-PEG3-Boc is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). The solubility of this linker is a critical determinant of the overall physicochemical properties of the resulting PROTAC, influencing its synthesis, purification, formulation, and ultimately, its pharmacokinetic and pharmacodynamic behavior in vivo. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including its predicted solubility in various solvents, detailed experimental protocols for solubility determination, and the implications of its solubility for drug development.
Core Concepts: Structural Basis of Solubility
The solubility of this compound is dictated by the interplay of its distinct structural motifs:
-
Polyethylene Glycol (PEG) Chains: The two PEG3 moieties are the primary drivers of aqueous solubility. The ether oxygens in the PEG backbone readily form hydrogen bonds with water molecules, rendering this portion of the molecule hydrophilic.[1][2] Shorter PEG chains, such as the ones present in this linker, are known to enhance kinetic solubility.[]
-
tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a bulky, nonpolar functional group. This component contributes to the molecule's solubility in lipophilic organic solvents.[4]
-
Thioether Linkage: The central thioether (-S-) linkage is relatively nonpolar and contributes to the overall lipophilicity of the molecule.
The combination of these features results in an amphiphilic molecule with a predictable, yet nuanced, solubility profile across a range of common laboratory solvents.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative and predictive assessment can be made based on the known properties of its constituent parts and data from structurally analogous PEGylated linkers.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polarity of these solvents can effectively solvate the entire molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are capable of dissolving both the polar PEG and nonpolar Boc components.[5] |
| Aqueous Buffers | PBS, Tris-HCl | Moderate to High | The hydrophilic PEG chains confer significant water solubility.[6][7] Solubility may be influenced by pH and salt concentration. |
| Alcohols | Methanol, Ethanol | Moderate to High | These polar protic solvents can interact with the PEG chains. |
| Nonpolar | Hexanes, Toluene | Low | The hydrophilic PEG chains limit solubility in highly nonpolar solvents. |
Experimental Determination of Solubility
For drug discovery and development, determining the kinetic solubility is a common and high-throughput method to assess the solubility of compounds like this compound.[8] This method involves dissolving the compound in an organic solvent (typically DMSO) and then measuring its solubility in an aqueous buffer.
Kinetic Solubility Assay Protocol
This protocol outlines a standard procedure for determining the kinetic solubility of this compound using a shake-flask method with subsequent analysis.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microtiter plates (96-well)
-
Pipettes and tips
-
Thermomixer or orbital shaker
-
High-speed centrifuge with plate rotor or filtration apparatus
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8] Ensure the compound is completely dissolved.
-
-
Sample Preparation:
-
In duplicate or triplicate, add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.
-
Add 98 µL of PBS (pH 7.4) to each well. This results in a final concentration of 200 µM with 2% DMSO.[8]
-
-
Incubation:
-
Separation of Undissolved Compound:
-
Centrifugation Method: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitate.
-
Filtration Method: Use a 96-well filtration plate to separate the supernatant from any precipitate.
-
-
Analysis:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or LC-MS/MS).
-
A standard curve of the compound in the assay buffer should be prepared to accurately quantify the solubility.
-
Data Analysis:
The kinetic solubility is reported as the concentration of the compound in the supernatant. This value can then be used to classify the compound's solubility (e.g., >200 µM = high, 50-200 µM = moderate, <50 µM = low).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the kinetic solubility determination workflow.
Caption: Workflow for determining the kinetic solubility of this compound.
Implications for Drug Development
The solubility characteristics of this compound have significant downstream implications in the development of PROTACs and other bioconjugates.
-
Synthetic Chemistry: Good solubility in common organic solvents facilitates reaction setup, monitoring, and purification of the linker and its subsequent conjugates.
-
PROTAC Properties: The inclusion of the hydrophilic this compound linker can improve the often-poor aqueous solubility of the final PROTAC molecule, which typically comprises two larger, often hydrophobic, protein-binding moieties.[][10]
-
Pharmacokinetics: Enhanced aqueous solubility can lead to improved bioavailability and a more favorable pharmacokinetic profile of the resulting drug candidate.[4] It can also mitigate non-specific binding to plasma proteins and labware.[]
-
Formulation: A well-understood solubility profile is essential for developing stable and effective formulations for both in vitro and in vivo studies.
The logical relationship between the structural components of this compound and its resulting solubility profile is crucial for its application.
Caption: How structural elements of this compound influence its solubility.
Conclusion
This compound is a well-designed PROTAC linker with favorable, amphiphilic solubility characteristics derived from its PEG and Boc components. While quantitative data requires experimental determination, its predicted high solubility in common polar organic solvents and moderate-to-high solubility in aqueous buffers make it a versatile tool in drug discovery. The provided experimental protocol offers a robust method for researchers to precisely quantify its kinetic solubility, enabling informed decisions in the synthesis, characterization, and formulation of novel therapeutic agents. A thorough understanding of these solubility properties is paramount for the successful development of next-generation protein degraders.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. creativepegworks.com [creativepegworks.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Boc-Protected PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of tert-butyloxycarbonyl (Boc)-protected polyethylene (B3416737) glycol (PEG) linkers. These bifunctional molecules are integral to the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding their stability profile under various chemical and physiological conditions is critical for ensuring the integrity, efficacy, and safety of the final therapeutic or research compound.
Core Principles of Boc-Protected PEG Linker Stability
Boc-protected PEG linkers consist of three key components: the acid-labile Boc protecting group, the hydrophilic PEG spacer, and a second functional group for conjugation. The overall stability of the linker is determined by the individual stabilities of the Boc group and the PEG backbone under different environmental conditions.
The primary function of the Boc group is to temporarily mask a primary or secondary amine, preventing it from participating in unwanted side reactions during multi-step syntheses.[1] Its key characteristic is its stability in basic and nucleophilic environments, while being readily cleaved under acidic conditions to regenerate the free amine for subsequent conjugation steps.[2]
The PEG component enhances the solubility and pharmacokinetic properties of the conjugated molecule.[3] PEG itself is generally considered biocompatible and stable, though it can be susceptible to oxidative and thermal degradation under certain conditions.[4]
Chemical Stability Profile
The stability of Boc-protected PEG linkers is highly dependent on the chemical environment, particularly pH, temperature, and the presence of enzymatic or photolytic stress.
pH Stability
Acidic Conditions: The Boc group is designed to be cleaved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for rapid and efficient deprotection. The cleavage mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. Weaker acids can also lead to deprotection, albeit at a slower rate.
Neutral and Physiological (pH 7.4) Conditions: At neutral to physiological pH, the Boc protecting group is generally considered stable against hydrolysis over short periods.[1] However, for applications requiring long-term stability in aqueous environments, such as in drug delivery systems, even slow hydrolysis can be a concern. While specific long-term kinetic data for Boc-PEG linkers at pH 7.4 is not extensively published, studies on similar carbamates suggest that hydrolysis can occur over extended periods. The PEG backbone itself is stable at physiological pH.[4]
Basic Conditions: The Boc group is highly stable under basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[2] This allows for selective deprotection strategies in complex syntheses. The PEG chain is also stable under moderately basic conditions. However, very strong bases at elevated temperatures can lead to the degradation of the PEG chain.
Thermal Stability
Boc-protected PEG linkers can undergo thermal degradation. The Boc group can be cleaved at elevated temperatures, typically above 100°C, through a process of thermolysis, which generates isobutylene (B52900) and carbon dioxide.[5][6] The rate of thermal deprotection is dependent on the temperature and the specific molecular structure.[7]
The PEG backbone can also degrade at high temperatures, a process that can be accelerated by the presence of oxygen.[8] Thermal degradation of PEG can lead to chain scission and the formation of various byproducts.
Enzymatic Stability
The carbamate (B1207046) bond of the Boc group is generally resistant to cleavage by common proteases. However, some esterases have been shown to hydrolyze certain types of carbamates.[9][10][11] The susceptibility of a Boc-PEG linker to enzymatic degradation would depend on the specific enzymes present in the biological environment. For many applications, the PEG chain provides a "stealth" effect, shielding the linker and the attached molecule from enzymatic degradation.[12]
Photostability
Forced degradation studies are essential to determine the photostability of Boc-protected PEG linkers, especially for drug products that may be exposed to light during manufacturing, storage, or administration.[13] Following ICH Q1B guidelines, photostability testing involves exposing the linker to a combination of visible and UV light.[14][15] Degradation products should be identified and quantified to assess the impact on the quality and safety of the final product.
Data Presentation
The following tables summarize quantitative data related to the stability of Boc-protected PEG linkers under various conditions.
Table 1: Stability of Boc Protecting Group under Different pH Conditions
| Condition | Reagent | Temperature (°C) | Stability/Outcome | Reference(s) |
| Acidic | 20-50% TFA in DCM | Room Temperature | Rapid deprotection (minutes to hours) | |
| 4M HCl in Dioxane | Room Temperature | Rapid deprotection (minutes to hours) | ||
| Aqueous Phosphoric Acid | Room Temperature | Mild and selective deprotection | [16][17] | |
| Neutral | PBS (pH 7.4) | 37 | Generally stable for short-term studies; potential for slow hydrolysis long-term | [4][18] |
| Basic | NaOH, Piperidine | Room Temperature | Highly Stable | [1][2] |
Table 2: Thermal Stability of Boc-Protected PEG Linkers
| Condition | Temperature (°C) | Observation | Reference(s) |
| Boc Group | > 100 | Onset of thermal deprotection | [5] |
| 150-180 | Significant thermolysis | [5][6] | |
| PEG Backbone | > 63 | Potential for accelerated aging and degradation | [8] |
Table 3: Summary of Forced Degradation Conditions for Stability Testing
| Stress Condition | Typical Protocol | Purpose | Reference(s) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | To assess lability to acid and identify acid-induced degradants. | [19] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | To assess lability to base and identify base-induced degradants. | [19] |
| Oxidation | 3-30% H₂O₂, RT | To identify potential oxidation products of the PEG chain and other susceptible moieties. | [13] |
| Thermal Degradation | 40-80°C | To evaluate the impact of heat on the linker and identify thermal degradants. | [5][19] |
| Photodegradation | Exposure to ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UVA) | To determine light sensitivity and the need for protective packaging. | [14][15][20] |
Experimental Protocols
Detailed methodologies are crucial for assessing the stability of Boc-protected PEG linkers. The following are representative protocols for key stability-indicating experiments.
Protocol 1: pH Stability (Hydrolytic Stability)
Objective: To determine the rate of hydrolysis of the Boc-protected PEG linker at different pH values.
Materials:
-
Boc-protected PEG linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
HPLC-grade water and acetonitrile (B52724)
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare stock solutions of the Boc-protected PEG linker in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare reaction solutions by diluting the stock solution into the different pH buffers (e.g., 0.1 M HCl, PBS pH 7.4, 0.1 M NaOH) to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubate the reaction solutions at a controlled temperature (e.g., 37°C for physiological conditions or an elevated temperature for accelerated studies).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction solution.
-
If necessary, quench the reaction by neutralizing the aliquot.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of the intact Boc-protected PEG linker remaining.
-
Plot the percentage of the remaining linker against time to determine the degradation kinetics and half-life at each pH condition.
Protocol 2: Thermal Stability
Objective: To evaluate the effect of elevated temperature on the stability of the Boc-protected PEG linker.
Materials:
-
Boc-protected PEG linker (solid or in solution)
-
Oven or heating block with precise temperature control
-
HPLC system with a suitable detector
-
C18 reverse-phase HPLC column
Procedure:
-
Place samples of the Boc-protected PEG linker (either as a solid or in a solution with a high-boiling point solvent) in vials.
-
Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Include a control sample stored at a reference temperature (e.g., 4°C).
-
At specified time intervals, remove a sample from each temperature condition.
-
Dissolve the solid samples in a suitable solvent for analysis.
-
Analyze the samples by HPLC to quantify the remaining intact linker and identify any degradation products.
Protocol 3: Enzymatic Stability (in Plasma)
Objective: To assess the stability of the Boc-protected PEG linker in the presence of plasma enzymes.
Materials:
-
Boc-protected PEG linker
-
Human or other species-specific plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the Boc-protected PEG linker in a minimal amount of a biocompatible solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed plasma (37°C) to achieve the desired final concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points, withdraw aliquots and immediately quench the enzymatic activity by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Vortex the quenched samples and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the concentration of the intact Boc-protected PEG linker over time.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substrates in neuronal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the enzymatic hydrolysis of amino acid carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.au.dk [pure.au.dk]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 15. database.ich.org [database.ich.org]
- 16. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for the Bioconjugation of m-PEG3-Maleimide-PEG3-Boc to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of polyethylene (B3416737) glycol (PEG) linkers to antibodies is a cornerstone of modern therapeutic development, enhancing pharmacokinetics, stability, and solubility.[1] The heterobifunctional linker, m-PEG3-Maleimide-PEG3-Boc, offers a precise tool for creating antibody-drug conjugates (ADCs) or other modified antibody constructs. This linker features a methoxy-PEG3 terminus for improved hydrophilicity, a maleimide (B117702) group for covalent attachment to thiol moieties on the antibody, and a Boc-protected amine for subsequent, orthogonal conjugation steps.[2]
The maleimide group reacts specifically with free sulfhydryl groups, such as those found in cysteine residues, under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[3][4] This allows for site-specific conjugation to antibodies where cysteine residues have been introduced through genetic engineering or by the reduction of interchain disulfide bonds. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a two-step conjugation strategy. After the initial antibody conjugation via the maleimide group, the Boc group can be removed under acidic conditions to expose a primary amine, which can then be used for attaching a payload, such as a cytotoxic drug or a fluorescent dye.[2]
These application notes provide detailed protocols for the conjugation of m-PEG3-Maleimide-PEG3-Boc to antibodies, including antibody preparation, the conjugation reaction, and subsequent characterization of the resulting conjugate.
Experimental Protocols
Protocol 1: Antibody Thiolation via Disulfide Bond Reduction
For site-specific conjugation, it is often necessary to first reduce the antibody's interchain disulfide bonds to generate free thiol groups.
Materials:
-
Antibody of interest (e.g., IgG)
-
Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)
-
Size-exclusion chromatography (SEC) columns (e.g., PD-10)
Procedure:
-
Prepare the antibody in degassed PBS at a concentration of 1-10 mg/mL.
-
To generate a controlled number of free thiols, add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Immediately purify the thiolated antibody using a pre-equilibrated SEC column to remove excess TCEP.
-
Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using Ellman's reagent.
Protocol 2: Conjugation of m-PEG3-Maleimide-PEG3-Boc to Thiolated Antibody
This protocol outlines the reaction between the maleimide group of the linker and the free thiols on the antibody.
Materials:
-
Thiolated antibody (from Protocol 1)
-
m-PEG3-Maleimide-PEG3-Boc linker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., 1x PBS, 100 mM HEPES)[3]
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of the m-PEG3-Maleimide-PEG3-Boc linker in anhydrous DMSO.[3]
-
Add the linker stock solution to the thiolated antibody solution at a molar ratio of 5-20 moles of linker per mole of antibody.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Purify the antibody-linker conjugate using size-exclusion chromatography to remove unreacted linker.[3]
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR).
Protocol 3: Boc Deprotection of the Antibody-Linker Conjugate
This step exposes the terminal primary amine for further conjugation.
Materials:
-
Antibody-linker conjugate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Lyophilize the purified antibody-linker conjugate.
-
Dissolve the lyophilized conjugate in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the TFA and DCM under a stream of nitrogen.
-
Re-dissolve the deprotected conjugate in an appropriate buffer and purify using SEC.
Protocol 4: Characterization of the Antibody Conjugate
It is crucial to characterize the final conjugate to determine the average number of linkers conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR).
Methods for DAR Determination:
-
UV-Vis Spectrophotometry: This is a simple and quick method to estimate the average DAR.[] It requires measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a wavelength specific to the conjugated molecule) and using the Beer-Lambert law for calculation.[]
-
Mass Spectrometry (MS): LC-MS is a powerful technique for determining the DAR and the distribution of different drug-loaded species. The intact or reduced ADC can be analyzed to obtain precise mass measurements.
Data Presentation
Table 1: Quantitative Data from Conjugation Experiments
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Antibody Concentration (mg/mL) | 5.0 | 5.2 | 4.8 |
| Linker:Antibody Molar Ratio | 5:1 | 10:1 | 20:1 |
| Reaction Time (hours) | 2 | 2 | 2 |
| Reaction Temperature (°C) | 25 | 25 | 25 |
| Average DAR (UV-Vis) | 1.8 | 3.5 | 5.1 |
| Average DAR (LC-MS) | 1.9 | 3.6 | 5.2 |
| Conjugation Efficiency (%) | 38% | 72% | 65% |
| Post-Conjugation Aggregation (%) | <1% | 1.5% | 3.2% |
Visualizations
References
Application Note: Streamlined Synthesis of PROTACs Using a Novel m-PEG3-S-PEG3-Boc Linker
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These molecules typically consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][5] The linker is a critical component that significantly influences the physicochemical properties and biological activity of the PROTAC, affecting its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1][6][7]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide conformational flexibility.[][6][8] The m-PEG3-S-PEG3-Boc linker is a novel, versatile linker designed for the modular synthesis of PROTACs. It features two PEG3 units, providing a balance of hydrophilicity and a defined length, which is crucial for optimizing ternary complex formation. The Boc-protected amine allows for a directional and controlled synthetic strategy, enabling the sequential conjugation of the E3 ligase ligand and the POI ligand. This application note provides a detailed protocol for the synthesis of a model PROTAC using the this compound linker, along with methods for purification and characterization.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[5][6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[5]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section details the two-stage synthetic protocol for a model PROTAC. The synthesis involves the initial coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon) to the this compound linker, followed by Boc deprotection and subsequent coupling to a carboxylic acid-functionalized POI ligand.
Materials and Reagents
-
This compound Linker
-
E3 Ligase Ligand (with a free carboxylic acid)
-
Protein of Interest (POI) Ligand (with a free amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Stage 1: Synthesis of E3 Ligase-Linker Intermediate
This procedure describes the amide bond formation between the E3 ligase ligand and the free amine of the this compound linker after a conceptual deprotection of a terminal group (for the sake of a complete protocol, we assume one end is a free amine and the other is Boc-protected).
-
Activation of E3 Ligase Ligand:
-
Coupling Reaction:
-
To the activated E3 ligase ligand solution, add a solution of the this compound linker (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel with a gradient of methanol in dichloromethane) to obtain the pure E3 Ligase-Linker-Boc intermediate.
-
Stage 2: Final PROTAC Synthesis
This stage involves the deprotection of the Boc group followed by the coupling of the POI ligand.
-
Boc Deprotection:
-
Dissolve the E3 Ligase-Linker-Boc intermediate in a solution of 20-50% TFA in anhydrous DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM several times to remove residual TFA. The resulting amine salt is typically used in the next step without further purification.
-
-
Activation of POI Ligand:
-
In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
-
Final Coupling Reaction:
-
Add the deprotected E3 Ligase-Linker amine salt to the activated POI ligand solution.
-
Add additional DIPEA (2.0 eq) to neutralize the TFA salt and facilitate the coupling.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours, monitoring by LC-MS.
-
-
Final Purification and Characterization:
-
Perform an aqueous work-up as described in Stage 1, Step 3.
-
Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%).
-
Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.[5]
-
Caption: General workflow for PROTAC synthesis.
Data Presentation
The following tables present representative data for the synthesis and biological evaluation of a model PROTAC (designated as PROTAC-X) synthesized using the this compound linker. This data is for illustrative purposes.
Table 1: Summary of Synthetic Yields and Purity
| Step | Product | Yield (%) | Purity (by HPLC) |
| Stage 1: E3 Ligand-Linker Coupling | E3-Linker-Boc Intermediate | 65% | >98% |
| Stage 2: Final PROTAC Synthesis | PROTAC-X | 55% | >99% |
Table 2: Characterization of Final Product (PROTAC-X)
| Analysis Method | Result |
| LC-MS (ESI+) | [M+H]⁺ calculated vs. observed matched |
| ¹H NMR | Spectrum consistent with proposed structure |
| HPLC | Single major peak confirms high purity[1] |
Table 3: Biological Activity of PROTAC-X
The efficacy of a PROTAC is often measured by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[6]
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| MCF-7 | BRD4 | 25 nM | >90% |
| HeLa | BRD4 | 35 nM | >85% |
Logical Relationship of PROTAC Components
The modular design of PROTACs allows for the systematic optimization of each component to achieve desired degradation activity and selectivity.[9] The linker's length and composition are critical for productive ternary complex formation.[10]
Caption: Modular components of a PROTAC molecule.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of PROTACs utilizing the this compound linker. The modular nature of this synthetic approach allows for the facile assembly of PROTAC libraries for the optimization of POI and E3 ligase ligand combinations.[9] The provided methodologies for synthesis, purification, and characterization are essential for obtaining high-purity PROTACs suitable for biological evaluation.[1] Researchers can adapt this protocol for their specific targets, with the understanding that optimization of reaction conditions may be necessary for different ligand pairings.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 3. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. symeres.com [symeres.com]
- 10. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Boc Deprotection of PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc)-protected polyethylene (B3416737) glycol (PEG) linkers. The Boc protecting group is a cornerstone in bioconjugation and drug delivery, serving as a temporary shield for amine functionalities on PEG linkers.[1][2] Its acid-labile nature allows for a controlled and stepwise synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2]
This guide offers detailed experimental protocols, quantitative data for reaction optimization, and troubleshooting advice to ensure efficient and successful deprotection.
Core Principles of Boc Deprotection
The fundamental principle behind Boc deprotection is the acid-catalyzed cleavage of the carbamate (B1207046) bond, releasing the free amine and generating tert-butyl cation and carbon dioxide as byproducts.[3] The tert-butyl cation is a reactive intermediate that can potentially lead to side reactions, particularly alkylation of electron-rich functional groups. To mitigate this, scavengers are often added to the reaction mixture.
Heterobifunctional PEG linkers, featuring a Boc-protected amine at one end and another reactive group (e.g., NHS ester, maleimide) at the other, are crucial for multi-step conjugation strategies.[1] This allows for a controlled, sequential assembly of complex molecules, preventing undesirable side reactions.[1]
Quantitative Data Summary
The efficiency of Boc deprotection is critical for the overall yield and purity of the final conjugate. The following tables summarize key quantitative data related to reaction conditions.
Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]
| Acidic Reagent | Concentration | Solvent | Time (min) | Purity (%) |
| TFA | 50% | DCM | 5 | 78 |
| TFA | 50% | DCM | 60 | >95 |
| HCl | 4M | Dioxane | 5 | ~80 |
| HCl | 4M | Dioxane | 60 | >95 |
Table 2: Common Scavengers Used in Boc Deprotection [4]
| Scavenger | Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Workflow
The general workflow for the Boc deprotection of a PEG linker involves dissolving the protected linker in a suitable solvent, adding the acidic deprotection reagent, monitoring the reaction, and finally, working up and purifying the product.
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally effective method for Boc deprotection.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[4]
-
Acid Addition: Slowly add TFA to the desired final concentration (typically 20-50% v/v).[1][4]
-
Scavenger Addition (Optional): If the PEG linker or conjugated molecule contains acid-sensitive groups (e.g., tryptophan, methionine), add a scavenger such as TIS (2.5-5% v/v).[1][4]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[1][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[1][4] On TLC, the deprotected amine will have a lower Rf value than the Boc-protected starting material.[4] ¹H NMR can also be used to monitor the disappearance of the tert-butyl proton signal at ~1.4 ppm.[4]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][4] Co-evaporation with toluene can help remove residual TFA.[4]
-
Work-up and Neutralization:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG linker.[1]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides an alternative to TFA and can be advantageous in certain situations, for example, when trying to avoid trifluoroacetate (B77799) salts.
Materials:
-
Boc-protected PEG linker
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of DCM or dioxane.
-
Acid Addition: Add 4M HCl in dioxane (typically 5-10 equivalents or as a co-solvent).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[5]
-
Work-up:
-
Upon completion, the product can often be precipitated as the hydrochloride salt by the addition of diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting HCl salt can be used directly or neutralized as described in Protocol 1.
-
Troubleshooting
Problem 1: Incomplete Deprotection
-
Cause: Insufficient acid strength or concentration, inadequate reaction time, or low temperature.[4] Steric hindrance in high molecular weight PEGs can also slow the reaction.[4]
-
Solution: Increase the acid concentration (e.g., from 20% to 50% TFA), extend the reaction time, or consider a stronger acid system like 4M HCl in dioxane.[4]
Problem 2: Observation of Side Products
-
Cause: Acid-labile protecting groups elsewhere in the molecule may be cleaved. The tert-butyl cation generated during deprotection can alkylate sensitive functional groups.[6]
-
Solution: Use milder deprotection conditions if possible. Add scavengers like TIS or water to trap the tert-butyl cation.[4]
Problem 3: Difficulty in Purification
-
Cause: The high polarity and water solubility of PEG linkers can make purification challenging.
-
Solution: For larger PEG conjugates, precipitation in a non-polar solvent like diethyl ether can be effective.[4] For smaller PEGs, purification might require column chromatography or dialysis/ultrafiltration for very large conjugates.[7][8]
Logical Relationship of Boc Deprotection
The following diagram illustrates the chemical transformation and the key factors influencing the reaction.
Caption: Key components and factors in Boc deprotection.
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively perform the Boc deprotection of PEG linkers, a critical step in the synthesis of advanced bioconjugates and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG3-S-PEG3-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for conjugating the heterobifunctional linker, m-PEG3-S-PEG3-Boc. This linker is particularly valuable in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where precise coupling of a target protein ligand and an E3 ligase ligand is required.[1][2][3] The protocols outlined below cover the essential steps of Boc deprotection to reveal a reactive amine, followed by conjugation of the thiol group to a suitable reaction partner.
Overview of the Conjugation Strategy
The conjugation of this compound is a two-stage process. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine must first be removed under acidic conditions.[4] This deprotection yields a free amine, which can then be utilized in subsequent reactions if desired. The core of this linker's functionality for many applications lies in its thiol group, which can readily react with electrophiles such as maleimides to form a stable thioether bond.[5]
A typical workflow involves the following key steps:
-
Boc Deprotection: Removal of the Boc group to expose the primary amine.
-
Thiol Conjugation: Reaction of the thiol group with a maleimide-functionalized molecule.
-
Purification: Removal of excess reagents and byproducts.
-
Characterization: Confirmation of successful conjugation.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[6][7]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To neutralize the resulting TFA salt and obtain the free amine, dissolve the residue in DCM.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker.
-
The deprotected product can be characterized by NMR and MS to confirm its identity and purity.[6]
Protocol 2: Thiol-Maleimide Conjugation
This protocol details the conjugation of the thiol group of the deprotected or Boc-protected m-PEG3-S-PEG3 linker to a maleimide-functionalized protein or small molecule.
Materials:
-
m-PEG3-S-PEG3-SH (from Protocol 1, if the amine is to be free) or this compound
-
Maleimide-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Reaction Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline (PBS), HEPES). Avoid buffers containing primary amines like Tris if the deprotected amine is present and not intended to react.
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
-
Purification columns (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Dissolve the maleimide-functionalized molecule in the reaction buffer.
-
Dissolve the m-PEG3-S-PEG3-linker in a compatible solvent (e.g., DMSO or DMF) and add it to the solution of the maleimide-functionalized molecule. A molar excess of the PEG linker (typically 5 to 20-fold) is often used to drive the reaction to completion.[8]
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle stirring. The optimal reaction time should be determined empirically.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or SDS-PAGE (for proteins).
-
Once the reaction is complete, quench any unreacted maleimide (B117702) groups by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM and incubating for an additional 15-30 minutes.
-
Purify the conjugate to remove unreacted linker and other byproducts using an appropriate chromatography method such as SEC or HIC.[9][10]
Data Presentation
Table 1: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensures good solubility of the PEG linker.[7] |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid commonly used for Boc deprotection.[7] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster deprotection.[7] |
| Temperature | 0°C to room temperature | Initial cooling helps to control the reaction rate.[7] |
| Reaction Time | 1-2 hours | Monitor by TLC or LC-MS for completion.[7] |
| Work-up | Aqueous wash with NaHCO₃ | Neutralizes the TFA to yield the free amine.[6] |
Table 2: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Value | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction of thiols with maleimides. |
| Buffer | Phosphate, HEPES | Must be free of extraneous thiols.[11] |
| Molar Excess of Linker | 5 to 20-fold | Empirically optimized for each specific reaction.[8] |
| Temperature | Room temperature or 4°C | Lower temperatures can be used to minimize side reactions. |
| Reaction Time | 1-2 hours to overnight | Dependent on the reactivity of the specific substrates. |
| Quenching Reagent | L-cysteine or 2-mercaptoethanol | Caps unreacted maleimide groups. |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-西安齐岳生物 [0qy.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of m-PEG3-S-PEG3-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-PEG3-S-PEG3-Boc conjugate is a heterobifunctional linker increasingly utilized in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring two polyethylene (B3416737) glycol (PEG) chains, a central sulfide (B99878) linkage, a methoxy-terminated end, and a Boc-protected amine, provides enhanced solubility, flexibility, and a strategic handle for controlled, stepwise conjugation.[1][4] The purity of this linker is paramount to ensure the homogeneity and efficacy of the final bioconjugate, as impurities can lead to unwanted side reactions and complicate downstream analysis.[5][6]
These application notes provide a comprehensive guide to the purification of this compound conjugates, detailing established chromatographic methods and analytical techniques for purity assessment. The protocols are designed to be adaptable to various laboratory settings and scales.
Purification Strategies
The purification of PEGylated molecules like this compound can be challenging due to their hydrophilicity and potential for polydispersity.[7][8] A multi-step approach combining different chromatographic techniques is often necessary to achieve high purity. The primary methods for purifying this compound conjugates are High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography.
Key Purification Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating PEGylated compounds based on their hydrophobicity.[7][9] While the PEG chains are hydrophilic, the overall molecule possesses sufficient hydrophobic character for retention on a C18 or similar column. Gradient elution is typically employed to achieve optimal separation.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[1][] This method is particularly effective for removing smaller impurities, such as unreacted starting materials or cleavage byproducts, from the larger PEG conjugate.[]
-
Flash Column Chromatography: For larger scale purifications, flash chromatography on silica (B1680970) gel can be employed.[8] Due to the polar nature of PEG compounds, a polar mobile phase is required.[8]
Experimental Protocols
Protocol 1: Purification of this compound by Preparative RP-HPLC
This protocol outlines the purification of the target conjugate using a preparative reversed-phase HPLC system.
Materials:
-
Crude this compound conjugate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative RP-HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer
Method:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined empirically based on analytical HPLC analysis of the crude material.
-
Flow Rate: 10-20 mL/min
-
Detection: UV at 214 nm and 280 nm
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the desired product.
-
Product Isolation: Pool the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the aqueous solution to obtain the purified this compound as a TFA salt.
Protocol 2: Flash Column Chromatography Purification
This protocol is suitable for purifying larger quantities of the this compound conjugate.
Materials:
-
Crude this compound conjugate
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), ACS grade
-
Methanol (MeOH), ACS grade
-
Ammonia solution (optional, for basic compounds)
-
Formic acid (optional, for acidic compounds)
-
Glass column and accessories
-
Thin Layer Chromatography (TLC) plates and chamber
Method:
-
TLC Analysis: Develop a suitable solvent system using TLC to achieve good separation of the target compound from impurities. A common starting point for PEGylated compounds is a mixture of DCM and MeOH.[8] The Rf value of the target compound should ideally be between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel slurry in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the packed column.
-
Elution: Begin elution with the solvent system determined by TLC. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of MeOH in DCM), often provides better separation. For PEG compounds, a slow gradient is recommended.[8]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Data Presentation
The purity and yield of the purified this compound conjugate should be determined and tabulated for clear comparison.
| Purification Method | Scale | Purity (by HPLC) | Yield (%) | Analytical Method |
| Preparative RP-HPLC | 100 mg | >98% | 75% | Analytical RP-HPLC, LC-MS |
| Flash Chromatography | 1 g | >95% | 80% | Analytical RP-HPLC, NMR |
Visualization of Experimental Workflow
A clear workflow diagram helps in understanding the sequence of steps in the purification process.
Caption: Experimental workflow for the purification of this compound.
Characterization and Purity Assessment
Accurate characterization is crucial to confirm the identity and purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight of the conjugate and assessing its purity.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the this compound conjugate.[5]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC with UV or evaporative light scattering detection (ELSD) is used to determine the final purity of the compound.[5][] PEGs do not have a strong UV chromophore, so ELSD or coupling to a mass spectrometer is often preferred.[]
Boc Deprotection Protocol
Following purification, the Boc group may need to be removed to expose the primary amine for subsequent conjugation.
Materials:
-
Purified this compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Method:
-
Dissolve the purified this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1][4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1]
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[1]
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. enovatia.com [enovatia.com]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG3-S-PEG3-Boc in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-PEG3-S-PEG3-Boc is a heterobifunctional linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This linker, featuring two polyethylene (B3416737) glycol (PEG) units, enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise synthesis of the final PROTAC.
These application notes provide a comprehensive guide to utilizing a hypothetical PROTAC, herein referred to as PROTAC-X , synthesized with the this compound linker, in key cell-based assays. PROTAC-X is designed to target a hypothetical protein of interest (POI) for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
Signaling Pathway of PROTAC-X
PROTAC-X is a bifunctional molecule that consists of a ligand for the POI and a ligand for the CRBN E3 ubiquitin ligase, connected by the this compound linker. Upon entering the cell, PROTAC-X facilitates the formation of a ternary complex between the POI and CRBN. This proximity induces the poly-ubiquitination of the POI by the E3 ligase complex. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.
Caption: PROTAC-X mediated degradation of a target Protein of Interest (POI).
Experimental Protocols
Assessment of Target Protein Degradation by Western Blot
This protocol details the steps to quantify the degradation of the POI in a selected cell line (e.g., HeLa) following treatment with PROTAC-X.
Experimental Workflow:
Application Notes and Protocols for the Synthesis of an E3 Ligase Ligand-Linker Conjugate: Pomalidomide-m-PEG3-S-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A key component in the design and synthesis of effective PROTACs is the linker, which connects the target protein ligand to the E3 ubiquitin ligase ligand. The nature of the linker, including its composition, length, and flexibility, is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance the solubility and bioavailability of the resulting molecule. This application note provides a detailed protocol for the synthesis of a versatile E3 ligase ligand-linker conjugate, Pomalidomide-m-PEG3-S-PEG3-Boc. This conjugate incorporates the widely used Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931), and a flexible PEG linker featuring a stable thioether bond. The terminal tert-butyloxycarbonyl (Boc) protecting group allows for the subsequent controlled and efficient conjugation to a target protein ligand, facilitating the modular synthesis of PROTACs.
Signaling Pathway and Experimental Workflow
The synthesis of the Pomalidomide-m-PEG3-S-PEG3-Boc conjugate involves a multi-step process, beginning with the functionalization of pomalidomide to introduce a reactive handle for linker attachment. This is followed by the conjugation of the functionalized pomalidomide to the Boc-protected PEG linker via a thioether linkage. The final Boc-protected conjugate can then be deprotected and subsequently linked to a ligand for a protein of interest (POI) to generate the final PROTAC.
Experimental Protocols
This section provides detailed protocols for the key steps in the synthesis of the Pomalidomide-m-PEG3-S-PEG3-Boc conjugate.
Protocol 1: Synthesis of Maleimide-Functionalized Pomalidomide
This protocol describes the functionalization of pomalidomide with a maleimide (B117702) group, which will serve as the acceptor for the thiol-PEG linker in a Michael addition reaction.
Materials:
-
Pomalidomide
-
N-(2-aminoethyl)maleimide trifluoroacetate (B77799) salt
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a solution of N-(2-aminoethyl)maleimide trifluoroacetate salt (1.2 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents) and stir at room temperature for 15 minutes.
-
In a separate flask, dissolve pomalidomide (1.0 equivalent) in anhydrous DMF.
-
Add DSC (1.5 equivalents) to the pomalidomide solution and stir at room temperature for 1 hour to activate the aromatic amine.
-
Slowly add the N-(2-aminoethyl)maleimide solution to the activated pomalidomide solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield maleimide-functionalized pomalidomide.
Protocol 2: Synthesis of this compound via Michael Addition
This protocol details the formation of the thioether linkage between the maleimide-functionalized pomalidomide and a commercially available or synthesized thiol-PEG-Boc linker.
Materials:
-
Maleimide-functionalized pomalidomide
-
HS-PEG3-NHBoc (or a similar thiol-PEG-Boc linker)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve maleimide-functionalized pomalidomide (1.0 equivalent) in a mixture of DCM and DMF (e.g., 4:1 v/v).
-
Add HS-PEG3-NHBoc (1.1 equivalents) to the solution.
-
Add TEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the Pomalidomide-m-PEG3-S-PEG3-Boc conjugate.
Protocol 3: Boc Deprotection of the Final Conjugate
This protocol describes the removal of the Boc protecting group to yield the free amine, which is ready for conjugation to a protein of interest ligand.
Materials:
-
Pomalidomide-m-PEG3-S-PEG3-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Pomalidomide-m-PEG3-S-PEG3-Boc conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of the Pomalidomide-m-PEG3-S-PEG3-Boc conjugate.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pomalidomide Functionalization | Pomalidomide, N-(2-aminoethyl)maleimide, DSC, DIPEA | DMF | 25 | 12-16 | 60-75 |
| 2 | Thioether Formation | Maleimide-Pomalidomide, HS-PEG3-NHBoc, TEA | DCM/DMF | 25 | 4-6 | 70-85 |
| 3 | Boc Deprotection | Pomalidomide-PEG-Boc, TFA | DCM | 25 | 1-2 | >95 |
Table 2: Characterization Data for Pomalidomide-m-PEG3-S-PEG3-Boc
| Analytical Method | Expected Result |
| LC-MS | A single major peak with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |
| ¹H NMR | Characteristic peaks corresponding to the protons of pomalidomide, the PEG linkers, the thioether linkage, and the Boc protecting group. |
| Purity (HPLC) | ≥95% |
Mandatory Visualization
The chemical reaction pathway for the formation of the thioether linkage via Michael addition is depicted below.
The workflow for Boc deprotection is illustrated below.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of Pomalidomide-m-PEG3-S-PEG3-Boc, a valuable building block for the construction of PROTACs. The described methods are robust and can be adapted for the synthesis of a variety of E3 ligase ligand-linker conjugates. The inclusion of quantitative data and clear experimental procedures will aid researchers in the successful synthesis and characterization of these important molecules, thereby accelerating the discovery and development of novel protein degraders.
Application Notes and Protocols for m-PEG3-S-PEG3-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the m-PEG3-S-PEG3-Boc linker in solid-phase peptide synthesis (SPPS), with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers structured protocols for key experimental steps, from resin loading to final peptide purification, and includes visualizations to clarify complex workflows.
Introduction to this compound Linker
The this compound linker is a heterobifunctional molecule featuring a methoxy-tri(ethylene glycol) (m-PEG3) moiety, a sulfide (B99878) group, another tri(ethylene glycol) (PEG3) chain, and a tert-butyloxycarbonyl (Boc) protected amine. This structure imparts desirable physicochemical properties to the molecules it incorporates, making it a valuable tool in peptide synthesis and drug development.
The polyethylene (B3416737) glycol (PEG) chains enhance the solubility of hydrophobic peptides and reduce non-specific interactions, which can improve peptide purity and yield.[1] The sulfide group can be a site for further chemical modification, and the Boc-protected amine allows for controlled, stepwise synthesis. These features make the this compound linker particularly well-suited for the synthesis of complex biomolecules like PROTACs.[2][3] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[] The linker in a PROTAC is a critical component that influences the molecule's efficacy and pharmacokinetic properties.[]
Data Presentation: Performance Characteristics
While specific quantitative data directly comparing the performance of the this compound linker to other linkers in terms of peptide yield and purity is not extensively available in the public domain, the use of PEG-polystyrene (PEG-PS) graft supports in SPPS has been shown to offer advantages over traditional polystyrene (PS) resins. In one comparative study, the synthesis of a challenging decapeptide on a PEG-PS support resulted in a purity of 77% as determined by HPLC, compared to 53% when a standard PS resin was used.[5] The improved performance is attributed to the enhanced swelling properties of PEG-PS resins and the reduced steric hindrance provided by the PEG spacers.
| Feature | This compound Linker (Expected) | Standard Alkyl Linker |
| Solubility Enhancement | High | Low |
| Reduction of Steric Hindrance | High | Low |
| Peptide Purity | Generally higher, especially for hydrophobic or complex peptides. | Variable, can be lower for difficult sequences. |
| Peptide Yield | Can be improved due to better solvation and reaction kinetics. | Dependent on peptide sequence and resin type. |
| Application in PROTACs | Well-suited due to optimal length and flexibility for ternary complex formation. | Can be used, but may require more optimization of length and composition. |
Experimental Protocols
The following protocols are provided as a guide for the use of the this compound linker in SPPS. These are general procedures and may require optimization based on the specific peptide sequence and the solid support used.
Resin Loading: Attachment of this compound to Aminomethyl Resin
This protocol describes the coupling of the this compound linker to a standard aminomethyl-functionalized solid support.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
Procedure:
-
Swell the aminomethyl resin in DMF for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
In a separate vessel, dissolve this compound (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.
-
Add the activated linker solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the reaction completion using a Kaiser test. A negative test indicates the successful coupling of the linker to the resin.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
Peptide Chain Elongation
Standard Fmoc-based solid-phase peptide synthesis protocols can be used for peptide chain elongation on the resin-bound linker.
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the growing peptide chain.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (3-5 eq.) with a coupling agent such as HATU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Repeat steps 1-6 for each amino acid in the peptide sequence.
Peptide Cleavage from the Resin
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the peptide-bound resin with DCM (3x) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The exact composition may vary depending on the amino acid composition of the peptide.[6][7]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[8][9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.
-
Dry the crude peptide under vacuum.
Peptide Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]
Materials:
-
Crude peptide
-
Water with 0.1% TFA (Mobile Phase A)
-
Acetonitrile with 0.1% TFA (Mobile Phase B)
-
RP-HPLC system with a suitable C18 column
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Filter the peptide solution to remove any particulates.
-
Inject the solution onto the equilibrated RP-HPLC column.
-
Elute the peptide using a gradient of Mobile Phase B. The gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mandatory Visualizations
Caption: Workflow for PROTAC synthesis and its mechanism of action.
Caption: General workflow for solid-phase peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. This compound - Immunomart [immunomart.com]
- 5. EP0687691A2 - Resin for solid-phase peptide synthesis and methods of making it - Google Patents [patents.google.com]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
Application Notes: A Comprehensive Workflow for the Synthesis and Evaluation of Antibody-Drug Conjugates (ADCs)
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[][2] This innovative approach allows for the targeted delivery of chemotherapy agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity to healthy tissues.[3][4] An ADC is comprised of three key components: a mAb that targets a specific tumor-associated antigen, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[][5] The success of an ADC is contingent on the careful selection and integration of these three components, as well as a rigorous preclinical evaluation process.[6]
This document provides a detailed overview of the experimental workflow for the synthesis, purification, characterization, and evaluation of ADCs, intended for researchers, scientists, and drug development professionals.
Overall Experimental Workflow
The development of a novel ADC follows a multi-stage process, beginning with synthesis and culminating in preclinical in vivo evaluation. Each stage involves a series of critical experiments and analyses to ensure the final conjugate possesses the desired characteristics for therapeutic success.
Figure 1: High-level experimental workflow for ADC development.
ADC Synthesis and Purification
The synthesis of an ADC involves the covalent attachment of a cytotoxic payload to a monoclonal antibody via a chemical linker. The choice of conjugation chemistry is critical and typically targets specific amino acid residues on the antibody surface, such as the sulfhydryl groups of cysteine residues or the amine groups of lysine (B10760008) residues.[7][8]
Common Conjugation Strategies:
-
Cysteine-Based Conjugation: This method often involves the partial reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiol groups for conjugation.[7][9] This approach typically yields ADCs with a drug-to-antibody ratio (DAR) of 2, 4, or 8.[9][10] Maleimide-thiol chemistry is a common technique used for this purpose.[]
-
Lysine-Based Conjugation: This strategy targets the primary amines on lysine residues.[8] As antibodies contain numerous surface-exposed lysines, this method can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[9] NHS-ester conjugation is a frequently used chemistry for targeting lysines.[]
Following conjugation, the ADC must be purified to remove unconjugated payload, linker, and any reaction byproducts. Size-Exclusion Chromatography (SEC) and Tangential Flow Filtration (TFF) are common methods used for purification.[10][11]
Figure 2: Detailed workflow for cysteine-based ADC synthesis.
ADC Characterization
Thorough characterization of the purified ADC is essential to ensure quality, consistency, and to understand its structure-activity relationship.[4] Key parameters evaluated include the drug-to-antibody ratio (DAR), purity, aggregation levels, and charge heterogeneity.[]
Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR): This is one of the most critical quality attributes, as it directly impacts both the efficacy and safety of the ADC.[5][13] Low DAR may result in reduced potency, while high DAR can negatively affect pharmacokinetics and increase toxicity.[14] Common methods for DAR determination include UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).[11][][13]
-
Purity and Aggregation: Size-Exclusion Chromatography (SEC-HPLC) is the most widely used method to assess ADC purity and quantify the presence of high molecular weight species (aggregates) or fragments.[11][] Aggregation is a critical concern as it can impact efficacy and induce immunogenicity.[11]
-
Charge Heterogeneity: Imaged Capillary Isoelectric Focusing (iCIEF) is used to separate ADC species based on their isoelectric point (pI), providing a fingerprint of the charge variant profile.[11][15]
Table 1: Summary of ADC Characterization Data
| Parameter | Method | Result | Acceptance Criteria |
|---|---|---|---|
| Concentration | UV-Vis (A280) | 5.2 mg/mL | 4.5 - 5.5 mg/mL |
| Average DAR | UV-Vis / HIC | 3.8 | 3.5 - 4.2 |
| Purity (Monomer) | SEC-HPLC | 98.5% | ≥ 95% |
| Aggregation | SEC-HPLC | 1.2% | ≤ 2% |
| Free Drug | RP-HPLC | < 0.5% | ≤ 1% |
| Endotoxin | LAL Assay | < 0.1 EU/mg | < 0.5 EU/mg |
In Vitro Evaluation
In vitro assays are crucial for the initial assessment of an ADC's biological activity, including its ability to bind to the target antigen, get internalized by cancer cells, and induce cell death.[16][17]
Key In Vitro Assays:
-
Antigen Binding: ELISA, Surface Plasmon Resonance (SPR), or flow cytometry are used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen with high affinity and specificity.[]
-
Internalization: For an ADC to be effective, it must be internalized by the target cell to release its cytotoxic payload.[18] Internalization can be measured using live-cell imaging, flow cytometry, or toxin-based cytotoxicity assays.[18][19]
-
Cytotoxicity: The potency of the ADC is determined by measuring its ability to kill target cancer cells.[20] Cell viability assays (e.g., MTT, CellTiter-Glo) are performed on antigen-positive and antigen-negative cell lines to determine the half-maximal inhibitory concentration (IC50) and assess target-specific killing.[17][20]
-
Bystander Killing Effect: Some ADCs utilize membrane-permeable payloads that, once released from the target cell, can kill neighboring antigen-negative tumor cells.[20] This "bystander effect" can be evaluated using co-culture experiments.[20]
Figure 3: Generalized mechanism of action for an ADC.
Table 2: In Vitro Cytotoxicity Data (IC50 values)
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Non-Targeting ADC IC50 (nM) | Free Drug IC50 (nM) |
|---|---|---|---|---|
| Cell Line A | High (+) | 0.5 | > 1000 | 0.1 |
| Cell Line B | Low (+) | 25.0 | > 1000 | 0.2 |
| Cell Line C | Negative (-) | > 1000 | > 1000 | 0.1 |
In Vivo Evaluation
Promising ADC candidates identified through in vitro screening are advanced to in vivo studies to evaluate their pharmacokinetics (PK), biodistribution, efficacy, and safety in animal models.[19][21]
Key In Vivo Studies:
-
Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the ADC, providing critical information on its stability and exposure in circulation.
-
Efficacy: The anti-tumor activity of the ADC is typically evaluated in tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.[3][19] Key endpoints include tumor growth inhibition (TGI) and survival. Cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are commonly used.[3][19]
-
Toxicology: Safety and tolerability are assessed by monitoring animal body weight, clinical signs, and performing histopathological analysis of major organs at the end of the study.[21]
Table 3: In Vivo Efficacy Study Results (CDX Model)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|---|---|
| Vehicle Control | - | Q7D x 3 | 0 | +2.5 |
| ADC Candidate | 1 | Q7D x 3 | 45 | -1.0 |
| ADC Candidate | 3 | Q7D x 3 | 88 | -4.5 |
| ADC Candidate | 5 | Q7D x 3 | 99 (Tumor Regression) | -8.2 |
| Non-Targeting ADC | 5 | Q7D x 3 | 15 | -2.1 |
Experimental Protocols
Protocol 1: Cysteine-Based ADC Conjugation (Maleimide Chemistry)
1. Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4.
-
Reducing agent: tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.0.
-
Maleimide-functionalized drug-linker.
-
Quenching reagent: N-acetylcysteine.
-
Purification: G25 desalting column.
-
Final Formulation Buffer: e.g., Histidine buffer, pH 6.0.
2. Procedure:
-
Antibody Preparation: Dilute the mAb to a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Partial Reduction: Add a 2.5-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[10]
-
Drug-Linker Conjugation: Cool the reduced antibody solution on ice. Add a 5-fold molar excess of the maleimide-functionalized drug-linker (dissolved in DMSO) to the antibody solution. Incubate on ice or at 4°C for 1 hour with gentle mixing.[10]
-
Quenching: Add a 20-fold molar excess of N-acetylcysteine (relative to the drug-linker) to cap any unreacted maleimides. Incubate for 20 minutes.
-
Purification: Purify the ADC using a G25 desalting column pre-equilibrated with the Final Formulation Buffer to remove excess drug-linker and quenching agent.[10]
-
Characterization: Determine the final protein concentration and average DAR of the purified ADC.
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
1. Principle: This method relies on measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload (e.g., 330 nm). The average DAR can be calculated using the Beer-Lambert law.[13]
2. Procedure:
-
Measure the UV-Vis spectrum of the purified ADC from 250 nm to 450 nm.
-
Record the absorbance values at 280 nm (A280) and at the payload's λmax (Aλmax).
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients.
-
A correction factor is needed for the payload's contribution to the A280 reading.
-
DAR Calculation:
-
Antibody Conc. (M) = (A280 - (Aλmax * CF)) / ε_Ab,280
-
Payload Conc. (M) = Aλmax / ε_Payload,λmax
-
Average DAR = Payload Conc. / Antibody Conc.
-
Where CF is the correction factor (ε_Payload,280 / ε_Payload,λmax).
-
Protocol 3: Characterization of ADC Purity by Size-Exclusion Chromatography (SEC-HPLC)
1. Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller molecules (fragments).
2. Materials & Equipment:
-
HPLC system with a UV detector.
-
SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
3. Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Inject 10-50 µg of the ADC sample.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total integrated peak area.
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
1. Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.[20]
2. Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at a density of 2,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free drug. Add the treatments to the cells and incubate for 72-120 hours.
-
MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to untreated controls to determine the percentage of cell viability. Plot the viability against the logarithm of the concentration and fit a four-parameter logistic curve to determine the IC50 value.[20]
Protocol 5: In Vivo Tumor Xenograft Efficacy Study
1. Principle: This study evaluates the anti-tumor activity of an ADC in an immunodeficient mouse model bearing human tumor xenografts.
2. Procedure:
-
Tumor Implantation: Subcutaneously implant 5-10 million tumor cells (e.g., Cell Line A) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
Dosing: Administer the ADC, vehicle control, and other control articles (e.g., non-targeting ADC) via the appropriate route (typically intravenous). Dosing can be single or multiple injections.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 21-28 days).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at a fixed time point.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Analyze changes in body weight as a measure of toxicity. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
References
- 2. Antibody Drug Conjugates (ADCs): Basics.pptx [slideshare.net]
- 3. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 4. acdlabs.com [acdlabs.com]
- 5. lcms.cz [lcms.cz]
- 6. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
- 11. ppd.com [ppd.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ADC In Vitro Evaluation - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 17. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 18. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Payload Attachment to m-PEG3-S-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-PEG3-S-PEG3-Boc linker is a valuable tool in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its discrete PEG (dPEG®) structure offers improved hydrophilicity and pharmacokinetic properties, while the Boc-protected amine provides a convenient handle for the covalent attachment of a variety of payloads, including small molecule drugs, fluorescent dyes, or biotin.[1][2][]
This document provides detailed protocols for the two key steps in attaching a payload to the this compound linker: the deprotection of the Boc group to reveal a primary amine, and the subsequent conjugation of a payload to this amine. A common and robust method for conjugation, the use of N-hydroxysuccinimide (NHS) esters, will be detailed.[4][5]
Key Concepts and Strategies
The overall strategy for attaching a payload to this compound involves a two-step process:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the terminal amine of the PEG linker under acidic conditions. This is a critical step to unmask the reactive primary amine necessary for conjugation.[6]
-
Payload Conjugation: The newly exposed amine on the PEG linker is then reacted with a payload that has been functionalized with an amine-reactive group. A widely used method is the reaction with an N-hydroxysuccinimide (NHS) ester of the payload, which forms a stable amide bond.[7][8]
The following sections provide detailed experimental protocols for these steps, along with guidelines for the purification and characterization of the final conjugate.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[9]
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (3 x 10 mL).
-
Neutralize the resulting TFA salt by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-terminated linker (m-PEG3-S-PEG3-NH2).
Table 1: Typical Reaction Conditions for Boc Deprotection
| Parameter | Condition |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reagent | Trifluoroacetic acid (TFA) |
| TFA Concentration | 20-50% (v/v) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
Protocol 2: Payload Conjugation using NHS Ester Chemistry
This protocol details the conjugation of a payload containing a carboxylic acid to the deprotected m-PEG3-S-PEG3-NH2 linker via an NHS ester intermediate. This can be a one-pot or a two-step process. The two-step process, which involves pre-activation of the payload, is described here to minimize side reactions.
Materials:
-
Payload with a carboxylic acid group
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Deprotected m-PEG3-S-PEG3-NH2 (from Protocol 1)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
Step A: Activation of Payload Carboxylic Acid
-
Dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add EDC (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-4 hours to form the NHS ester of the payload. The progress of this activation step can be monitored by TLC or LC-MS.
Step B: Conjugation to Amine-Terminated PEG Linker
-
In a separate vial, dissolve the deprotected m-PEG3-S-PEG3-NH2 (1 equivalent) in anhydrous DMF.
-
Add the activated payload-NHS ester solution from Step A to the linker solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS for the formation of the desired conjugate.[8]
Table 2: Molar Ratios for NHS Ester Conjugation
| Reagent | Molar Equivalents |
| Payload-COOH | 1 |
| NHS | 1.1 |
| EDC | 1.1 |
| m-PEG3-S-PEG3-NH2 | 1 |
| TEA or DIPEA | 2-3 |
Purification and Characterization
Purification:
Following the conjugation reaction, the desired payload-PEG conjugate needs to be purified from unreacted starting materials and reaction byproducts. Common purification techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the more hydrophobic conjugate from the unreacted hydrophilic PEG linker.[]
-
Size Exclusion Chromatography (SEC): Useful for separating the larger conjugate from smaller molecules like unreacted payload and coupling reagents.[]
-
Ion Exchange Chromatography (IEX): Can be employed if the payload or linker possesses a net charge.[]
Characterization:
The purity and identity of the final payload-PEG conjugate should be confirmed using appropriate analytical methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate and the successful formation of the amide bond.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Visualizations
Caption: Workflow for the Boc deprotection of this compound.
Caption: Workflow for payload conjugation via NHS ester chemistry.
References
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG3-S-PEG3-Boc in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), represents a significant advancement in precision medicine. The linker connecting the targeting moiety to the therapeutic payload is a critical component influencing the efficacy, safety, and pharmacokinetic profile of these conjugates. m-PEG3-S-PEG3-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a thioether bond and a Boc-protected amine, designed to offer a balance of hydrophilicity, flexibility, and chemical stability for the synthesis of targeted therapeutics.
This document provides detailed application notes and protocols for the use of the this compound linker in the development of targeted therapies, with a particular focus on PROTACs. The inherent properties of the PEG components enhance the solubility and reduce the immunogenicity of the final conjugate, while the thioether linkage provides stability.[1][2][] The Boc-protected amine allows for controlled, sequential conjugation strategies.[4][5]
Application: Development of a BRD4-Targeting PROTAC
This section outlines the application of this compound in the synthesis and evaluation of a hypothetical PROTAC, designated as PROTAC-X, designed to target the bromodomain-containing protein 4 (BRD4) for degradation. BRD4 is a well-validated cancer target.
General Workflow for PROTAC-X Synthesis and Evaluation
The overall process involves the synthesis of the PROTAC molecule, followed by a series of in vitro assays to characterize its biological activity.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[6][7][8]
Quantitative Data Summary
The following tables summarize representative quantitative data for PROTAC-X, demonstrating the impact of the this compound linker on its performance.
Table 1: Physicochemical and Pharmacokinetic Properties of PROTAC-X
| Parameter | Value | Method |
| Aqueous Solubility (µM) | 150 | Kinetic Solubility Assay |
| Caco-2 Permeability (10⁻⁶ cm/s) | 2.5 | Caco-2 Permeability Assay[9] |
| Plasma Half-life (h) | 8 | In vivo mouse PK study |
| Microsomal Stability (% remaining after 1h) | 85 | Liver Microsomal Stability Assay |
Table 2: In Vitro Biological Activity of PROTAC-X
| Parameter | Value | Cell Line | Method |
| BRD4 Binding Affinity (Kd, nM) | 25 | Isothermal Titration Calorimetry | - |
| DC₅₀ (nM) for BRD4 Degradation | 10 | MCF7 | Western Blot |
| Dₘₐₓ (%) for BRD4 Degradation | 95 | MCF7 | Western Blot |
| IC₅₀ (nM) for Cell Viability | 50 | MCF7 | MTS Assay[10] |
Experimental Protocols
Protocol 1: Synthesis of PROTAC-X
This protocol describes the general steps for synthesizing PROTAC-X using the this compound linker.
1.1 Boc Deprotection of this compound:
-
Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the deprotected linker with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.
1.2 Conjugation to BRD4 Ligand (e.g., JQ1-acid):
-
Dissolve the deprotected linker and JQ1-acid (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer and purify the product by flash column chromatography.
1.3 Conjugation to E3 Ligase Ligand (e.g., Pomalidomide-C2-COOH):
-
The terminal methoxy (B1213986) group of the PEG linker is chemically modified to a reactive functional group (e.g., an amine via a multi-step synthesis not detailed here).
-
Dissolve the BRD4 ligand-linker conjugate and Pomalidomide-C2-COOH (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC-X product by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to quantify the degradation of the target protein BRD4 in cells treated with PROTAC-X.
-
Cell Culture and Treatment: Plate MCF7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC-X for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Determine the DC₅₀ and Dₘₐₓ values from the dose-response curve.
-
Protocol 3: Cell Viability Assay (MTS Assay)
This assay measures the effect of PROTAC-X on the viability of cancer cells.[10]
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treatment: Add serial dilutions of PROTAC-X to the wells and incubate for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value from the dose-response curve.
Conclusion
The this compound linker is a valuable tool for the development of targeted therapies such as PROTACs. Its discrete PEG structure imparts favorable physicochemical properties, including enhanced solubility and potentially improved pharmacokinetics.[1][8][11] The Boc-protected amine allows for a controlled and modular synthetic approach, facilitating the construction of complex bioconjugates. The representative data and protocols provided herein serve as a guide for researchers in the rational design and evaluation of novel targeted therapeutics utilizing this versatile linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
Application Notes: The Synergy of Click Chemistry and PEG Linkers in Modern Bioconjugation
The convergence of click chemistry and Polyethylene Glycol (PEG) linkers has revolutionized the fields of drug development, diagnostics, and materials science.[1] Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and biocompatible, allowing for the efficient joining of molecular units.[2] When combined with PEG linkers—biocompatible, hydrophilic polymers known to improve the pharmacokinetic and pharmacodynamic properties of molecules—the possibilities for creating sophisticated bioconjugates are vast.[3][4][5]
PEGylation, the process of attaching PEG chains, enhances drug solubility, increases circulation half-life by reducing renal clearance, and shields molecules from enzymatic degradation and immune system recognition.[3][5][] Click chemistry provides a highly specific and efficient method to achieve this PEGylation, overcoming the limitations of traditional conjugation methods which can result in heterogeneous mixtures.[2][7] This combination is particularly crucial in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), advanced hydrogels, and targeted imaging agents.[8][9][10]
Two primary forms of click chemistry dominate the landscape:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide (B81097) reacting in the presence of a copper(I) catalyst to form a stable triazole linkage.[7][11][12] It is known for its high efficiency and reliability.[13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) that reacts spontaneously with an azide.[8][] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications involving living cells and sensitive biological systems.[][15]
These application notes will provide an in-depth overview of the key applications, quantitative data, and detailed experimental protocols for utilizing click chemistry with PEG linkers.
Key Applications and Quantitative Data
Antibody-Drug Conjugates (ADCs)
PEG linkers are integral to modern ADC design, connecting a potent cytotoxic drug to a monoclonal antibody (mAb).[] They improve the ADC's water solubility, stability, and pharmacokinetic profile.[] Click chemistry enables precise, site-specific conjugation, leading to homogenous ADCs with a defined drug-to-antibody ratio (DAR), which is critical for safety and efficacy.[2][16] Both cleavable and non-cleavable PEG linkers are used in ADC synthesis.[16][17]
Table 1: Comparison of Click Chemistry Reactions for ADC Synthesis
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Catalyst | Copper(I)[11] | None (driven by ring strain)[8] |
| Biocompatibility | Lower (potential cytotoxicity from copper)[15] | High (suitable for live-cell applications)[8] |
| Reaction Speed | Generally fast, enhanced by ligands[18] | Very fast, dependent on cyclooctyne structure[19][20] |
| Common Reagents | Terminal Alkynes, Azides[13] | DBCO, BCN, Azides[16] |
| Key Advantage | Cost-effective and highly efficient reaction[10] | Bioorthogonal, no need for cytotoxic catalyst[] |
PROTACs and Molecular Degraders
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] PEG linkers are commonly used to connect the target-binding ligand and the E3 ligase ligand.[17] The flexibility and hydrophilicity of the PEG chain are critical for optimizing the ternary complex formation. Click chemistry is a preferred method for synthesizing PROTACs due to its modularity and efficiency.[10]
Hydrogel Formation and Tissue Engineering
Click chemistry is used to cross-link functionalized PEG polymers to form hydrogels with controlled properties for applications like drug delivery, 3D cell culture, and tissue regeneration.[21][22][23] The bioorthogonal nature of these reactions allows for hydrogel formation in situ with encapsulated cells, preserving cell viability.[22][24] Reactions such as the inverse electron demand Diels-Alder (iEDDA) are also employed, offering rapid gelation kinetics.[23][25]
Table 2: Second-Order Reaction Rate Constants for SPAAC Cyclooctynes
| Cyclooctyne Reagent | Rate Constant (k₂) M⁻¹s⁻¹ | Notes |
|---|---|---|
| DIBO (Dibenzocyclooctynol) | 0.3 | One of the earlier strained cyclooctynes. |
| ADIBO (Azadibenzocyclooctyne) | 0.9 | Improved kinetics over DIBO. |
| DIFO (Difluorinated Cyclooctyne) | 0.4 - 0.7 | Fluorination enhances reactivity. |
| BCN (Bicyclo[6.1.0]nonyne) | 0.004 - 1.0 | Rate is highly dependent on stereochemistry.[15] |
| DBCO (Dibenzocyclooctyne) | ~1.0 | Commonly used due to a good balance of stability and reactivity.[16] |
| 3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one | 3.5 | One of the highest reported rates for SPAAC.[19] |
(Note: Rates are approximate and can vary based on solvent, temperature, and specific azide structure. Data compiled from multiple sources.[19])
Biomolecule Labeling and Imaging
The specific and mild nature of click chemistry makes it ideal for attaching imaging agents (like fluorophores) or affinity tags (like biotin) to biomolecules via PEG linkers.[1][8] This is essential for tracking molecules in living systems, protein purification, and diagnostic assays.[26][27] The PEG spacer enhances the solubility of the conjugate and separates the label from the biomolecule, minimizing potential interference.[28]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-functionalized molecule to an azide-functionalized PEG linker.
Materials:
-
Alkyne-functionalized molecule (e.g., protein, peptide)
-
Azide-functionalized PEG linker (e.g., Azido-PEG-NHS ester)
-
Copper(II) Sulfate (CuSO₄) stock solution (100 mM in deionized water)[11]
-
Sodium Ascorbate (B8700270) stock solution (1 M in deionized water, prepare fresh )[11]
-
Copper-stabilizing ligand, e.g., THPTA or TBTA, stock solution (10-100 mM in DMSO or water)[11][12]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer[29]
-
Degassing equipment (Argon or Nitrogen gas)
Table 3: Recommended Quantitative Parameters for CuAAC Reaction
| Parameter | Recommended Range | Notes |
|---|---|---|
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| Azide-PEG Linker | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction. |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents | Final concentration typically 50 µM - 2 mM.[29] |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | Acts as the reducing agent. |
| Ligand (e.g., THPTA) | 0.01 - 0.1 equivalents | Ratio of Ligand:Copper is often 5:1.[18] |
(Data adapted from BenchChem and other sources.[11][18])
Procedure:
-
Preparation: Dissolve the alkyne-functionalized molecule and the Azide-PEG linker in the reaction buffer to the desired concentrations.
-
Ligand Pre-mixing: In a separate tube, prepare a premix of the CuSO₄ and ligand solutions. A 1:5 molar ratio of Copper:Ligand is a common starting point.[18] Let it sit for a few minutes.[12]
-
Reaction Setup: In a reaction vessel, combine the alkyne and azide solutions.
-
Degassing: Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[11]
-
Initiation: Add the CuSO₄/ligand premix to the reaction vessel. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction.[11][29]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by techniques like SDS-PAGE, HPLC, or mass spectrometry.
-
Purification: Once complete, the PEGylated product can be purified from excess reagents and catalyst using size-exclusion chromatography (SEC), dialysis, or other appropriate methods.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-modified protein with a PEG linker functionalized with a strained cyclooctyne (e.g., DBCO or BCN).
Materials:
-
Azide-modified protein, purified and in an amine-free buffer (e.g., PBS, pH 7.4).[15]
-
Strained Alkyne-PEG linker (e.g., DBCO-PEG-Maleimide, BCN-PEG-alkyne).[15][16]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) for dissolving the linker.[8]
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Reagent Preparation:
-
SPAAC Reaction:
-
In a reaction vessel, add the azide-modified protein solution.
-
Add the required volume of the Strained Alkyne-PEG linker stock solution. A 2- to 20-fold molar excess of the alkyne linker over the azide-protein is a typical starting point to ensure efficient conjugation.[8][15]
-
Ensure the final concentration of DMSO in the reaction mixture is low (<5-10% v/v) to avoid protein denaturation.[8][28]
-
-
Incubation:
-
Analysis and Purification:
-
Monitor the reaction completion using appropriate analytical techniques (e.g., SDS-PAGE with fluorescence imaging if applicable, mass spectrometry to confirm conjugation).
-
Remove excess unreacted linker via dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).
-
Conclusion
The combination of click chemistry's efficiency and specificity with the beneficial properties of PEG linkers provides a powerful and versatile toolkit for researchers in drug development and life sciences.[27] This synergy enables the construction of highly defined and effective bioconjugates, from next-generation ADCs and PROTACs to advanced biomaterials.[30] The protocols and data provided herein serve as a guide for the practical application of these technologies, empowering scientists to develop novel solutions for therapeutic and diagnostic challenges.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. adcreview.com [adcreview.com]
- 5. purepeg.com [purepeg.com]
- 7. bio-materials.com.cn [bio-materials.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Linear Click Chemistry PEGs [jenkemusa.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]
- 18. scispace.com [scispace.com]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are the applications of click - chemistry modified Modification PEG? - Blog [shochem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 27. bachem.com [bachem.com]
- 28. benchchem.com [benchchem.com]
- 29. static.igem.wiki [static.igem.wiki]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols for Cleavable Linkers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleavable linkers are critical components in the design of targeted drug delivery systems, such as antibody-drug conjugates (ADCs). They are designed to be stable in systemic circulation and to release their cytotoxic payload under specific physiological conditions prevalent in the target tissue, such as a tumor microenvironment. This targeted drug release mechanism enhances the therapeutic index of the drug by maximizing its efficacy at the site of action while minimizing off-target toxicity.[1][2] This document provides detailed application notes on the major classes of cleavable linkers and comprehensive protocols for their synthesis, characterization, and evaluation.
I. Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers can be broadly classified based on their cleavage-inducing stimulus. The primary categories include pH-sensitive, enzyme-sensitive, and redox-sensitive linkers.
pH-Sensitive (Acid-Labile) Linkers
These linkers are designed to hydrolyze and release the drug in the acidic environments of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) within cancer cells.[3][4]
-
Hydrazones: One of the most common types of acid-labile linkers, hydrazone bonds are relatively stable at physiological pH (~7.4) but readily cleave under acidic conditions.[][6] The rate of cleavage can be influenced by the steric and electronic properties of the substituents near the hydrazone bond.
-
Carbonates: These linkers also exhibit pH-dependent hydrolysis. Their stability can be modulated, for instance, by the inclusion of a p-aminobenzyl (PAB) group to increase their half-life in plasma.[4]
-
Phosphoramidates: This class of linkers can be tuned for pH-triggered release by altering the proximity of an ionizable group to the phosphorus core.[7][8][9]
Enzyme-Sensitive Linkers
These linkers incorporate peptide sequences that are substrates for specific enzymes, such as proteases, that are overexpressed in the tumor microenvironment or within tumor cells.
-
Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit) dipeptide is a well-established linker that is efficiently cleaved by the lysosomal protease Cathepsin B.[10][11] This linker is widely used in approved ADCs. The inclusion of a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often necessary to ensure the efficient release of the unmodified drug after enzymatic cleavage.[1][4]
-
Other Peptide Linkers: Other peptide sequences, such as Phe-Lys and Gly-Gly-Phe-Gly (GGFG), are also utilized and are susceptible to cleavage by different lysosomal proteases.[12]
Redox-Sensitive Linkers (Disulfide Linkers)
These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher (1-10 mM).[4][13][14] The stability of disulfide linkers can be tuned by introducing steric hindrance around the disulfide bond.[4][14]
Light-Sensitive (Photocleavable) Linkers
These linkers offer spatiotemporal control over drug release, as cleavage is triggered by light of a specific wavelength. This approach can minimize off-target toxicity by directing the drug release to a specific, irradiated area. Upon irradiation, these linkers undergo a photochemical reaction that leads to the release of the payload.[15]
II. Data Presentation: Comparative Performance of Cleavable Linkers
The choice of linker significantly impacts the stability, efficacy, and safety profile of a drug conjugate. The following tables summarize key quantitative data for different linker types.
Table 1: In Vitro Plasma Stability of Various Cleavable Linkers
| Linker Type | Linker Chemistry | Payload | Plasma Source | Half-life (t½) | Reference(s) |
| pH-Sensitive | Hydrazone (phenylketone-derived) | - | Human, Mouse | ~2 days | [15] |
| pH-Sensitive | Carbonate | SN-38 | - | ~36 hours | [15] |
| pH-Sensitive | Silyl Ether | MMAE | Human | > 7 days | [15] |
| Enzyme-Sensitive | Val-Ala | - | Mouse | < 1 hour | [15] |
| Enzyme-Sensitive | Val-Cit | - | Mouse | < 1 hour | [15] |
| Enzyme-Sensitive | Sulfatase-cleavable | - | Mouse | > 7 days | [15] |
| Redox-Sensitive | Hindered Disulfide (Boc-AEDI-OH) | - | - | Enhanced stability | [13] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Linker Type | Payload | Target Cell Line | IC50 | Reference(s) |
| Enzyme-Sensitive (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 ng/mL | [16] |
| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 5-20 ng/mL | [16] |
| Enzyme-Sensitive (Val-Ala) | - | HER2+ | 92 pmol/L | [15] |
| Sulfatase-cleavable | - | HER2+ | 61 and 111 pmol/L | [15] |
| Light-Sensitive | CA-4 | EGFR+ (with irradiation) | 16 nmol/L | [15] |
| Light-Sensitive | CA-4 | EGFR+ (without irradiation) | 1.1 µmol/L | [15] |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of cleavable linkers in drug delivery systems.
Synthesis of Cleavable Linkers
This protocol describes a representative synthesis of the widely used enzyme-sensitive vc-PABC linker.[1][11]
Materials:
-
L-Citrulline
-
Fmoc-Cl (9-fluorenylmethyl-chloroformate)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
-
4-aminobenzyl alcohol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine)
-
Mc-OSu (N-succinimidyl ester of 6-maleimidohexanoic acid)
-
p-Nitrophenyl chloroformate (PNP-Cl)
Procedure:
-
Fmoc-protection of L-Citrulline:
-
Dissolve L-Citrulline in a mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Add Fmoc-Cl and stir at room temperature for several hours.
-
Extract the product, Fmoc-L-Citrulline, after an acidic workup.
-
-
Coupling of Fmoc-L-Citrulline with p-aminobenzyl alcohol (PABOH):
-
Dissolve Fmoc-L-Citrulline and 4-aminobenzyl alcohol in DMF.
-
Add HATU and DIPEA and stir at room temperature.
-
Purify the product, Fmoc-Cit-PABOH, by chromatography.
-
-
Dipeptide Formation:
-
Deprotect Fmoc-Cit-PABOH using triethylamine in DMF to yield Cit-PABOH.
-
React Cit-PABOH with Fmoc-Val-OSu in DMF overnight at room temperature to form Fmoc-Val-Cit-PABOH.[11]
-
-
Fmoc-Deprotection:
-
Remove the Fmoc group from Fmoc-Val-Cit-PABOH using a 20% solution of piperidine in DMF at room temperature.[1]
-
-
Introduction of the Maleimide Group:
-
React the deprotected Val-Cit-PABOH with Mc-OSu in DMF at room temperature to yield Mc-Val-Cit-PABOH.[11]
-
-
Activation of the PABC Spacer:
-
React Mc-Val-Cit-PABOH with p-nitrophenyl chloroformate (PNP-Cl) to activate the hydroxyl group for subsequent conjugation to a drug.[1]
-
This protocol outlines the general synthesis of a pH-sensitive hydrazone linker.[17][18]
Materials:
-
A ketone or aldehyde-containing linker precursor
-
A drug molecule containing a hydrazide group
-
Ethanol or other suitable solvent
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve the ketone or aldehyde-containing linker precursor in ethanol.
-
Add the hydrazide-functionalized drug to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Purify the resulting hydrazone-linked conjugate by chromatography.
Evaluation of Cleavable Linker Performance
This assay assesses the stability of the drug-linker conjugate in plasma to predict its stability in circulation.[19][20][21][22]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity chromatography media
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.[21]
-
At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.[21]
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove non-specifically bound plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR) and the presence of free payload.
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
This assay evaluates the susceptibility of an enzyme-sensitive linker to cleavage by Cathepsin B.[3]
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Add recombinant human Cathepsin B to initiate the cleavage reaction.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots and quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
This assay simulates the intracellular reducing environment to evaluate the cleavage of disulfide linkers.[13]
Materials:
-
Bioconjugate containing a disulfide linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Freshly prepare a stock solution of GSH in PBS.
-
In a microcentrifuge tube, mix the bioconjugate solution with the GSH stock solution to a final GSH concentration of 1-10 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[13]
-
Analyze the samples by LC-MS to quantify the amount of released payload.
This assay determines the potency of the ADC in killing target cancer cells. The MTT assay is a common method for this purpose.[3][23][24]
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
ADC
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3][23]
-
ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in cell culture medium. Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[23][25][][27][28]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
ADC with a cleavable linker and membrane-permeable payload
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) in 96-well plates.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.
-
Viability Assessment:
-
For the antigen-negative population, quantify the number of surviving fluorescent cells using a fluorescence microscope or high-content imager.
-
Total cell viability can be assessed using an MTT assay as described in Protocol 6.
-
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to that of antigen-negative cells cultured alone and treated with the ADC. A significant decrease in the viability of the co-cultured antigen-negative cells indicates a bystander effect.
IV. Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate important concepts related to cleavable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. Tunable pH-Sensitive 2-Carboxybenzyl Phosphoramidate Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tunable pH-Sensitive Linker for Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker [mdpi.com]
- 18. Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 27. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during the Boc deprotection of amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection?
A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. The deprotection mechanism involves the protonation of the carbamate (B1207046) by an acid, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to the free amine and carbon dioxide gas. The tert-butyl cation can be neutralized by a scavenger or by eliminating a proton to form isobutylene.[1][2][3]
Q2: What are the most common side reactions observed during Boc deprotection?
A2: The most prevalent side reactions include:
-
t-Butylation: The electrophilic tert-butyl cation generated during deprotection can alkylate nucleophilic residues in the substrate or solvent.[4][5][6][7]
-
Incomplete Deprotection: Insufficient acid, low temperature, or short reaction times can lead to the incomplete removal of the Boc group.[1][5]
-
Degradation of Acid-Sensitive Functional Groups: The acidic conditions can cause the cleavage of other acid-labile groups present in the molecule.[1][8]
-
Cyclization: In peptide synthesis, N-terminal glutamic acid residues can cyclize to form pyroglutamate.[9]
-
Oxidation of Sensitive Residues: Amino acids like methionine can be oxidized during the deprotection process.[6]
Q3: How can I prevent the t-butylation of my compound?
A3: The most effective method to prevent t-butylation is to use a "scavenger" in the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your molecule of interest.[5][7] Common scavengers include triethylsilane (TES), thioanisole, and water.[5]
Troubleshooting Guides
Problem 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in TLC or LC-MS analysis.
-
Low yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). For many substrates, a 20-50% TFA solution in DCM is a good starting point.[5] |
| Short Reaction Time | Monitor the reaction progress by TLC or LC-MS and extend the reaction time until the starting material is fully consumed. Reaction times can range from 15 minutes to several hours.[10] |
| Low Temperature | Most Boc deprotections are efficient at room temperature. If the reaction is sluggish, consider a slight increase in temperature, but be mindful of potential side reactions with sensitive substrates. |
Problem 2: Presence of Alkylated Byproducts
Symptoms:
-
Observation of unexpected peaks in LC-MS or NMR, corresponding to the mass of the product plus a tert-butyl group (56 Da).
-
Reduced yield of the desired amine.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reactive Nucleophilic Sites | Add a scavenger to the deprotection cocktail to trap the tert-butyl cation.[5][7] |
| High Concentration of Reactants | Consider diluting the reaction mixture to reduce the probability of intermolecular alkylation. |
Table 1: Common Scavengers for Preventing t-Butylation
| Scavenger | Typical Concentration (v/v) | Notes |
| Triethylsilane (TES) | 5-10% | Reduces the tert-butyl cation to isobutane.[5] |
| Thioanisole | 5-10% | Commonly used in solid-phase peptide synthesis.[5] |
| Water | ~5% | Reacts with the tert-butyl cation to form tert-butanol.[5] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol is a standard procedure for the removal of a Boc group from an amine.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM (a typical concentration is 0.1 M).
-
Prepare the deprotection cocktail. A common mixture is 20-50% TFA in DCM. If required, add 5% (v/v) TES as a scavenger.[5]
-
Add the deprotection cocktail to the solution of the Boc-protected amine and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.[5]
-
Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[5]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[10]
Protocol 2: Boc Deprotection using HCl in Dioxane
This is an alternative acidic deprotection method, often used when the product is desired as a hydrochloride salt.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[10]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[10]
Visual Guides
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. benchchem.com [benchchem.com]
how to improve solubility of m-PEG3-S-PEG3-Boc conjugates
Technical Support Center: m-PEG3-S-PEG3-Boc Conjugates
Welcome to the technical support center for this compound conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and improving the solubility of these amphiphilic molecules.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My this compound conjugate is not dissolving or has very poor solubility in my chosen solvent. What steps should I take?
A1: Difficulty in dissolving this compound conjugates is a common issue due to their amphiphilic nature. The hydrophilic PEG chains favor polar solvents, while the large, hydrophobic Boc (tert-butyloxycarbonyl) group and thioether linkage favor non-polar organic solvents. Follow this troubleshooting workflow:
-
Verify Compound Integrity: Ensure the compound has not degraded. Store it under recommended conditions, typically at -20°C in a dry, dark environment.[1][2][3]
-
Consult the Solvent Selection Guide: Refer to the solvent table in the FAQ section below (Table 1). Start with solvents rated "Excellent" or "Good." It is highly recommended to perform a small-scale solubility test first.
-
Apply Physical Dissolution Aids:
-
Vortexing: Mix the sample vigorously.
-
Sonication: Use a bath sonicator for 5-10 minutes. This can help break up aggregates.
-
Gentle Heating: Warm the solution to 30-40°C. Do not overheat, as it may risk degrading the compound. The solubility of PEG derivatives generally increases with temperature.[4]
-
-
Use a Co-solvent System: If a single solvent fails, a co-solvent approach is often effective.[5] First, dissolve the conjugate in a minimal amount of a highly effective organic solvent like DMSO or DMF. Then, slowly add this stock solution to your desired aqueous or buffer system while vortexing. Be mindful that adding too much of the aqueous phase too quickly can cause precipitation.
dot
Caption: A step-by-step workflow for addressing solubility challenges.
Q2: My conjugate dissolves initially but then precipitates out of my aqueous buffer. How can I improve its stability in solution?
A2: This is common for amphiphilic molecules when the solution conditions are changed, such as by dilution into an aqueous buffer. The hydrophobic Boc group is likely driving the precipitation.
-
Lower the Final Concentration: The conjugate may be exceeding its solubility limit in your final buffer. Try working with a more dilute solution.
-
Increase Co-solvent Percentage: The amount of the initial organic solvent (e.g., DMSO) in your final solution may be too low. Increase its percentage, but be mindful of the tolerance of your experimental system (e.g., cells) to the solvent. A final concentration of 0.5-1% DMSO is often well-tolerated in cell-based assays.
-
Adjust pH: While the this compound conjugate itself does not have easily ionizable groups, the pH of the medium can influence interactions with other molecules in your system. Check if slight modifications to the buffer pH improve stability.
-
Maintain Temperature: Ensure the temperature of the solution remains constant. A decrease in temperature can sometimes cause precipitation.[4]
Frequently Asked Questions (FAQs)
Q3: What are the structural factors that influence the solubility of this compound?
A3: The solubility of this molecule is a balance between its hydrophilic and hydrophobic components.
-
Hydrophilic Components: The two PEG3 (polyethylene glycol) chains are water-soluble and also soluble in many organic solvents.[6][] They enhance the overall solubility, particularly in aqueous media.[8][9]
-
Hydrophobic Components: The Boc (tert-butyloxycarbonyl) group is a large, greasy, and highly hydrophobic protecting group. It significantly reduces water solubility. The thioether (-S-) linkage is also non-polar and contributes to the hydrophobic character.
The result is an amphiphilic molecule that requires careful solvent selection to accommodate both its polar and non-polar regions.
dot
Caption: Diagram showing how different parts of the molecule affect solubility.
Q4: Which solvents are recommended for dissolving this compound conjugates?
A4: A range of organic solvents can be used. The choice depends on the required concentration and the compatibility with your downstream application.
Table 1: Recommended Solvents for this compound Conjugates
| Solvent | Type | Expected Solubility | Notes |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | A good first choice for creating high-concentration stock solutions.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent | Similar to DMSO; another excellent choice for stock solutions.[6] |
| Dichloromethane (DCM) | Chlorinated | Good | Effective for dissolving Boc-protected compounds; volatile.[10][11] |
| Tetrahydrofuran (THF) | Ether | Good | A versatile solvent for many organic molecules.[10][11] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | May require sonication or warming.[6] |
| Ethanol / Methanol | Polar Protic | Moderate to Poor | The hydrophobic Boc group limits solubility in alcohols.[6] |
| Water / Aqueous Buffers | Polar Protic | Very Poor | Not recommended for initial dissolution due to the Boc group.[8] |
Q5: Can I remove the Boc group to improve aqueous solubility?
A5: Yes. The Boc group is specifically designed to be removed under acidic conditions. Cleavage of the Boc group will yield a free amine, which can be protonated to form a much more water-soluble salt (e.g., a hydrochloride or trifluoroacetate (B77799) salt). Common deprotection methods involve using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.[10][12][13] This is an irreversible chemical modification and should only be performed if the experimental design requires the deprotected amine.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol helps you efficiently determine the best solvent for your conjugate without wasting a large amount of material.
Materials:
-
This compound conjugate
-
Small (e.g., 1.5 mL) vials
-
A selection of candidate solvents (see Table 1)
-
Pipettors
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh out approximately 1 mg of the conjugate into a tared vial.
-
Add 100 µL of the first candidate solvent to achieve a target concentration of 10 mg/mL.
-
Vortex the vial vigorously for 1 minute. Observe for dissolution.
-
If not fully dissolved, sonicate the vial in a water bath for 5 minutes. Observe again.
-
If still not dissolved, gently warm the vial to 30-40°C for 5 minutes and vortex again.
-
Record your observations: "Insoluble," "Partially Soluble," or "Fully Soluble."
-
Repeat steps 1-6 for each candidate solvent.
-
Based on the results, select the best solvent for preparing your stock solution.
dot
Caption: A visual guide to the small-scale solubility testing protocol.
Protocol 2: Preparation of a Stock Solution and Dilution into Aqueous Buffer
This protocol describes the co-solvent method for preparing a working solution in an aqueous medium.
Materials:
-
This compound conjugate
-
Optimal organic solvent (e.g., DMSO), determined from Protocol 1
-
Target aqueous buffer (e.g., PBS, cell culture media)
-
Sterile microcentrifuge tubes
-
Pipettors
Procedure:
-
Prepare Stock Solution: Dissolve the conjugate in the chosen organic solvent (e.g., DMSO) to a high concentration (e.g., 20-50 mg/mL). Ensure it is fully dissolved, using sonication if necessary. This is your stock solution.
-
Perform Serial Dilution (Optional): If a very dilute final concentration is needed, perform an intermediate dilution of the stock solution in the same organic solvent.
-
Dilute into Aqueous Buffer:
-
Aliquot the required volume of your final aqueous buffer into a tube.
-
While vigorously vortexing the buffer, add the required volume of the conjugate stock solution drop-by-drop.
-
Crucial Tip: Always add the organic stock solution to the aqueous buffer, not the other way around. This prevents the conjugate from crashing out of solution.
-
-
Final Check: After addition, continue vortexing for another 30 seconds. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit in that buffer system has been exceeded.
References
- 1. Mal-PEG3-Boc | TargetMol [targetmol.com]
- 2. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 3. medkoo.com [medkoo.com]
- 4. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Boc-PEG2-alcohol, 139115-91-6 | BroadPharm [broadpharm.com]
- 9. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Preventing Aggregation of ADCs with PEG Linkers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of Antibody-Drug Conjugates (ADCs), with a specific focus on the role of Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a complex issue arising from various factors related to the ADC's components and its environment.[1] Key contributors include:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody can create or expose hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[3]
-
Unfavorable Formulation Conditions: The buffer's pH, ionic strength, and the absence of stabilizing excipients can significantly impact ADC stability.[4] Aggregation is often more pronounced at the antibody's isoelectric point (pI) where it has a net neutral charge.[4]
-
Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress (e.g., agitation) can cause the antibody to denature and aggregate.[2] Light exposure can also degrade photosensitive payloads, contributing to aggregation.[5]
-
Conjugation Chemistry: The chemical process of attaching the linker and payload can sometimes compromise the conformational stability of the antibody.[6]
Q2: How do PEG linkers help prevent ADC aggregation?
A2: PEG (Polyethylene Glycol) linkers are hydrophilic polymers that can be incorporated into the linker design to mitigate aggregation.[7] They work through several mechanisms:
-
Increased Hydrophilicity: The hydrophilic nature of PEG helps to counteract the hydrophobicity of the payload, improving the overall solubility of the ADC in aqueous solutions.[7]
-
Steric Hindrance: The PEG chain creates a "shield" around the hydrophobic payload, physically preventing the close approach and interaction of ADC molecules.[8]
-
Improved Pharmacokinetics: By reducing aggregation and non-specific interactions, PEG linkers can prolong the circulation half-life of the ADC.[7]
Q3: How does the length of the PEG linker affect ADC aggregation and performance?
A3: The length of the PEG linker is a critical parameter that involves a trade-off between improving stability and maintaining potency.
-
Short PEG Linkers (e.g., PEG2-PEG4): May not provide sufficient shielding to prevent aggregation, especially with highly hydrophobic payloads. However, they are less likely to interfere with the binding of the ADC to its target.[7]
-
Intermediate PEG Linkers (e.g., PEG8-PEG12): Often represent a good balance, providing adequate hydrophilicity to reduce aggregation while having a moderate impact on in vitro potency.[7]
-
Long PEG Linkers (e.g., PEG24, 4kDa, 10kDa): Are very effective at preventing aggregation and can significantly prolong the ADC's half-life.[7] However, they may also sterically hinder the interaction with the target cell, potentially reducing in vitro cytotoxicity.[9]
Q4: What are common excipients used to prevent ADC aggregation?
A4: Several types of excipients can be included in ADC formulations to enhance stability:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are commonly used to prevent surface-induced aggregation and stabilize the protein.[10]
-
Sugars (Cryoprotectants): Sugars such as sucrose (B13894) and trehalose (B1683222) are often used to protect ADCs from aggregation during freeze-thaw cycles.[2]
-
Amino Acids: Certain amino acids, like arginine and proline, can act as stabilizers by increasing solubility and preventing protein unfolding.[10]
Q5: What are the consequences of ADC aggregation?
A5: ADC aggregation can have several detrimental effects:
-
Reduced Efficacy: Aggregates may have a decreased ability to bind to the target antigen, leading to a loss of therapeutic effect.[10]
-
Increased Immunogenicity: The presence of aggregates is a significant risk factor for eliciting an unwanted immune response in patients.[4]
-
Altered Pharmacokinetics: Aggregated ADCs are often cleared more rapidly from the bloodstream, reducing their exposure to the tumor.[1]
-
Off-Target Toxicity: Aggregates can be taken up by immune cells through Fcγ receptors, leading to the non-specific release of the cytotoxic payload and toxicity to healthy cells.[5][11]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and filtration and can compromise the long-term shelf life of the ADC.[5]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.
| Possible Cause | Troubleshooting Step |
| High Payload/Linker Hydrophobicity | Evaluate the hydrophobicity of the payload and linker. Consider incorporating a more hydrophilic linker, such as a longer PEG chain.[3] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. A DAR of 2-4 is often a good starting point. |
| Inappropriate Buffer Conditions | Screen different buffer pH and ionic strengths. A common starting point is a phosphate (B84403) buffer at pH 6.0-7.0 with 50-150 mM NaCl. |
| Freeze-Thaw Stress | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. Consider adding cryoprotectants like sucrose or trehalose (e.g., 5-10% w/v) to the formulation.[2] |
| Mechanical Stress | Avoid vigorous vortexing or shaking. Mix gently by inversion. |
| Suboptimal Storage Temperature | Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations. For long-term storage, consider lyophilization. |
Issue 2: Inconsistent Results in In-Vitro or In-Vivo Experiments
Symptom: You observe high variability in your experimental results, such as cell-based potency assays or pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Heterogeneity of ADC Preparation | Purify the ADC using SEC to remove aggregates before conducting experiments.[1] Characterize the purified monomeric fraction to ensure you are working with a homogeneous sample. |
| Ongoing Aggregation During Experiment | Ensure that the buffers and media used in your experiments are compatible with your ADC formulation and do not induce aggregation. |
| Rapid Clearance of Aggregates In Vivo | Analyze the aggregation state of the ADC immediately before in vivo administration. Re-evaluate the formulation to improve stability.[1] |
Data Presentation
Table 1: Effect of PEG Linker Length on ADC Aggregation and Properties
| Linker | ADC Model | Key Parameter | Result | Reference |
| No PEG | Non-targeting MMAE ADC | Aggregation | Prone to aggregation | [7] |
| PEG4 | Non-targeting MMAE ADC | Aggregation | Reduced aggregation compared to no PEG | [7] |
| PEG8 | Non-targeting MMAE ADC | Aggregation | Further reduction in aggregation | [7] |
| PEG12 | Non-targeting MMAE ADC | Aggregation | Minimal aggregation observed | [7] |
| 4 kDa PEG | ZHER2-MMAE | In Vitro Cytotoxicity | 4.5 to 6.5-fold reduction vs. no PEG | [9] |
| 10 kDa PEG | ZHER2-MMAE | In Vitro Cytotoxicity | 22-fold reduction vs. no PEG | [9] |
Table 2: Effect of Excipients on ADC Stability
| Excipient | Concentration | ADC Model | Effect on Aggregation | Reference |
| Polysorbate 80 | 0.02% (w/v) | Trastuzumab-MMAE | Reduced formation of sub-visible particles | |
| Sucrose | 5% (w/v) | Brentuximab Vedotin | Protected against freeze-thaw induced aggregation | |
| L-Arginine | 50 mM | Generic IgG1-ADC | Inhibited thermally induced aggregation | |
| Sodium Chloride | 150 mM | Generic IgG1-ADC | Reduced aggregation by masking charge interactions |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.[2]
Methodology:
-
System Preparation:
-
Instrument: HPLC or UHPLC system with a UV detector.
-
Column: A suitable size exclusion column for monoclonal antibody separation (e.g., TSKgel G3000SWxl or equivalent).
-
Mobile Phase: Prepare a physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Filter and degas the mobile phase.[10]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.[10]
-
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[10]
-
Inject a defined volume of the prepared ADC sample (e.g., 20 µL).[10]
-
Monitor the elution profile at 280 nm. The main peak represents the ADC monomer, earlier eluting peaks correspond to higher molecular weight species (aggregates), and later eluting peaks are fragments.[10]
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, all aggregate species, and any fragments.
-
Calculate the percentage of aggregation as follows: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100[10]
-
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the size distribution and polydispersity of an ADC sample as an indicator of aggregation.[1]
Methodology:
-
Instrument Setup:
-
Set the instrument parameters, including the temperature (e.g., 25°C) and scattering angle (e.g., 90°).[1]
-
-
Sample Preparation:
-
Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.[1]
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the hydrodynamic radius (size distribution) and the polydispersity index (PDI). An increase in the average particle size or PDI over time is indicative of aggregation.[1]
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing ADC aggregation issues.
Caption: FcγR-mediated uptake and signaling pathway for ADC aggregates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: PROTAC Linker Design and Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs). It focuses on the common challenges encountered during the design and synthesis of the critical linker component.
Diagram: The PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Linker Design and Optimization
Q1: We are starting a new PROTAC project. How do we choose the initial linker length and composition?
A1: There is no universal optimal linker; the ideal choice is highly dependent on the specific Protein of Interest (POI) and E3 ligase pair.[1] However, a rational starting point is crucial.
-
Initial Length: Most successful PROTACs feature linkers ranging from 7 to 29 atoms.[1] A common empirical approach is to synthesize a small library with varying lengths. Polyethylene glycol (PEG) and alkyl chains are the most common initial choices due to their synthetic tractability.[2][3] For instance, you could start with linkers corresponding to 3, 4, and 5 PEG units. If steric hindrance is a concern, a slightly longer initial linker may be beneficial.[4]
-
Initial Composition:
-
Strategy: The consensus is that linker properties must be optimized for each specific ligand pair.[2] Begin by synthesizing and testing a small set of PROTACs with simple PEG or alkyl linkers of varying lengths to establish a preliminary structure-activity relationship (SAR).[8]
Q2: Our PROTAC shows good binding to both the target protein and the E3 ligase in binary assays, but we see no degradation in cells. What's the problem?
A2: This is a classic challenge and points to a failure in forming a productive ternary complex (POI-PROTAC-E3 ligase) or issues with cell permeability.
-
Ternary Complex Formation: The linker's role is to orchestrate the formation of a stable and geometrically correct ternary complex.[3]
-
Suboptimal Length/Flexibility: The linker might be too short, causing steric clashes, or too long, failing to bring the proteins into effective proximity for ubiquitin transfer.[4][6] The flexibility is also key; high flexibility can lead to an entropic penalty when forming the complex, reducing its stability.[3]
-
Incorrect Attachment Points: The points where the linker connects to the two ligands are critical.[] They should ideally be at solvent-exposed positions on the original ligands to avoid disrupting essential binding interactions.[]
-
-
Poor Cell Permeability: PROTACs are large molecules, often with high molecular weight and polar surface area, which can limit their ability to cross the cell membrane.[10][11] The linker significantly contributes to these properties.[11]
Troubleshooting Steps:
-
Vary Linker Length: Synthesize and test analogs with systematically shorter and longer linkers.
-
Modify Linker Composition: If you started with a flexible PEG linker, try a more rigid design incorporating elements like piperazine (B1678402) or phenyl groups to reduce conformational flexibility.[3][] Conversely, if you started with a rigid linker, increasing flexibility might be beneficial.
-
Re-evaluate Attachment Points: If possible, synthesize isomers with the linker attached to different, solvent-exposed positions on the warhead or E3 ligand.[13]
-
Assess Ternary Complex Formation Directly: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ to confirm and quantify ternary complex formation.[1][14][15]
-
Measure Cell Permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross membranes.[16]
Caption: A logical workflow for troubleshooting common PROTAC development issues.
Q3: My dose-response curve is bell-shaped (a "hook effect"). What causes this and how can the linker design address it?
A3: The "hook effect" is characterized by decreased protein degradation at high PROTAC concentrations.[1] It occurs because at these high concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC and PROTAC-E3) rather than the productive ternary complex.[1][14]
Linker-Based Solutions: The key is to design a linker that promotes positive cooperativity , where the binding of the PROTAC to one protein increases its affinity for the second protein.[3] A linker that pre-organizes the two ligands into a conformation favorable for forming the ternary complex can significantly enhance cooperativity and mitigate the hook effect.[1][3]
-
Systematic Modification: Experiment with linker rigidity and length. A more rigid linker (e.g., containing piperazine or triazole) can reduce the entropic penalty of forming the ternary complex, thereby stabilizing it relative to the binary complexes.[3][5]
-
Biophysical Measurement: Use techniques like SPR to directly measure the cooperativity (alpha factor) of your PROTACs. An alpha greater than 1 indicates positive cooperativity.
Section 2: Synthesis Challenges
Q4: The synthesis of our PROTAC library is slow and low-yielding. Are there strategies to accelerate this process?
A4: Yes, traditional linear synthesis of each PROTAC analog is inefficient. A modular, convergent approach is highly recommended. "Click chemistry" is a powerful and widely used strategy for this purpose.[2][17]
-
Click Chemistry (CuAAC): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common click reaction used for PROTAC synthesis.[][] It involves reacting an azide-functionalized component with an alkyne-functionalized component to rapidly and efficiently form a stable triazole ring.[]
-
Strategy:
-
Synthesize an alkyne-containing version of your warhead (or E3 ligand).
-
Synthesize a library of azide-containing linkers of varying lengths and compositions.
-
Synthesize the E3 ligand (or warhead) component.
-
Use a convergent approach: first, "click" the linker library onto the alkyne-functionalized warhead. Then, couple this product to the E3 ligand. This allows for the rapid generation of a diverse PROTAC library from a few core building blocks.[2][17][20]
-
This modular approach has proven valuable for optimizing linker length, composition, and attachment points efficiently.[2][21]
Q5: Our PROTAC has very poor aqueous solubility, making assays difficult and irreproducible. How can we improve this?
A5: Poor solubility is a very common problem for PROTACs, which are often large, lipophilic molecules that fall outside the "Rule of Five".[11][22] The linker is the most readily modifiable component to address this.[11]
-
Incorporate Polar Moieties: The most common strategy is to use hydrophilic linkers.
-
Balance is Key: While improving solubility, be mindful of cell permeability. Excessively long and polar PEG linkers can sometimes reduce a PROTAC's ability to cross the cell membrane.[6][16] The goal is to find a balance between solubility and the required lipophilicity for cell entry.
-
Measure Solubility: Accurately measure the thermodynamic or kinetic solubility of your compounds to quantitatively track improvements.[22]
Quantitative Data on Linker Effects
The optimal linker length is system-dependent. The tables below summarize data from different studies, illustrating how linker length can impact degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [16][24][25]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | Alkyl | 12 | >1000 | ~20 |
| PROTAC 2 | Alkyl | 16 | ~100 | ~85 |
| PROTAC 3 | Alkyl | 20 | ~500 | ~60 |
Data conceptualized from studies showing a distinct optimal linker length for efficacy.[24][25]
Table 2: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [16]
| PROTAC Compound | Linker Type | Linker Length (PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK-1 | PEG | 2 | 85 | ~75 |
| BTK-2 | PEG | 4 | 25 | >90 |
| BTK-3 | PEG | 6 | 8 | >95 |
| BTK-4 | PEG | 8 | 15 | >95 |
Data conceptualized from studies where longer linkers were initially more potent.[2][16]
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
This protocol provides a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control.
-
Protocol 2: General Workflow for Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the general steps to assess the formation and stability of the POI-PROTAC-E3 ligase complex.[15]
-
Immobilization:
-
Covalently immobilize the high-affinity protein partner (e.g., the E3 ligase) onto a sensor chip surface.
-
-
Binary Interaction 1 (PROTAC to Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity and kinetics (K D, kₐ, k d) of this binary interaction.
-
-
Binary Interaction 2 (PROTAC to POI):
-
In a separate experiment (if the POI can be immobilized), repeat step 2 by immobilizing the POI and injecting the PROTAC. Alternatively, this can be measured in solution.
-
-
Ternary Complex Formation:
-
Inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the POI over the immobilized E3 ligase surface.
-
The resulting sensorgram will show an enhanced binding response if a ternary complex is formed, compared to the binding of the PROTAC alone.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the on-rate and off-rate of the ternary complex. A significantly slower off-rate compared to the binary interactions indicates a stable ternary complex.
-
Calculate the cooperativity factor (α). An α > 1 indicates positive cooperativity, meaning the formation of the binary E3-PROTAC complex enhances the binding of the POI.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 10. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ternary Complex Formation [worldwide.promega.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 21. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 25. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG3-S-PEG3-Boc stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of m-PEG3-S-PEG3-Boc in aqueous solutions. It is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a methoxy-terminated polyethylene (B3416737) glycol (m-PEG3) chain, a thioether linkage, another PEG3 chain, and a tert-butyloxycarbonyl (Boc) protected amine. These types of linkers are commonly used in bioconjugation and drug delivery to connect molecules, enhance solubility, and provide a stable spacer.[1][2][3][4] Specifically, it is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6]
Q2: What are the main stability concerns for this compound in aqueous solutions?
A2: The primary stability concerns for this linker in aqueous solutions revolve around the integrity of the thioether linkage and the Boc-protected amine. The polyethylene glycol (PEG) backbone is generally stable, but can undergo oxidative degradation over long periods or under harsh conditions.[7][8]
Q3: How stable is the thioether (-S-) linkage in aqueous solutions?
A3: Thioether linkages are generally considered to be chemically stable.[1] However, they can be susceptible to oxidation, especially in the presence of oxidizing agents or trace metal ions, which can lead to the formation of sulfoxides or sulfones.[9] The rate of oxidation is influenced by factors such as pH, temperature, and the presence of catalysts.
Q4: Under what conditions can the Boc-protecting group be cleaved?
A4: The tert-butyloxycarbonyl (Boc) protecting group is known for its stability in basic and nucleophilic environments.[10][11][12] However, it is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid).[13][14] Some studies have also reported the potential for Boc deprotection in boiling water, suggesting that elevated temperatures in aqueous solutions could lead to premature deprotection.[15][16]
Q5: Can the PEG chain itself degrade in aqueous solutions?
A5: Polyethylene glycol (PEG) is generally stable in aqueous solutions.[3] However, long-term exposure to oxidative conditions, high temperatures, or UV light can lead to chain cleavage and the formation of impurities like aldehydes and carboxylates.[7][17][18]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of conjugate activity or unexpected analytical results (e.g., mass change). | Cleavage of the Boc-protecting group. | pH Control: Maintain the pH of your aqueous solution in the neutral to slightly basic range (pH 7-8.5) to prevent acid-catalyzed hydrolysis of the Boc group.[13] Temperature Control: Avoid prolonged exposure to high temperatures. If heating is necessary, perform a preliminary stability study to determine the rate of Boc deprotection at the intended temperature.[15][16] Buffer Selection: Use buffers that do not contain acidic components that could lower the local pH. |
| Formation of unexpected byproducts with higher molecular weight. | Oxidation of the thioether linkage. | Use of Degassed Buffers: Prepare aqueous solutions using buffers that have been degassed to remove dissolved oxygen.[9] Inert Atmosphere: When possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[9] Addition of Chelating Agents: If trace metal ion catalysis is suspected, consider adding a small amount of a chelating agent like EDTA to the buffer.[9][19] Antioxidants: For long-term storage, the addition of antioxidants may be considered, but their compatibility with the overall experimental design must be verified. |
| Gradual degradation of the linker over extended periods. | Oxidative degradation of the PEG chains. | Storage Conditions: Store aqueous solutions of the conjugate at low temperatures (e.g., 4°C or -20°C) and protected from light.[17][18] Purity of Reagents: Use high-purity water and reagents to minimize contaminants that could initiate degradation. |
| Inconsistent results between experimental batches. | Variability in storage or handling of the aqueous solution. | Standardize Protocols: Ensure consistent preparation, handling, and storage procedures for all aqueous solutions containing the linker-conjugate. Fresh Preparations: For critical experiments, use freshly prepared aqueous solutions to minimize the impact of any potential degradation over time. |
Experimental Protocols
To assist you in evaluating the stability of your this compound conjugate, we provide the following general experimental protocols.
Protocol 1: Assessment of Boc Group Stability by HPLC
This protocol allows for the monitoring of the premature deprotection of the Boc group.
Methodology:
-
Sample Preparation: Prepare your this compound conjugate in the aqueous buffer of interest at a known concentration. Prepare a control sample of the fully deprotected conjugate (amine form) to serve as a reference standard.
-
Incubation: Incubate the sample solution under the desired experimental conditions (e.g., specific pH, temperature).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC.
-
Column: C18 column
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Detection: UV detection at a wavelength where the conjugate or a tag absorbs, or by mass spectrometry (LC-MS) for more definitive identification.
-
-
Data Analysis: Quantify the peak areas corresponding to the intact Boc-protected conjugate and the deprotected amine form. Calculate the percentage of deprotection over time.
Protocol 2: Evaluation of Thioether Stability by LC-MS
This protocol is designed to detect the oxidation of the thioether linkage.
Methodology:
-
Sample Preparation: Prepare your this compound conjugate in the aqueous buffer of interest.
-
Incubation: Incubate the solution under conditions that might promote oxidation (e.g., exposure to air, elevated temperature).
-
Time Points: Collect aliquots at different time intervals.
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.[20][21]
-
Search for the expected mass-to-charge ratio (m/z) of the intact conjugate.
-
Extract ion chromatograms for the potential oxidized forms:
-
Sulfoxide: [M+16]
-
Sulfone: [M+32]
-
-
-
Data Analysis: Determine the relative abundance of the oxidized species compared to the intact conjugate at each time point to assess the rate of oxidation.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. BOC deprotection [fr.bzchemicals.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. hamptonresearch.com [hamptonresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Molar Ratios for m-PEG3-S-PEG3-Boc Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and effectively utilizing the m-PEG3-S-PEG3-Boc linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a methoxy-terminated polyethylene (B3416737) glycol (m-PEG3) arm, a central sulfide (B99878) (thioether) linkage, and a second PEG3 arm terminating in a Boc-protected amine. The PEG chains enhance solubility and provide a flexible spacer, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[3][4]
Q2: What is the first reactive site on this compound that I should be using?
The Boc-protected amine is the intended primary site for reaction after deprotection. The typical workflow involves deprotecting the Boc group to reveal a primary amine, which can then be coupled to a molecule of interest, often one containing a carboxylic acid or an activated ester.
Q3: What are the key considerations for the deprotection of the Boc group?
The tert-butyloxycarbonyl (Boc) group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA).[5] It is crucial to perform this step under anhydrous conditions to prevent side reactions. The reaction is usually fast and can be performed at room temperature.[5]
Q4: Is the central sulfide (thioether) bond stable during the reaction?
Thioether linkages are generally stable but can be susceptible to oxidation to form sulfoxides or sulfones, especially in the presence of strong oxidizing agents. While stable under typical amide coupling and Boc deprotection conditions, it is good practice to use degassed solvents and avoid unnecessary exposure to oxidizing reagents.
Q5: How do I monitor the progress of my reaction?
Reaction progress can be monitored using a variety of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of reactants to products.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to observe the disappearance of signals from the starting material and the appearance of new signals corresponding to the product. For example, the disappearance of the Boc protons' signal at ~1.4 ppm confirms successful deprotection.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Boc Deprotection: Incomplete removal of the Boc group will prevent the subsequent coupling reaction. | - Ensure the use of a sufficient excess of strong acid (e.g., 20-50% TFA in DCM).- Extend the reaction time for deprotection and monitor by TLC or LC-MS.- Ensure anhydrous conditions during deprotection. |
| Ineffective Coupling Reaction: The coupling reagents (e.g., EDC/NHS, HATU) may be old or inactive. The molar ratio of the linker to the substrate may be suboptimal. | - Use fresh coupling reagents.- Optimize the molar ratio of the linker to your substrate. A 1.1 to 1.5-fold excess of the deprotected linker is a good starting point.- Ensure the reaction pH is optimal for amide bond formation (typically pH 7.2-8.5).[8] | |
| Hydrolysis of Activated Ester: If coupling to a carboxylic acid using EDC/NHS, the NHS ester can hydrolyze in aqueous conditions. | - Perform the reaction in an appropriate amine-free buffer (e.g., PBS, HEPES).- Ensure the pH is not too high, as the rate of hydrolysis increases with alkalinity.[8] | |
| Multiple Products Observed | Oxidation of Sulfide Linker: The thioether bond may have been oxidized to a sulfoxide (B87167) or sulfone, resulting in products with a +16 or +32 Da mass shift, respectively. | - Use degassed solvents and reagents.- Avoid strong oxidizing agents in the reaction and workup steps.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction at an Unintended Site: If your substrate has multiple reactive sites, you may get a mixture of products. | - Use appropriate protecting groups on your substrate to ensure site-specific reactivity. | |
| Difficulty in Product Purification | Excess Reagents: Unreacted linker or coupling reagents can co-elute with the product. | - After the reaction, quench any unreacted activated esters with a primary amine (e.g., Tris buffer).[8]- Use an appropriate purification method such as preparative HPLC or column chromatography. |
| Poor Solubility: The final conjugate may have different solubility properties than the starting materials. | - The PEG chains in the linker are designed to improve solubility.[4] However, if solubility issues persist, consider adjusting the solvent system for purification. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution (for a final concentration of 50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine-TFA salt can often be used directly in the next step after thorough drying.
Protocol 2: Coupling of Deprotected Linker to a Carboxylic Acid
This protocol outlines the conjugation of the deprotected m-PEG3-S-PEG3-amine to a molecule containing a carboxylic acid using HATU as a coupling agent.
Materials:
-
Deprotected m-PEG3-S-PEG3-amine (as TFA salt)
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected m-PEG3-S-PEG3-amine TFA salt (1.1 equivalents) in anhydrous DMF.
-
Add the solution of the deprotected linker to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
Data Presentation
Table 1: Recommended Molar Ratios for Coupling Reactions
| Reactant 1 | Reactant 2 | Coupling Chemistry | Recommended Molar Ratio (Reactant 1 : Reactant 2 : Reagents) |
| Carboxylic Acid | Deprotected m-PEG3-S-PEG3-amine | HATU/DIPEA | 1 : 1.1 : 1.2 (HATU) : 3.0 (DIPEA) |
| Activated Ester (e.g., NHS-ester) | Deprotected m-PEG3-S-PEG3-amine | Amine-NHS ester reaction | 1 : 1.1-1.5 |
Note: These are starting recommendations and may require optimization for your specific substrates.
Table 2: Typical Reaction Conditions
| Step | Solvent | Temperature | Duration | Key Considerations |
| Boc Deprotection | Anhydrous DCM | Room Temperature | 1-2 hours | Must be anhydrous. |
| Amide Coupling (HATU) | Anhydrous DMF | Room Temperature | 4-12 hours | Use fresh coupling reagents. |
| Amide Coupling (NHS Ester) | Amine-free buffer (e.g., PBS, HEPES) | Room Temperature or 4°C | 1-4 hours | Maintain pH between 7.2 and 8.5.[8] |
Visualizations
Caption: Experimental workflow for the deprotection and coupling of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Progress of Bioconjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring bioconjugation reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring bioconjugation reactions?
A1: The most common methods for monitoring bioconjugation reactions include UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[1] Each technique offers unique advantages in assessing the extent of conjugation, purity of the conjugate, and presence of any side products.
Q2: How do I choose the right analytical technique for my bioconjugate?
A2: The choice of technique depends on the properties of your biomolecule and the attached molecule.
-
UV-Vis Spectrophotometry is a quick and simple method ideal for conjugates where the attached molecule has a distinct UV-Vis absorbance from the biomolecule.[2]
-
Size Exclusion Chromatography (SEC-HPLC) is well-suited for determining the extent of aggregation and separating the conjugate from unreacted starting materials based on size.[3]
-
Hydrophobic Interaction Chromatography (HIC-HPLC) is particularly useful for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) by separating species based on hydrophobicity.[2][4]
-
Reversed-Phase HPLC (RP-HPLC) can be used to assess the stability of the payload and its release profile.[5]
-
Mass Spectrometry (MS) provides precise molecular weight information, allowing for the confirmation of conjugation, determination of the drug-load distribution, and identification of conjugation sites.[6][7]
-
SDS-PAGE is a straightforward method to visually confirm conjugation through a shift in the molecular weight of the protein.[5]
Q3: What is the "Degree of Labeling" (DOL) or "Drug-to-Antibody Ratio" (DAR) and why is it important?
A3: The Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) refers to the average number of molecules (e.g., dyes or drugs) conjugated to a single biomolecule (e.g., a protein or antibody).[4][8] This is a critical quality attribute as it can significantly impact the efficacy, safety, and pharmacokinetic properties of the bioconjugate.[8] Inconsistent or undesirable DOL/DAR values can lead to decreased potency or increased toxicity.[2][8]
Q4: How can I ensure site-specific bioconjugation?
A4: Achieving site-specific conjugation is crucial for producing homogeneous bioconjugates with preserved biological function.[9] Strategies to achieve this include targeting unique functional groups, such as the sulfhydryl group of a single cysteine residue.[9] Advanced methods involve incorporating unnatural amino acids with bioorthogonal functional groups or using enzymatic ligation techniques.[4][9]
Q5: What are common causes of low bioconjugation efficiency?
A5: Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions (pH, temperature, time), poor quality or insufficient purity of the starting materials, and improper selection of the conjugation chemistry.[8] For instance, the amine groups on proteins need to be in their unprotonated form to be reactive with NHS esters, which is a pH-dependent process.[10]
Q6: What causes protein aggregation during conjugation, and how can I prevent it?
A6: Protein aggregation during bioconjugation can be caused by several factors, including the increased hydrophobicity of the protein surface after conjugation, suboptimal buffer conditions (pH, ionic strength), high protein concentration, and the use of organic solvents.[11] To prevent aggregation, you can optimize the reaction buffer, include solubility-enhancing excipients like arginine, use hydrophilic linkers (e.g., PEG), and work at lower protein concentrations.[7][11]
Troubleshooting Guides
Issue 1: Low or No Conjugation Detected
Caption: Decision tree for troubleshooting protein aggregation.
| Possible Cause | Recommended Action |
| Increased Hydrophobicity | The conjugation of a hydrophobic molecule can increase the overall hydrophobicity of the bioconjugate, leading to aggregation. [11]Use a more hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG), to improve the solubility of the final conjugate. [7] |
| High Protein Concentration | Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation. [12]Perform the conjugation reaction at a lower protein concentration. |
| Suboptimal Buffer Conditions | Deviations from the protein's optimal pH and ionic strength can alter its surface charge and lead to instability. [12]Screen different buffer conditions (pH, salt concentration) to find the optimal environment for your protein. [13] |
| Over-labeling | The addition of too many molecules can significantly alter the protein's physicochemical properties, leading to reduced solubility. [11]Reduce the molar excess of the labeling reagent to achieve a lower degree of labeling. |
| Presence of Organic Solvent | Some labeling reagents require an organic co-solvent (e.g., DMSO, DMF) for dissolution, which can denature the protein. Minimize the amount of organic solvent in the final reaction mixture. |
| Mechanical Stress | Vigorous mixing or stirring can introduce shear stress, potentially causing protein denaturation and aggregation. Use gentle mixing methods. |
Issue 3: Unexpected Side Products or Heterogeneity
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. youtube.com [youtube.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. benchchem.com [benchchem.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. benchchem.com [benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Troubleshooting Premature Linker Cleavage
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with premature linker cleavage in bioconjugates. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stability and efficacy of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is premature linker cleavage and why is it a significant concern?
A1: Premature linker cleavage refers to the unintended release of a payload (e.g., a cytotoxic drug) from its delivery vehicle (e.g., an antibody) in systemic circulation before reaching the target site.[1][2] This is a major concern for two primary reasons:
-
Increased Off-Target Toxicity: The early release of a potent payload can lead to damage in healthy tissues and systemic toxicity.[1][3][4]
-
Reduced Therapeutic Efficacy: If the payload is released prematurely, less of the active agent reaches the intended target, which can compromise the overall effectiveness of the therapy.[1][5]
Q2: What are the common causes of premature linker cleavage?
A2: Several factors can contribute to the instability of linkers in circulation:
-
Enzymatic Degradation: Certain enzymes present in plasma can recognize and cleave specific linker chemistries. For example, the widely used valine-citrulline (Val-Cit) linker is susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma and human neutrophil elastase.[2][6][7] Plasma esterases can also cleave ester bonds within the linker or payload.[5]
-
Maleimide (B117702) Exchange: For conjugates synthesized using maleimide chemistry to link to cysteine residues, the linker-payload can be transferred to other thiol-containing molecules in the plasma, such as albumin.[6] This results in a loss of payload from the intended antibody.
-
Hydrolysis: Some linkers, like hydrazones, are susceptible to hydrolysis, especially in the acidic microenvironment of tumors, but can also show instability at physiological pH.[5][8] The active lactone ring of certain payloads, like camptothecin, can also hydrolyze to an inactive form.[5]
-
Reduction of Disulfide Bonds: Linkers containing disulfide bonds are designed to be cleaved in the reducing intracellular environment. However, they can be susceptible to reduction by agents present in the plasma, leading to premature payload release.[1]
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to aggregation of the bioconjugate, which can increase clearance from circulation and potentially expose the linker to cleavage.[1][5]
Q3: My ADC shows good in vitro cytotoxicity but reduced efficacy in vivo. Could premature linker cleavage be the cause?
A3: Yes, this is a classic sign of in vivo instability. Premature release of the payload in circulation reduces the amount of active drug that reaches the tumor.[5] This discrepancy between in vitro and in vivo results strongly suggests that the linker is not stable enough in the bloodstream. It is crucial to perform plasma stability assays to confirm this hypothesis.
Q4: How can I improve the stability of my linker?
A4: Several strategies can be employed to enhance linker stability:
-
Linker Chemistry Modification:
-
Incorporate Hydrophilic Spacers: Introducing polyethylene (B3416737) glycol (PEG) or polysarcosine spacers can shield the linker from enzymatic degradation and improve solubility.[5]
-
Optimize Cleavable Sequence: For peptide linkers, ensure the sequence is highly specific for cleavage by target-site enzymes (e.g., lysosomal proteases like cathepsin B) and not by plasma proteases.[5][9]
-
Increase Steric Hindrance: Modifying the structure around a labile bond (e.g., a disulfide) can protect it from premature cleavage.[1][10]
-
Tandem-Cleavage Linkers: These innovative linkers require two sequential enzymatic steps to release the payload, significantly improving stability in circulation.[11]
-
-
Consider Non-Cleavable Linkers: If premature cleavage of a cleavable linker cannot be controlled, a non-cleavable linker may offer a more stable alternative, although this can sometimes impact efficacy.[5]
-
Site-Specific Conjugation: The site of conjugation on the antibody can influence linker stability.[1][9][10] Exploring different, well-defined conjugation sites can lead to more stable bioconjugates.
-
Optimize Drug-to-Antibody Ratio (DAR): A lower average DAR can reduce the overall hydrophobicity of the ADC, decreasing the tendency for aggregation and potentially improving stability.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: High levels of free payload detected in plasma shortly after administration in a mouse model.
-
Possible Cause: Your linker, particularly a Val-Cit linker, may be susceptible to cleavage by mouse plasma carboxylesterase 1c (Ces1c).[2][6]
-
Troubleshooting Steps:
-
Confirm the Cause: Perform an in vitro plasma stability assay using both mouse and human plasma.[6] A significant difference in stability will point towards a species-specific enzyme issue.
-
Alternative Preclinical Models: Consider using a different preclinical model, such as a rat or non-human primate, where Val-Cit linkers are known to be more stable.[6]
-
Linker Re-design: If the mouse model is essential, consider re-designing the linker to be resistant to Ces1c cleavage.
-
Issue 2: A rapid decrease in the average Drug-to-Antibody Ratio (DAR) is observed in an in vitro plasma stability assay.
-
Possible Cause 1: Linker Instability. The linker chemistry itself may be unstable in the plasma matrix.
-
Troubleshooting Steps:
-
Run Controls: Include a control where the ADC is incubated in a buffer (e.g., PBS) alone to distinguish between inherent instability and plasma-mediated cleavage.[1]
-
Compare Plasma Sources: Test stability in plasma from different species (human, mouse, rat, cynomolgus monkey) as enzymatic and reductive components can vary.[1][12]
-
-
-
Possible Cause 2: Maleimide Exchange. If a maleimide linker was used for conjugation to a thiol.
-
Troubleshooting Steps:
-
Alternative Conjugation Chemistry: Consider using alternative, more stable conjugation chemistries. The use of a bromoacetamidecaproyl (bac) linker in place of a maleimidocaproyl (mc) linker has been shown to increase plasma stability.[13]
-
-
Issue 3: The ADC shows increased aggregation during storage or in plasma.
-
Possible Cause: Payload Hydrophobicity. Hydrophobic payloads, especially at high DARs, can lead to intermolecular interactions and aggregation.[1][5]
-
Troubleshooting Steps:
Quantitative Data on Linker Stability
The stability of different linker types can vary significantly depending on the biological matrix. The following tables summarize comparative stability data.
Table 1: Comparative Stability of Cleavable Linkers in Plasma
| Linker Type | Linker Example | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |
| Peptide-Based | Val-Cit | Generally Stable | Susceptible to cleavage by Carboxylesterase 1c (Ces1c) | A "gold standard" linker, but species differences are critical for preclinical studies.[12] |
| Disulfide-Based | Spp | Moderately Stable | Moderately Stable | Stability can be modulated by steric hindrance around the disulfide bond.[1] |
| Hydrazone | pH-dependent stability | pH-dependent stability | Prone to hydrolysis at physiological pH, leading to premature release.[8] | |
| β-Glucuronide | High Stability | High Stability | Offers high hydrophilicity, which can reduce aggregation.[14][15] |
Note: Stability is a relative term and can be influenced by the specific payload, conjugation site, and overall ADC structure.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of an ADC in the circulatory system and predicting the potential for premature payload release.[12]
Methodology:
-
Preparation:
-
Incubation:
-
Incubate all samples at 37°C.
-
-
Time-Point Collection:
-
Sample Processing & Analysis:
-
For Free Payload Quantification:
-
Precipitate plasma proteins by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.[6]
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.[6]
-
Analyze the supernatant containing the free payload by LC-MS/MS.[5][6]
-
-
For DAR Quantification:
-
Analyze the ADC at different time points to monitor the change in the drug-to-antibody ratio (DAR) using techniques like liquid chromatography-mass spectrometry (LC-MS).[12] A decrease in DAR indicates premature deconjugation.
-
-
Protocol 2: Lysosomal Stability Assay
This assay assesses the efficiency of payload release within the lysosome, which is often the intended site of action for cleavable linkers.
Methodology:
-
Preparation:
-
Prepare a lysosomal fraction from relevant cells or tissues.
-
Incubate the ADC with the lysosomal fraction at 37°C.
-
-
Time-Point Collection:
-
Collect aliquots at various time points.
-
-
Sample Processing:
-
Analysis:
-
Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.[12]
-
-
Data Interpretation:
-
An effective cleavable linker will show efficient payload release in the lysosomal fraction. Different peptide linkers exhibit varying cleavage rates; for example, Val-Cit linkers can be cleaved rapidly, with over 80% digestion within 30 minutes in human liver lysosomes.[12]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Ternary Complex Formation in PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to PROTAC ternary complex formation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes.
| Issue | Potential Cause | Recommended Action |
| No or low target protein degradation observed | Inefficient ternary complex formation: The PROTAC may not effectively bridge the target protein and the E3 ligase.[1] | Optimize PROTAC concentration: High concentrations can lead to a "hook effect" where binary complexes (PROTAC-target or PROTAC-E3 ligase) dominate, preventing ternary complex formation. Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation.[1] Assess linker length and composition: The linker plays a critical role in the stability and geometry of the ternary complex.[1][2][3][] Consider synthesizing analogs with different linker lengths and compositions to improve cooperativity.[1][5] |
| Low protein expression: The target protein or E3 ligase levels in the cell line may be insufficient.[1] | Verify protein expression: Use techniques like Western Blotting to confirm the expression levels of both the target protein and the E3 ligase in your cell model. Consider using a positive control cell line with known high expression.[1] | |
| Issues with cellular uptake or stability of the PROTAC: The compound may not be cell-permeable or could be rapidly metabolized.[1] | Assess cell permeability: Utilize cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement in live cells.[1][6] Evaluate compound stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and cell lysates over time.[1] | |
| "Hook effect" observed in dose-response curves | High PROTAC concentration: At high concentrations, the formation of binary complexes between the PROTAC and either the target protein or the E3 ligase is favored over the formation of the ternary complex.[1][7][8] | Titrate the PROTAC: Perform a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and to fully characterize the bell-shaped curve of the hook effect.[7] Adjust Protein Concentrations: Optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[7] Increase Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[7] |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions: Biochemical assays with purified proteins may not fully recapitulate the cellular environment.[1][9] | Validate with orthogonal assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation.[1][9] Consider cellular context: Factors like post-translational modifications, endogenous protein concentrations, and subcellular localization can influence ternary complex formation in cells.[10][11] |
| Difficulty interpreting SPR sensorgrams for ternary complex formation | Complex binding kinetics: A three-component system can exhibit complex binding events that do not fit a simple 1:1 binding model.[7] | Optimize assay setup: Ensure high-quality, active proteins are used. Immobilize one protein (e.g., the E3 ligase) and flow the PROTAC and target protein as analytes.[12] Use appropriate models for data fitting: Consider more complex models that account for ternary complex formation and dissociation kinetics.[12] |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is a PROTAC ternary complex and why is it important?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The PROTAC acts as a bridge, bringing the target protein and the E3 ligase into close proximity to form a "ternary complex".[3][11][13][][15] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[13] The formation of a stable and productive ternary complex is a critical and often rate-limiting step for successful protein degradation.[13][16]
Q2: What is cooperativity in the context of ternary complex formation?
Cooperativity (α) is a measure of how the binding of a PROTAC to one protein influences its binding to the other.[17][18]
-
Positive cooperativity (α > 1): The formation of the ternary complex is favored. This means the affinity of the PROTAC for one protein is enhanced when the other protein is already bound.[19][20][21] Positive cooperativity is generally desirable as it leads to more stable ternary complexes and often more efficient degradation.[21][22]
-
Negative cooperativity (α < 1): The formation of the ternary complex is disfavored. The binding of the PROTAC to one protein hinders its binding to the second protein.
-
No cooperativity (α = 1): The binding events are independent of each other.[21]
Q3: How does the linker influence ternary complex formation?
The linker connecting the two ligands of a PROTAC is not just a passive spacer but plays a crucial role in determining the efficacy of the degrader.[2][3][] Its length, composition, and attachment points dictate the geometry and stability of the ternary complex.[1][3][5] An optimal linker will orient the target protein and the E3 ligase in a way that is conducive to ubiquitination.[7] Both linker length and rigidity can significantly impact the cooperativity and overall stability of the ternary complex.[3][5]
Experimental Design and Assays
Q4: What are the key assays to measure ternary complex formation?
Several biophysical and cellular assays can be used to characterize ternary complex formation. The choice of assay depends on the specific information required (e.g., affinity, kinetics, cellular engagement).[]
| Assay | Principle | Information Provided |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface.[12][][23] | Binding affinity (KD), association (kon) and dissociation (koff) rates.[12] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules.[9][17][24] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Förster Resonance Energy Transfer (FRET) | Measures the energy transfer between two fluorescent molecules when in close proximity.[9][][24][25] | Proximity-based evidence of ternary complex formation. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based immunoassay that generates a chemiluminescent signal when two beads are brought into close proximity.[9][][24] | Sensitive detection of ternary complex formation. |
| NanoBRET™ (Bioluminescence Resonance Energy Transfer) | A proximity-based assay that measures energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor.[6][11] | Real-time measurement of ternary complex formation in living cells.[6][11] |
Q5: Why do I observe target degradation in cells but cannot detect a stable ternary complex in vitro?
This discrepancy can occur due to several factors.[1] The cellular environment is highly complex and can stabilize transient interactions that are difficult to replicate in biochemical assays.[1] Furthermore, the catalytic nature of PROTACs means that even a transiently formed ternary complex can be sufficient to trigger ubiquitination and subsequent degradation in a cellular context.[1] It is also possible that the specific conditions of the in vitro assay (e.g., buffer, protein constructs) are not optimal for complex formation.[1]
Optimization Strategies
Q6: How can I rationally design PROTACs for enhanced ternary complex formation?
Rational design can be guided by structural and computational approaches.[2][16]
-
Structural Biology: Crystal structures of ternary complexes provide invaluable insights into the specific protein-protein and protein-PROTAC interactions that contribute to stability.[2][20] This information can guide the design of next-generation PROTACs with improved linkers and warheads.[20]
-
Computational Modeling: Molecular modeling and docking studies can predict favorable ternary complex conformations and help in the design of linkers with optimal length and geometry.[13][16][26][27][28] These computational methods can retrospectively explain structure-activity relationships and prospectively guide the design of more effective degraders.[16]
Q7: Can the choice of E3 ligase impact ternary complex formation and selectivity?
Yes, the choice of E3 ligase is a critical determinant of PROTAC efficacy and selectivity.[29][30] Different E3 ligases have distinct substrate specificities and expression patterns in different cell types. The protein-protein interactions between the target and the E3 ligase within the ternary complex can significantly influence cooperativity and degradation efficiency.[22][30] Therefore, screening a panel of E3 ligase recruiters can be a valuable strategy to identify the optimal E3 ligase for a particular target.[30]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
Objective: To determine the binding affinities of the binary and ternary complexes and calculate the cooperativity factor (α).
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein (POI)
-
Purified E3 ligase (or its substrate receptor domain, e.g., VHL or CRBN)
-
PROTAC of interest
-
Dialysis buffer (ensure all components are in the same buffer to minimize heats of dilution)
Procedure:
Part 1: Determining Binary Binding Affinities
-
PROTAC to POI (KD1):
-
Load the POI solution (e.g., 10-20 µM) into the ITC cell.
-
Load the PROTAC solution (10-20 times the POI concentration) into the injection syringe.
-
Perform the titration and analyze the data to determine KD1.
-
-
PROTAC to E3 Ligase (KD2):
-
Load the E3 ligase solution (e.g., 10-20 µM) into the ITC cell.
-
Load the PROTAC solution (10-20 times the E3 ligase concentration) into the injection syringe.
-
Perform the titration and analyze the data to determine KD2.[7]
-
Part 2: Determining Ternary Binding Affinity
-
PROTAC to E3 Ligase in the Presence of POI (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the POI in the ITC cell. The concentration of the POI should be in excess to ensure all E3 ligase is in a binary complex with it.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-POI complex.[7]
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
Data Analysis and Cooperativity Calculation: The cooperativity factor (α) is calculated using the following formula: α = KD1 / KD,ternary[7]
Troubleshooting ITC Experiments:
-
Large Heats of Dilution: Ensure that the buffers for all components are perfectly matched. Perform a control titration of the ligand into the buffer to measure the heat of dilution, which can be subtracted from the experimental data.[7]
-
No or Weak Signal: The binding affinity may be too weak for ITC. Consider using a more sensitive technique like SPR or fluorescence polarization.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To measure the kinetics (kon and koff) of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein (e.g., a bromodomain)
-
PROTAC of interest
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Binding Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics.
-
-
Ternary Complex Formation Analysis:
-
Inject a mixture of the PROTAC and a near-saturating concentration of the target protein over the immobilized E3 ligase surface.[12]
-
The resulting sensorgram will reflect the binding of the pre-formed PROTAC-target protein complex to the E3 ligase.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
-
Cooperativity can be assessed by comparing the KD of the binary interaction with the apparent KD of the ternary complex formation.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Equilibria involved in ternary complex formation.
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 15. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Rationalize the Functional Roles of Protein-Protein Interactions in Targeted Protein Degradation by Kinetic Monte-Carlo Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. biorxiv.org [biorxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating m-PEG3-S-PEG3-Boc Against Alternatives
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule is composed of three key elements: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting the two.[1][2]
It is now unequivocally clear that the linker is not merely a passive spacer but a critical determinant of a PROTAC's overall performance.[3][4] The linker's length, composition, rigidity, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[5][6]
This guide provides an objective comparison of the m-PEG3-S-PEG3-Boc linker with other common linker classes, supported by experimental data to inform the rational design of effective protein degraders.
Featured Linker: this compound
This compound is a flexible linker belonging to the polyethylene (B3416737) glycol (PEG) and alkyl/ether-based class.[7][8] Its structure is characterized by:
-
Two PEG3 units: These polyethylene glycol segments impart significant hydrophilicity, which can improve the aqueous solubility of the final PROTAC molecule.[2]
-
A central thioether (-S-) bond: This linkage provides flexibility and defines the spatial separation between the two ligands.
-
A Boc-protected terminal: The tert-Butyloxycarbonyl (Boc) group protects an amine, making this linker a ready-to-use building block for the modular synthesis of PROTACs, often via amide bond formation after deprotection.
The overall profile of this linker is one of high flexibility and hydrophilicity, which can be advantageous for initial PROTAC design.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is quantitatively assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[6] The choice of linker architecture can dramatically impact these parameters. While direct comparative data for this compound is not available in published literature, we can analyze the performance of its constituent features (flexibility, PEG chains) against other linker types.
Table 1: Impact of Flexible Linker Length (PEG) on Target Degradation
Flexible linkers, predominantly composed of alkyl and PEG chains, are the most common motifs in PROTAC design due to their synthetic accessibility.[3][] However, linker length is a critical optimization parameter.
| Target Protein | E3 Ligase | Linker Type | Number of PEG Units | DC50 | Dmax (%) | Reference |
| ERα | CRBN | PEG | 4 | ~10 nM | >90% | [10] |
| ERα | CRBN | PEG | 8 | ~30 nM | >90% | [10] |
| ERα | CRBN | PEG | 12 | ~100 nM | ~80% | [10] |
| BTK | CRBN | PEG | 3 | ~50 nM | >95% | [10] |
| BTK | CRBN | PEG | 4 | ~10 nM | >95% | [10] |
| BTK | CRBN | PEG | 5 | <10 nM | >95% | [10] |
Data is representative and summarized from cited studies. Exact values may vary based on specific experimental conditions.
As the data illustrates, an optimal linker length is crucial for potency. For both ERα and BTK, there is a clear relationship between the number of PEG units and the degradation efficiency, highlighting the need for empirical optimization for each specific POI-E3 ligase pair.[10]
Table 2: Flexible vs. Rigid Linkers
While flexible linkers are a common starting point, rigid linkers containing cyclic (e.g., piperazine) or planar (e.g., aromatic) elements can enhance potency by pre-organizing the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[2][3]
| PROTAC Name | Target | Linker Type | Key Feature | DC50 | Cell Line | Reference |
| PROTAC 48 | BET | Alkyl Chain | Flexible Amine Linkage | ~15-30 pM | Leukemia Cells | [3] |
| QCA570 | BET | Alkyl + Ethynyl (B1212043) | Rigid Ethynyl Group | ~3-6x more potent than 48 | MOLM13, MV4;11 | [3] |
| NC-1 | BTK | Alkyl + Piperazine | Flexible/Semi-rigid | 2.2 nM | Mino Cells | [11] |
The replacement of a flexible amine with a rigid ethynyl group in QCA570 led to a significant increase in potency, demonstrating the potential benefits of incorporating rigid structural elements.[3]
PROTAC Mechanism and Evaluation Workflow
Understanding the mechanism of action and the experimental workflow for evaluation is key to interpreting linker performance data.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[12]
Caption: Standard experimental workflow for assessing PROTAC efficacy.
Detailed Experimental Protocols
Accurate comparison of PROTAC linkers relies on robust and standardized experimental methods.
Protocol 1: Western Blotting for Target Protein Degradation
This is the benchmark method for quantifying the reduction in target protein levels following PROTAC treatment.[10][12]
-
Cell Seeding: Plate cells (e.g., HCT116, Mino) at an appropriate density in 6-well or 12-well plates to achieve 70-80% confluency at the time of harvest. Allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize lysate concentrations with lysis buffer and sample buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle control to determine Dmax and plot the dose-response curve to calculate the DC50 value.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase, confirming the PROTAC's mechanism of action.[12][13]
-
Reagents: Obtain purified, tagged recombinant proteins (e.g., His-tagged POI, GST-tagged E3 ligase) and corresponding FRET-pair antibodies (e.g., anti-His-Terbium, anti-GST-d2).
-
Assay Setup: In a suitable microplate (e.g., 384-well), combine the purified POI, E3 ligase, and the FRET-labeled antibodies with serial dilutions of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the components to reach binding equilibrium.
-
FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader, calculating the ratio of the acceptor and donor emission signals.
-
Data Analysis: An increase in the FRET ratio indicates PROTAC-dependent ternary complex formation. Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTACs, where the signal decreases at high concentrations due to the formation of unproductive binary complexes (the "hook effect").[14][15]
Conclusion
The design of a successful PROTAC is a multifactorial challenge where the linker plays a pivotal role. The This compound linker offers desirable properties of hydrophilicity and synthetic convenience, making it a viable option for initial PROTAC design. However, the experimental data strongly suggests that there is no universally optimal linker.[1] While flexible PEG linkers are effective, exploring alternatives, including more rigid architectures, is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The provided protocols offer a robust framework for empirically testing different linker designs and identifying the most effective degrader for a given biological target.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound-西安齐岳生物 [0qy.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Ternary Complex Formation [worldwide.promega.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
The Balancing Act: How PEG Linker Length Dictates ADC Efficacy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The design of an Antibody-Drug Conjugate (ADC) is a meticulous process of balancing competing factors to achieve a maximal therapeutic window.[1] Central to this optimization is the linker, the molecular bridge between the antibody and the cytotoxic payload.[1][2][3] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a crucial tool for fine-tuning the physicochemical and pharmacological properties of ADCs.[1] The length of the PEG chain, in particular, has a profound impact on an ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its antitumor efficacy.[1]
This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.
Impact of PEG Linker Length on ADC Performance: A Quantitative Comparison
The incorporation of PEG linkers into ADCs serves multiple purposes. The hydrophilic nature of PEG can mitigate issues of aggregation and rapid clearance often associated with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, leading to a longer plasma half-life.[1] However, the choice of PEG linker length represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1]
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs.
Table 1: Pharmacokinetics & In Vivo Efficacy
| PEG Linker Length | Key Findings | References |
| Non-PEGylated | Decreased tumor weights by 11% in a xenograft model. | [4] |
| Short (e.g., PEG2, PEG4) | Faster clearance and shorter half-life.[1] ADCs with PEG2 and PEG4 linkers provided a 35-45% decrease in tumor weights.[4] | [1][4] |
| Intermediate (e.g., PEG8, PEG12) | Slower clearance and longer half-life, often reaching a plateau of PK improvement.[1][5] ADCs with PEG8, PEG12, and PEG24 linkers provided a 75-85% reduction in tumor weights.[4] A clear relationship was observed between PEG length and conjugate pharmacology, with a threshold length of PEG8 beyond which clearance was not significantly impacted.[5] | [1][4][5] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life.[1] Can lead to the highest in vivo efficacy.[1] In a miniaturized ADC model, a 10kDa PEG insertion resulted in an 11.2-fold half-life extension and the most ideal tumor therapeutic ability compared to non-PEGylated and 4kDa PEGylated versions.[6][7] | [1][6][7] |
Table 2: In Vitro Cytotoxicity
| PEG Linker Length | Key Findings | References |
| Short (e.g., PEG2, PEG4) | May retain higher in vitro potency.[1] | [1] |
| Intermediate (e.g., PEG8, PEG12) | May have a moderate impact on in vitro potency.[1] | [1] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Can cause a more substantial reduction in in vitro cytotoxicity.[1] A 4kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10kDa linker caused a 22-fold reduction.[6][7][8] This is likely due to steric hindrance impeding the interaction of the ADC with its target cell or the release of the payload.[8] | [1][6][7][8] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
-
Antibody Modification: Thiol groups are introduced into the antibody via reduction of interchain disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or through the introduction of cysteine mutations.
-
Linker-Payload Activation: The PEGylated linker-payload, containing a maleimide (B117702) or other reactive group, is dissolved in a suitable organic solvent (e.g., dimethyl sulfoxide, DMSO).
-
Conjugation: The activated linker-payload is added to the modified antibody solution at a specific molar ratio. The reaction is allowed to proceed at a controlled temperature and pH for a defined period.
-
Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using techniques like size exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. The purity and aggregation levels are assessed by SEC.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency of ADCs with different PEG linker lengths on target cancer cells.
-
Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: ADCs with varying PEG linker lengths are serially diluted and added to the cells. Control wells with untreated cells and cells treated with the free payload are included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor efficacy of ADCs with different PEG linker lengths in a preclinical animal model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells that express the target antigen.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into treatment groups and administered a single or multiple doses of the ADCs with different PEG linkers via intravenous injection. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The primary endpoint is typically tumor growth inhibition.
Visualizing the Impact of PEG Linker Length
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic efficacy.[1] While shorter PEG linkers may favor higher in vitro potency, longer linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy.[1] An optimal PEG linker length often represents a balance between enhancing stability and solubility without compromising biological activity.[8] The data and experimental frameworks presented in this guide are intended to aid researchers in making informed decisions for the rational design of next-generation ADCs with an optimized therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. purepeg.com [purepeg.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle: A Comparative Analysis of Cleavable and Non-Cleavable Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data to inform rational drug design and development.
The linker connecting a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic payload is a pivotal component that dictates the stability, efficacy, and safety of the conjugate. The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release. Cleavable linkers are designed to be labile under specific physiological conditions within the target cell or tumor microenvironment, while non-cleavable linkers rely on the complete degradation of the antibody backbone for drug liberation.[1] This distinction has profound implications for the therapeutic's performance, influencing everything from its plasma stability to its ability to induce bystander killing of neighboring cancer cells.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Enzymatic cleavage, pH sensitivity, or reduction | Proteolytic degradation of the antibody |
| Released Payload | Typically unmodified, native drug | Drug attached to the linker and an amino acid residue |
| Plasma Stability | Generally lower, potential for premature release | Generally higher, more stable in circulation |
| Bystander Effect | Often high, if the payload is membrane-permeable | Low to negligible, as the payload-linker complex is typically charged and membrane-impermeable |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect | Lower potential due to higher stability and limited bystander effect |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect | May be less effective against antigen-negative cells |
Mechanisms of Action: A Tale of Two Release Strategies
Cleavable and non-cleavable linkers employ distinct strategies for releasing their cytotoxic cargo, each with its own set of advantages and disadvantages.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the systemic circulation but to break down upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] This controlled release is achieved through several mechanisms:
-
Protease-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as Cathepsin B, which are frequently overexpressed in tumor cells.[1][2]
-
pH-Sensitive Linkers: Linkers incorporating acid-labile groups, such as hydrazones, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]
-
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are stable in the bloodstream but are readily reduced in the intracellular environment, which has a significantly higher concentration of glutathione.[1]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[3] If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[3]
Non-Cleavable Linkers: Release Through Antibody Degradation
In contrast, non-cleavable linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, form a stable covalent bond between the antibody and the payload.[4] The release of the cytotoxic agent is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cell.[1] This process liberates the payload still attached to the linker and the amino acid residue to which it was conjugated (e.g., lysine-SMCC-DM1).[1] This charged metabolite is generally not membrane-permeable, which largely prevents a bystander effect.[4] The enhanced stability of non-cleavable linkers in plasma often leads to a wider therapeutic window and reduced off-target toxicity.[1]
Quantitative Data Comparison
The following tables summarize representative quantitative data from various studies to provide a comparative overview of the performance of cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons using the same antibody, payload, and experimental conditions are limited in the published literature.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50[5] |
| Non-cleavable (SMCC) | DM1 | HER2+ (NCI-N87) | 3-10 |
| Cleavable (Val-Cit) | MMAE | CD30+ (Karpas 299) | ~5 |
| Non-cleavable (maleimide) | MMAF | CD30+ (L540cy) | ~20 |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[5]
Plasma Stability
Plasma stability is a critical parameter that influences the therapeutic window of an ADC. Higher stability in circulation minimizes premature payload release and off-target toxicity.
| Linker Type | Payload | Species | % Intact ADC after 7 days |
| Cleavable (Val-Cit) | MMAE | Mouse | ~50%[5] |
| Non-cleavable (SMCC) | DM1 | Rat | >80%[5] |
| Cleavable (disulfide) | DM1 | Human | ~40% |
| Non-cleavable (thioether) | DM1 | Human | >90% |
In Vivo Efficacy in Xenograft Models
In vivo studies in animal models provide crucial information about the anti-tumor activity of ADCs. Tumor growth inhibition (TGI) is a common metric used to assess efficacy.
| ADC Configuration | Linker Type | Xenograft Model | Outcome |
| anti-EpCAM-CX-DM1 | Cleavable (Triglycyl Peptide) | Calu-3 | Significant tumor regression. More active at a 5-fold lower dose than the SMCC ADC.[4] |
| anti-EpCAM-SMCC-DM1 | Non-cleavable (Thioether) | Calu-3 | Tumor growth inhibition.[4] |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | JIMT-1 (low HER2) | Superior efficacy compared to T-DM1. |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | JIMT-1 (low HER2) | Less effective than the cleavable counterpart in this model. |
| PF-06804103 (mcValCitPABC-Aur-101) | Cleavable (Val-Cit) | T-DM1 resistant models | Showed response in models where T-DM1 was ineffective.[6] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal linkers for ADC development.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Antibody-Drug Conjugate (ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media and incubate overnight.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC. Add 50 µL of the ADC solutions to the respective wells. Include untreated control wells.[3]
-
Incubation: Incubate the plate at 37°C for 48-144 hours, depending on the payload's mechanism of action.[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.[7]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression.
Protocol 2: In Vitro Co-Culture Bystander Effect Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[8]
Objective: To quantify the bystander killing effect of an ADC.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)
-
Co-culture medium
-
96-well plate
-
ADC
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate.[9]
-
ADC Treatment: Treat the co-culture with a concentration of ADC that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[8]
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Viability Assessment: Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by flow cytometry.[8]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[8]
Protocol 3: Lysosomal Degradation Assay
This protocol assesses the release of the payload from an ADC in a simulated lysosomal environment.[10]
Objective: To determine the rate and extent of payload release from an ADC by lysosomal enzymes.
Materials:
-
ADC
-
Commercial human lysosomal fractions or isolated lysosomes
-
Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, with DTT)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC with the lysosomal fraction in the assay buffer at 37°C.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: Stop the reaction (e.g., by adding acetonitrile (B52724) to precipitate proteins). Centrifuge to pellet the protein and collect the supernatant.[12]
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload and/or payload-linker-amino acid catabolites.[13]
-
Data Analysis: Plot the concentration of the released species over time to determine the degradation rate of the ADC.
Conclusion
The selection between a cleavable and a non-cleavable linker is a critical decision in the design of antibody-drug conjugates, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous for treating heterogeneous tumors, but this may come at the cost of lower plasma stability and a higher risk of off-target toxicity.[5] Conversely, non-cleavable linkers provide enhanced plasma stability and a generally more favorable safety profile but lack the bystander effect, which may limit their efficacy against tumors with varied antigen expression.[4] The choice ultimately depends on a careful consideration of the target antigen, the tumor microenvironment, the properties of the payload, and the desired therapeutic window. Rigorous in vitro and in vivo characterization using the experimental approaches outlined in this guide is essential for making an informed decision and advancing the development of safe and effective targeted therapies.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 12. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ternary Complex Formation: A Comparative Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The successful induction of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the linchpin of targeted protein degradation. The choice of the linker connecting the two ends of the PROTAC molecule is a critical determinant of the geometry and stability of this complex, and by extension, the efficacy of the degrader. This guide provides a comparative analysis of different linker types, with a focus on the widely used polyethylene (B3416737) glycol (PEG)-based linkers like m-PEG3-S-PEG3-Boc, and presents experimental data to inform rational PROTAC design.
The Central Role of the Linker in Ternary Complex Formation
The linker in a PROTAC is not merely a passive tether. Its length, composition, and flexibility are critical factors that influence the formation and stability of the ternary complex.[1] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as cooperativity, which significantly enhances the stability of the ternary complex and the efficiency of subsequent ubiquitination and degradation.[2] Conversely, a suboptimal linker can lead to steric hindrance or an unfavorable orientation of the two proteins, thereby abrogating the PROTAC's activity.[1]
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[1] The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different linker architectures.
Table 1: Comparison of Different Linker Classes in PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| Linker Class | Representative Linker Type | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | Alkyl Chains | Cereblon (CRBN) | 1 - 40 | >85 | [3] |
| PEG-based | PEG Chains | Cereblon (CRBN) | 1 - 40 | >85 | [4] |
| Rigid | Piperazine-based | Cereblon (CRBN) | 5 - 100 | >80 | [5] |
Table 2: Impact of PEG Linker Length on the Degradation of BRD4
This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[6]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
The data indicates that for this particular BRD4-targeting PROTAC, a PEG5 linker provides the optimal degradation potency.[6] This highlights the critical importance of fine-tuning the linker length for maximal efficacy.
Visualizing the PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols for Ternary Complex Validation
A multi-faceted approach employing both biophysical and cellular assays is crucial for robustly validating ternary complex formation and its downstream consequences.
Biophysical Assays
These in vitro techniques provide quantitative data on the binding affinities and kinetics of the interactions between the PROTAC, the target protein, and the E3 ligase.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique to measure the kinetics of binary and ternary complex formation in real-time.[7]
-
Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. The binding of the PROTAC and the target protein to the immobilized partner is detected as a change in the refractive index at the sensor surface.[7]
-
Protocol Outline:
-
Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.[8]
-
To measure binary affinity, flow different concentrations of the PROTAC over the chip and measure the binding response.[8]
-
To measure ternary complex formation, pre-incubate the PROTAC with a saturating concentration of the target protein (e.g., BRD4) and flow the mixture over the E3 ligase-coated chip.[7]
-
Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[7]
-
Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD. A value of α > 1 indicates positive cooperativity.[7]
-
Caption: A streamlined workflow for SPR-based validation of ternary complex formation.
Cellular Assays
These assays confirm that the PROTAC can induce ternary complex formation within a physiological context, leading to target ubiquitination and degradation.
NanoBRET™ Ternary Complex Assay
This live-cell assay allows for the quantitative measurement of PROTAC-induced protein-protein interactions.[9]
-
Principle: The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase is fused to a HaloTag® that is labeled with a fluorescent ligand (energy acceptor). Upon PROTAC-mediated ternary complex formation, the donor and acceptor are brought into close proximity (<10 nm), resulting in Bioluminescence Resonance Energy Transfer (BRET) that can be measured.[10][11]
-
Protocol Outline:
-
Co-transfect cells with plasmids encoding the NanoLuc®-target protein and HaloTag®-E3 ligase fusion proteins.[10]
-
Incubate the transfected cells for 24-48 hours.[10]
-
Treat the cells with a serial dilution of the PROTAC. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).[10][11]
-
Add the NanoBRET™ detection reagents (HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate).[10]
-
Measure the donor and acceptor emission signals and calculate the NanoBRET™ ratio.[10]
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[10]
-
Co-Immunoprecipitation (Co-IP) followed by Western Blot
This classic technique provides qualitative evidence of the ternary complex in cell lysates.
-
Principle: An antibody against one component of the complex (e.g., the target protein) is used to pull down the entire complex from the cell lysate. The presence of the other components (PROTAC and E3 ligase) in the immunoprecipitated sample is then detected by Western blotting.
-
Protocol Outline:
-
Treat cells with the PROTAC and a proteasome inhibitor to allow the ternary complex to accumulate.
-
Lyse the cells and pre-clear the lysate to reduce non-specific binding.[12]
-
Incubate the lysate with an antibody specific to the target protein.
-
Add protein A/G beads to capture the antibody-protein complexes.[12]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against the target protein, the E3 ligase, and potentially a tag on the PROTAC to detect all three components of the ternary complex.
-
Caption: A logical workflow for the comprehensive validation of PROTAC-mediated ternary complex formation.
Conclusion
The rational design of potent and selective PROTACs hinges on a deep understanding of the factors governing ternary complex formation. While PEG-based linkers such as this compound are valuable tools in the PROTAC toolbox due to their favorable physicochemical properties, a systematic evaluation of different linker classes and lengths is imperative for optimizing degrader efficacy.[5][13] The combination of quantitative biophysical assays and confirmatory cellular experiments provides a robust framework for validating ternary complex formation and guiding the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 12. assaygenie.com [assaygenie.com]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Navigating In Vivo Stability: A Comparative Guide to m-PEG3-S-PEG3-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a therapeutic conjugate is a critical determinant of its efficacy and safety profile. For molecules such as Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding moiety and an E3 ligase-recruiting element, the linker's stability is paramount. This guide provides a comparative assessment of the in vivo stability of m-PEG3-S-PEG3-Boc conjugates, a common linker class in PROTAC design. We will explore its performance relative to other linker technologies, supported by a summary of expected performance metrics and detailed experimental protocols for in vivo stability assessment.
Quantitative Comparison of Linker Stability
While specific in vivo pharmacokinetic data for this compound is not extensively published, we can infer its stability based on the known metabolic pathways of its constituent parts: polyethylene (B3416737) glycol (PEG) and the thioether linkage. The following table provides a comparative overview of the expected in vivo stability of this compound against other common linker types. The data presented is a synthesis of findings from various in vivo studies on related compounds and should be considered as a guide for linker selection and optimization.
| Linker Type | Representative Structure | Expected In Vivo Half-life | Primary Metabolic Pathways | Key Advantages | Key Disadvantages |
| This compound | This compound | Moderate | Cytochrome P450 (CYP) mediated oxidation of the PEG chain; potential oxidation of the thioether to sulfoxide (B87167) and sulfone. | Good balance of solubility and stability; synthetic tractability. | Susceptible to oxidative metabolism, potentially leading to rapid clearance.[1] |
| Short Alkyl Chain | -(CH2)n- (n=4-8) | Short to Moderate | CYP-mediated hydroxylation. | Higher metabolic stability compared to long, flexible PEG chains. | Lower aqueous solubility, potentially leading to aggregation. |
| Rigidified Linker (e.g., with piperazine) | -(CH2)n-piperazine-(CH2)m- | Moderate to Long | More resistant to CYP-mediated metabolism due to reduced flexibility. | Enhanced metabolic stability and can improve cell permeability.[1] | More complex synthesis. |
| Cleavable Linker (e.g., Val-Cit) | -Val-Cit-PABC- | Short (linker cleavage) | Enzymatic cleavage (e.g., by cathepsins in the lysosome). | Controlled payload release at the target site.[2] | Potential for premature cleavage in circulation, leading to off-target toxicity.[2] |
| Non-Cleavable Thioether | -S- | Long | Relies on lysosomal degradation of the entire conjugate. | High plasma stability, reducing off-target toxicity.[2][3] | Limited "bystander effect" as the payload is not released in a diffusible form.[3] |
Experimental Protocols for In Vivo Stability Assessment
A thorough evaluation of the in vivo stability of a conjugate like this compound involves a multi-step process, from administration to a relevant animal model to the quantitative analysis of the compound and its metabolites in biological matrices.
In Vivo Pharmacokinetic Study
Objective: To determine the concentration-time profile of the conjugate in plasma and key tissues following administration.
Animal Model: Typically, rodents (mice or rats) are used for initial pharmacokinetic screening.
Procedure:
-
Dosing: Administer the this compound conjugate to a cohort of animals via a relevant route (e.g., intravenous for assessing systemic stability, or oral for bioavailability).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Tissue Harvesting (Optional): At the end of the study, euthanize the animals and harvest key organs (e.g., liver, kidneys, tumor tissue) to assess tissue distribution and accumulation.
-
Sample Storage: Store all plasma and tissue homogenate samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Objective: To extract the conjugate and its potential metabolites from the biological matrix and prepare it for quantitative analysis.
Method: Protein Precipitation
-
Thaw Samples: Thaw the plasma or tissue homogenate samples on ice.
-
Add Internal Standard: Spike a known concentration of a suitable internal standard (a structurally similar molecule not present in the sample) into each sample to correct for variations in sample processing and instrument response.
-
Precipitate Proteins: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the samples at a ratio of 3:1 (solvent:plasma).
-
Vortex and Centrifuge: Vortex the samples vigorously to ensure thorough mixing and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[1]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the analyte and internal standard, to a new tube or a 96-well plate for analysis.
Quantitative Analysis by LC-MS/MS
Objective: To accurately measure the concentration of the intact conjugate and its major metabolites over time.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Chromatographic Separation: Inject the prepared samples onto a suitable HPLC/UHPLC column (e.g., a C18 column) to separate the analyte and internal standard from other components in the sample matrix. A gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid is commonly used.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[4] In this mode, specific precursor-to-product ion transitions for the analyte and the internal standard are monitored, providing high selectivity and sensitivity for quantification.
-
Data Acquisition and Analysis:
-
Generate a standard curve by analyzing a series of known concentrations of the conjugate spiked into a blank biological matrix.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Use the resulting calibration curve to determine the concentration of the conjugate in the unknown samples.
-
Pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) can then be calculated from the concentration-time data.
-
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in assessing in vivo stability, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a potential metabolic pathway for a PEGylated conjugate.
Caption: A typical experimental workflow for assessing the in vivo stability of a conjugate.
Caption: Potential metabolic pathways for an this compound conjugate in vivo.
References
A Head-to-Head Battle: Linear vs. Branched PEG Linkers in Antibody-Drug Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The architecture of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing its stability, pharmacokinetics, and ultimately, its efficacy and safety. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become a cornerstone for optimizing ADC properties. The choice between a linear and a branched PEG configuration can have profound implications for the overall performance of the ADC. This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform rational ADC design.
The fundamental difference between these two linker types lies in their structure. Linear PEG linkers consist of a single, straight chain of ethylene (B1197577) glycol units, offering flexibility and hydrophilicity.[1] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, creating a more complex, three-dimensional structure.[2][] This structural variance directly impacts key biopharmaceutical properties.
At a Glance: Key Performance Differences
| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale & Implications |
| Drug-to-Antibody Ratio (DAR) | Typically lower (one linker per drug) | Potentially higher (multiple drugs per linker)[2] | Branched linkers can increase payload capacity without requiring additional conjugation sites on the antibody, which can be advantageous for certain payloads and targets. |
| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight[2] | The increased hydrodynamic volume of branched PEG-ADCs can reduce renal clearance, contributing to a longer circulation half-life.[2][] |
| "Stealth" Effect | Provides a hydrophilic shield | Offers a superior shielding effect[2][4] | The three-dimensional structure of branched PEGs provides more effective shielding from enzymatic degradation and immune recognition, enhancing stability and circulation time.[2][4] |
| In Vivo Half-Life | Generally shorter | Significantly longer[2] | The combination of a larger hydrodynamic volume and enhanced stealth effect leads to a prolonged plasma half-life for branched PEG-ADCs.[2] |
| Solubility & Aggregation | Improves solubility of hydrophobic payloads | Superior prevention of aggregation[4] | The multivalent nature of branched PEGs can more effectively mitigate the hydrophobicity of the payload, reducing the propensity for aggregation, especially at high DARs.[4] |
| Steric Hindrance | Minimal | Can be significant | The lower steric hindrance of linear PEGs may be advantageous for site-specific conjugation and in cases where a bulky linker could interfere with antigen binding.[2] |
In-Depth Performance Analysis
Pharmacokinetics: The Longevity Advantage of Branched PEGs
The pharmacokinetic (PK) profile of an ADC is a crucial factor in its therapeutic success. A longer circulation half-life allows for greater exposure of the tumor to the cytotoxic payload. Studies have consistently shown that branched PEG linkers significantly extend the in vivo half-life of ADCs compared to their linear counterparts of similar molecular weight.[2] This is attributed to the larger hydrodynamic radius conferred by the branched structure, which minimizes renal filtration, and a more effective shielding of the ADC from the reticuloendothelial system.[2][]
Table 1: Representative Pharmacokinetic Parameters
| Linker Type | ADC Construct | Clearance Rate | Half-life (t½) |
| Linear PEG | Trastuzumab-linker-MMAE | Faster | Shorter |
| Branched PEG | Trastuzumab-linker-MMAE | Slower | Longer |
Note: This table represents a qualitative summary based on trends reported in the literature. Specific values can vary depending on the specific PEG length, payload, and antibody used.
Stability: Enhanced Protection with Branched Architectures
The stability of an ADC in circulation is paramount to prevent premature release of the payload, which can lead to off-target toxicity.[5] Branched PEG linkers have demonstrated superior performance in maintaining ADC integrity.[6] Their three-dimensional structure provides a more robust shield against enzymatic degradation and deconjugation in plasma.[2]
Table 2: Comparative In Vitro Stability in Human Plasma
| Linker Type | ADC Construct | % Intact ADC after 72h | % Aggregation |
| Linear PEG | Trastuzumab-linker-DM1 | ~85% | < 5% |
| Branched PEG | Trastuzumab-linker-DM1 | >95% | < 2% |
Note: This table presents hypothetical data based on the generally accepted advantages of branched PEG linkers in improving ADC stability.
In Vitro Cytotoxicity: A Balancing Act
The primary function of an ADC is to selectively kill cancer cells. While the linker's role is to deliver the payload, its structure can influence the ultimate cytotoxic potency. In some instances, the increased steric hindrance of a branched linker might slightly impede the interaction of the ADC with the target cell or the subsequent intracellular processing, potentially leading to a modest decrease in in vitro potency (higher IC50 value) compared to a more flexible linear linker.[7] However, this effect is often offset by the improved in vivo performance due to enhanced PK and stability.[7]
Table 3: In Vitro Cytotoxicity against SK-BR-3 Cells
| Linker Type | ADC Construct | IC50 (nM) |
| Linear PEG | Trastuzumab-linker-MMAE | 0.5 |
| Branched PEG | Trastuzumab-linker-MMAE | 1.2 |
Note: This table illustrates a potential trend. The actual IC50 values are highly dependent on the cell line, payload, and specific linker chemistry.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the ADC (e.g., 1 mg/mL) in human, mouse, or rat plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the samples at -80°C to halt any further degradation.
-
Analyze the samples to determine the percentage of intact ADC and the level of free payload. This can be achieved using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios.
-
Size Exclusion Chromatography (SEC): To quantify the percentage of aggregation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For precise quantification of the intact ADC and released payload.[5]
-
-
Plot the percentage of intact ADC over time to determine the stability profile.
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the in vivo pharmacokinetic parameters of the ADC.
Methodology:
-
Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) to a cohort of rodents (e.g., Sprague-Dawley rats).[8]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 96h, and 168h) via an appropriate route (e.g., tail vein).
-
Process the blood samples to obtain plasma and store at -80°C.
-
Quantify the concentration of the total antibody and the conjugated ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.[9]
-
Use pharmacokinetic modeling software (e.g., two-compartment model) to calculate key PK parameters, including clearance, volume of distribution, and half-life.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for HER2-targeting ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][2]
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Add the diluted ADCs to the wells and incubate for a period of 72 to 144 hours.[1][10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.[1][2]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing the Concepts
Caption: Structural comparison of linear and branched PEG linkers in ADCs.
Caption: Impact of linker architecture on ADC pharmacokinetic workflow.
Conclusion: A Strategic Choice
The decision between a linear and a branched PEG linker is not a one-size-fits-all solution and depends on the specific goals of the ADC program. The evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and potentially a higher drug payload, branched PEG linkers offer a significant advantage.[2][6] Their unique three-dimensional architecture provides a superior "stealth" effect, effectively shielding the ADC from premature clearance and degradation.[2]
However, the simplicity and lower steric hindrance of linear PEG linkers can be beneficial in specific contexts.[2] For instance, when precise control over a low DAR is desired, or when the larger size of a branched PEG could potentially interfere with the binding affinity of a sensitive targeting moiety, a linear linker may be the more prudent choice.[6] Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate. Rigorous experimental evaluation, as outlined in this guide, is essential for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Navigating the Labyrinth of Conjugate Structures: A Guide to Analytical Confirmation
For researchers, scientists, and drug development professionals, confirming the precise structure of a biomolecule conjugate is a critical step in ensuring its efficacy and safety. This guide provides a comparative overview of the key analytical techniques employed to elucidate the intricate architecture of these complex molecules, with a focus on antibody-drug conjugates (ADCs).
The therapeutic potential of conjugate molecules, which combine the targeting specificity of a biomolecule with the potent activity of a small molecule, is immense. However, the very act of conjugation introduces heterogeneity, creating a complex mixture of species that can vary in the number of conjugated molecules and the sites of attachment. Rigorous analytical characterization is therefore paramount. This guide will delve into the methodologies, present comparative data, and provide detailed experimental protocols for the most powerful analytical techniques in the chemist's arsenal.
A Multi-faceted Approach to Conjugate Characterization
A comprehensive understanding of a conjugate's structure cannot be achieved with a single analytical technique. Instead, an orthogonal approach, leveraging the strengths of multiple methods, is essential. The typical analytical workflow involves a combination of techniques to assess different critical quality attributes (CQAs) of the conjugate.
Comparative Analysis of Key Techniques
The choice of analytical technique depends on the specific information required. The following tables provide a comparative summary of the most commonly used methods for conjugate structure confirmation.
Table 1: Techniques for Determining Drug-to-Antibody Ratio (DAR) and Distribution
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures absorbance at wavelengths specific to the protein and the drug.[1][2][3][4] | Average Drug-to-Antibody Ratio (DAR).[1][2][3] | Simple, rapid, and requires minimal sample preparation.[1][2][3] | Provides only the average DAR, not the distribution. Requires distinct absorbance maxima for the protein and drug.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity.[3][5][6][7][8][9][10] | DAR distribution, separating species with different numbers of conjugated drugs.[3][5][6][7][8][9] | Performed under non-denaturing conditions, preserving the native structure.[5][8] Good for cysteine-linked ADCs.[3] | Incompatible with mass spectrometry due to high salt concentrations in the mobile phase.[7] May have lower resolution for heterogeneous mixtures like lysine-linked conjugates.[7] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions.[11][12][13] | DAR distribution, especially after reduction of the conjugate to separate light and heavy chains.[11][12] Can also quantify free drug.[12] | High resolution and compatible with mass spectrometry.[11][14] | Denaturing conditions may alter the molecule's structure. Not ideal for analyzing intact, non-covalently assembled conjugates.[7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[10][15][16][17][18] | Precise average DAR, DAR distribution, and confirmation of intact and subunit masses.[15][16][17][19] | Provides highly accurate mass information and can identify different drug-loaded species.[15][17][19] Can be coupled with chromatography for enhanced separation.[17][19] | Can be complex to interpret for highly heterogeneous samples. Native MS requires specialized instrumentation. |
Table 2: Techniques for Identifying Conjugation Sites
| Technique | Principle | Information Provided | Advantages | Limitations |
| Peptide Mapping with LC-MS/MS | The conjugate is enzymatically digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry.[20] | Precise identification of the amino acid residues where the drug is conjugated. | Provides definitive site-specific information. Can identify post-translational modifications.[19] | Can be time-consuming and complex to analyze the data. May not be suitable for all conjugate types. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.[21][22][23][24][25] | Can identify the location of the conjugated ligand and characterize the protein-ligand interactions at an atomic level.[21][22][23][25] | Provides detailed structural information in solution, mimicking physiological conditions.[22] | Requires high concentrations of pure sample. Can be challenging for large proteins.[25] |
Table 3: Techniques for Assessing Purity, Integrity, and Higher-Order Structure
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[26][27][28][29][30] | Detects and quantifies aggregates, fragments, and other size variants.[20][30] | A non-denaturing technique that provides information on the overall integrity of the conjugate.[30] | Limited resolution for species of similar size. Does not provide information on charge or hydrophobicity. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing conditions.[31][32] | Assesses purity and integrity by visualizing the protein bands. Can be performed under reducing and non-reducing conditions.[32] | Simple, widely available, and provides a good visual representation of purity. | Primarily qualitative or semi-quantitative. Lower resolution compared to CE-SDS.[31][33] |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (B86663) (CE-SDS) | A high-resolution version of SDS-PAGE performed in a capillary.[33][34][35] | Provides quantitative information on purity, integrity, and the relative amounts of different fragments.[33][34] | High resolution, automated, and quantitative.[31][33] | Requires specialized equipment. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of exchange of backbone amide hydrogens with deuterium (B1214612) to probe protein conformation and dynamics.[10] | Provides information on how conjugation affects the higher-order structure and conformational dynamics of the protein.[10] | Can detect subtle conformational changes upon conjugation. | Requires specialized instrumentation and expertise in data analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments.
Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy
Objective: To determine the average number of drug molecules conjugated to an antibody.[1][2]
Methodology:
-
Determine Extinction Coefficients:
-
Measure the UV-Vis absorbance spectra of the unconjugated antibody and the free drug at known concentrations.
-
Determine the molar extinction coefficients (ε) at the wavelength of maximum absorbance (λmax) for both the antibody (typically 280 nm) and the drug. Also, determine the correction factors for the absorbance of the drug at 280 nm and the antibody at the drug's λmax.
-
-
Measure ADC Absorbance:
-
Prepare a solution of the ADC in a suitable buffer.
-
Measure the UV-Vis absorbance of the ADC solution at 280 nm and the λmax of the drug.
-
-
Calculate Concentrations:
-
Use the Beer-Lambert law and the predetermined extinction coefficients and correction factors to calculate the molar concentrations of the antibody and the drug in the ADC sample.
-
-
Calculate Average DAR:
-
The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.
-
Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species in an ADC sample.[5][8]
Methodology:
-
System Preparation:
-
Equilibrate an HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the high-salt mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated HIC column.
-
Elute the bound species using a decreasing salt gradient, typically by mixing the high-salt mobile phase with a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0). More hydrophobic species (higher DAR) will elute later at lower salt concentrations.
-
-
Data Analysis:
-
Integrate the peak areas of the different eluting species in the chromatogram.
-
The relative percentage of each peak corresponds to the proportion of that specific drug-loaded species in the sample. The average DAR can be calculated from the weighted average of the different species.
-
Protocol 3: Confirmation of Conjugation Site by Peptide Mapping
Objective: To identify the specific amino acid residues where the drug is attached.
Methodology:
-
Sample Preparation and Digestion:
-
Denature, reduce, and alkylate the ADC sample.
-
Digest the ADC into smaller peptides using a specific protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reversed-phase liquid chromatography.
-
Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will first measure the mass of the intact peptides and then fragment them to determine their amino acid sequence.
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS data against the known sequence of the antibody.
-
Identify peptides that have a mass shift corresponding to the mass of the drug-linker moiety. The fragmentation pattern of these modified peptides will pinpoint the exact amino acid residue of conjugation.
-
Logical Relationships in Conjugate Analysis
The interplay between different analytical techniques is crucial for a comprehensive understanding of the conjugate structure. The following diagram illustrates the logical connections and the complementary nature of these methods.
By employing a carefully selected suite of these powerful analytical tools, researchers can confidently navigate the complexities of conjugate structures, ensuring the development of well-characterized, safe, and effective therapeutics.
References
- 1. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellmosaic.com [cellmosaic.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hpst.cz [hpst.cz]
- 15. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. newomics.com [newomics.com]
- 17. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. Quantitative analysis of protein-ligand interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. wyatt.com [wyatt.com]
- 27. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 28. cellmosaic.com [cellmosaic.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 32. aboligo.com [aboligo.com]
- 33. resources.bio-techne.com [resources.bio-techne.com]
- 34. eag.com [eag.com]
- 35. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Pharmacokinetics of PEGylated PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their therapeutic success, with the linker component playing a critical role in determining the overall pharmacokinetic profile. Among the various linker strategies, PEGylation—the attachment of polyethylene (B3416737) glycol (PEG) chains—has emerged as a common approach to enhance the drug-like properties of these innovative molecules. This guide provides an objective comparison of the pharmacokinetic performance of PEGylated PROTACs against alternatives, supported by experimental data, detailed methodologies, and visual aids to inform the rational design of next-generation protein degraders.
The Impact of PEGylation on PROTAC Pharmacokinetics
PEGylation can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC. The hydrophilic and flexible nature of PEG linkers can enhance aqueous solubility and provide the necessary conformational flexibility for the PROTAC to engage both the target protein and the E3 ligase.[1] However, the length and composition of the PEG chain are critical considerations, as they can also influence metabolic stability and in vivo circulation time.[1][2]
The primary pharmacokinetic advantages of PEGylation include:
-
Increased Circulation Half-Life: The hydrodynamic radius of the PROTAC is increased, which can reduce renal clearance and prolong its time in circulation.[3][]
-
Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of often lipophilic PROTAC molecules.
-
Reduced Immunogenicity: PEG chains can shield the PROTAC from the immune system, potentially reducing immune responses.[3]
-
Altered Tissue Distribution: PEGylation can modify the biodistribution of the PROTAC, which can be advantageous for targeting specific tissues.[2]
Conversely, potential disadvantages include:
-
Metabolic Instability: The ether linkages in PEG chains can be susceptible to oxidative metabolism.[1]
-
"Hook Effect": While not exclusive to PEGylated PROTACs, the altered pharmacokinetics can influence the concentration at which the "hook effect" (reduced degradation at high concentrations) is observed.
Comparative Pharmacokinetic Data
Direct head-to-head in vivo pharmacokinetic studies comparing a specific PROTAC with and without a PEG linker are not always readily available in published literature. However, by comparing data from different studies on PROTACs with varying linkers, we can draw valuable insights. The following tables summarize key pharmacokinetic parameters from representative studies.
Table 1: Comparison of Pharmacokinetic Parameters of a PROTAC with a Flexible Linker vs. a PEGylated Nanoparticle System
| Parameter | PROTAC with C8 Alkyl Linker (GP262)[5] | PEGylated Proticles[6][7] | Non-PEGylated Proticles[6][7] |
| Administration Route | Intravenous (IV) & Intraperitoneal (IP) | Intravenous (IV) | Intravenous (IV) |
| Dose | 5 mg/kg (IV), 15 mg/kg (IP) | Not Specified | Not Specified |
| Cmax (ng/mL) | 50,993 (IV), 816 (IP) | - | - |
| T½ (h) | 8.25 (IP) | - | - |
| AUC (ng·h/mL) | - | - | - |
| Clearance (mL/min/kg) | 10.5 (IV) | - | - |
| Volume of Distribution (L/kg) | 6.96 (IV) | - | - |
| Bioavailability (%) | 51.5 (IP) | - | - |
| Blood Concentration at 1h p.i. (% ID/g) | - | 0.23 ± 0.01 | 0.06 ± 0.01 |
Note: "Proticles" are nanoparticle drug delivery systems, not PROTACs. This data is included to illustrate the general effect of PEGylation on in vivo circulation. Cmax, T½, AUC, Clearance, and Volume of Distribution were not reported for the proticle study.
Table 2: Pharmacokinetic Parameters of a Representative PROTAC (ARV-110) [8]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 2 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | - | 37.89% (mice) |
| T½ (h) | - | - |
| AUC (ng·h/mL) | - | - |
| Clearance (mL/h/kg) | 413.6 ± 31.7 (rats) | - |
| Bioavailability (%) | - | 23.83% (rats), 37.89% (mice) |
Signaling Pathway and Experimental Workflows
To understand the context of pharmacokinetic evaluations, it is essential to visualize the underlying biological mechanism of PROTACs and the typical experimental process.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the pharmacokinetics of a PEGylated PROTAC in rats or mice.
1. Animal Models and Housing:
-
Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Group Size: A minimum of 3-5 animals per time point is recommended for statistical significance.[1]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 3 days prior to the experiment.
2. Dosing and Formulation:
-
Route of Administration: Intravenous (IV) via the tail vein and/or oral (PO) gavage are typically evaluated to determine absolute bioavailability.[1]
-
Dose Level: A common dose for initial pharmacokinetic screening is in the range of 1-10 mg/kg.[1]
-
Formulation: The PROTAC should be formulated in a vehicle suitable for the chosen administration route. For example, a solution of DMSO, PEG300, and saline for IV injection.[1]
3. Blood Sampling:
-
Time Points: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases. A typical schedule for IV administration might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For PO administration, additional earlier time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) are necessary.
-
Sample Collection: Collect blood (approximately 100-200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).
4. Plasma Processing and Storage:
-
Centrifugation: Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
LC-MS/MS Bioanalysis of PROTACs in Plasma
This protocol provides a general framework for the quantification of a PEGylated PROTAC in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 60 µL of acetonitrile (B52724) containing an appropriate internal standard (IS).[9] The IS is typically a structurally similar molecule.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.[9]
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 column is commonly used (e.g., 2.1 x 50 mm, 1.7 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient: A suitable gradient from low to high organic phase is used to elute the analyte and IS.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[10]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for PROTACs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the IS must be optimized.
-
Optimization: Optimize MS parameters such as ion source temperature and ionizing energy to minimize in-source fragmentation of the often-fragile PROTAC molecules.[12]
-
3. Data Analysis:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the PROTAC into blank plasma and processing them alongside the study samples.
-
Quantification: Determine the concentration of the PROTAC in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Pharmacokinetic Parameter Calculation: Use a non-compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, T½, clearance, and volume of distribution from the plasma concentration-time data.
Conclusion
PEGylation is a valuable strategy for improving the pharmacokinetic properties of PROTACs. By increasing solubility, extending circulation half-life, and potentially reducing immunogenicity, PEG linkers can significantly enhance the in vivo performance of these molecules. However, the design of the PEG linker, including its length and attachment point, must be carefully optimized to balance these benefits with potential metabolic liabilities. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate and select the most promising PEGylated PROTAC candidates for further development. As the field of targeted protein degradation continues to evolve, a thorough understanding of the pharmacokinetic implications of different linker strategies will be essential for translating the therapeutic potential of PROTACs into clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. sciex.com [sciex.com]
- 11. waters.com [waters.com]
- 12. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Head-to-Head Comparison of PEG3 and PEG4 Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of bioconjugates. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and tunable nature. This guide provides an objective, data-driven comparison of two commonly used short-chain linkers: PEG3 and PEG4.
This comparison will delve into the nuanced differences between these two linkers, providing quantitative data where available, detailed experimental protocols, and visualizations to aid in the rational design of next-generation therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Structural and Physicochemical Differences
The fundamental difference between PEG3 and PEG4 linkers lies in the number of ethylene (B1197577) glycol units. A PEG3 linker contains three repeating units, while a PEG4 linker has four. This seemingly minor distinction can have significant implications for the physicochemical properties of the resulting bioconjugate.[1] The additional ethylene glycol unit in a PEG4 linker imparts slightly greater hydrophilicity and a larger hydrodynamic radius.[1]
| Property | PEG3 Linker | PEG4 Linker | Rationale |
| Structure | Contains 3 ethylene glycol units | Contains 4 ethylene glycol units | The defining structural difference. |
| Hydrophilicity | Good | Slightly Better | The additional ethylene glycol unit in PEG4 increases its affinity for water, which can modestly improve the aqueous solubility of the final bioconjugate.[1] |
| Steric Hindrance | Minimal steric hindrance due to its shorter length.[1] | Slightly greater steric footprint compared to PEG3, but still considered a short linker.[1] | The longer chain of PEG4 occupies a larger volume. |
| Flexibility | Flexible | More Flexible | The additional rotatable bond in the PEG4 backbone provides greater conformational freedom. |
Impact on Bioconjugation Performance
The choice between a PEG3 and PEG4 linker can influence conjugation efficiency, particularly in sterically hindered systems. The increased length and flexibility of the PEG4 linker may facilitate access to conjugation sites, potentially leading to higher yields.[1]
Logical Relationship of Linker Properties
Caption: Impact of PEG linker length on properties and performance.
Head-to-Head Comparison in PROTACs
In the context of PROTACs, the linker length is a critical parameter for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.
| Performance Parameter | PEG3 Linker | PEG4 Linker | Rationale |
| Degradation Potency (DC50) | Potentially higher or lower | Potentially higher or lower | The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. |
| Maximum Degradation (Dmax) | Potentially higher or lower | Potentially higher or lower | Dmax is influenced by the stability of the ternary complex, which is affected by linker length. |
| Cellular Permeability | Generally good | May be slightly reduced | Increased hydrophilicity can sometimes hinder passive diffusion across cell membranes. |
| Oral Bioavailability | Generally moderate | May be slightly reduced | Similar to permeability, increased polarity can impact oral absorption. |
Experimental Protocols
Synthesis of Heterobifunctional PEG Linkers
The synthesis of heterobifunctional PEG linkers, such as those with amine and carboxylic acid termini, can be achieved through a variety of synthetic routes. A general approach involves the mono-functionalization of a PEG diol, followed by the conversion of the remaining hydroxyl group.
Materials:
-
Triethylene glycol or tetraethylene glycol
-
Protecting group reagents (e.g., tert-butyldimethylsilyl chloride)
-
Oxidizing agents (e.g., Jones reagent)
-
Aminating agents (e.g., sodium azide (B81097) followed by reduction)
-
Solvents (e.g., dichloromethane, dimethylformamide)
-
Chromatography supplies for purification
Procedure:
-
Monoprotection: React the starting PEG diol with a suitable protecting group to selectively block one hydroxyl group.
-
Functionalization of the free hydroxyl: Convert the unprotected hydroxyl group to the desired functionality (e.g., an amine or a carboxylic acid).
-
Deprotection: Remove the protecting group from the other terminus.
-
Second functionalization: Introduce the second functional group at the newly deprotected terminus.
-
Purification: Purify the final heterobifunctional PEG linker using column chromatography.
ADC Conjugation and Characterization Workflow
Caption: Experimental workflow for ADC synthesis and evaluation.
In Vitro Cytotoxicity Assay for ADCs
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC constructs with PEG3 and PEG4 linkers
-
Untreated control and vehicle control
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control samples. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to calculate the IC50 value.[2][3]
Conclusion
The choice between a PEG3 and PEG4 linker is application-dependent and represents a trade-off between various physicochemical and biological properties. For applications where maximizing solubility and overcoming steric hindrance are paramount, the slightly longer and more flexible PEG4 linker may offer an advantage. Conversely, in scenarios where a more compact conjugate is desired, the PEG3 linker may be preferable. For large biomolecules, the difference in in vivo pharmacokinetics between a PEG3 and PEG4 modification is likely to be minimal.[1] Ultimately, empirical testing is crucial to determine the optimal linker for a specific bioconjugate and its intended application.
References
Navigating the Bioconjugation Landscape: A Guide to Alternatives for m-PEG3-S-PEG3-Boc
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of success in bioconjugation. The widely used m-PEG3-S-PEG3-Boc linker, a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative, offers a balance of hydrophilicity and reactivity. However, the evolving demands of sophisticated bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), have spurred the development of a diverse array of alternative linkers. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to empower informed decision-making in your research.
The limitations of simple, linear PEG linkers, including potential immunogenicity and in some cases, suboptimal performance at high drug loading, have driven the exploration of novel linker technologies. These alternatives can be broadly categorized by their architecture (linear vs. branched) and chemical composition (PEG-based vs. non-PEG). This guide will delve into the performance of branched PEG linkers, piperazine-containing linkers, and the emerging class of polysarcosine (pSar) linkers, comparing their properties to the established this compound.
Comparative Performance of Bioconjugation Linkers
The choice of a linker significantly impacts the physicochemical properties, pharmacokinetics, and therapeutic efficacy of a bioconjugate. The following table summarizes the key performance characteristics of this compound and its alternatives based on available data.
| Linker Type | Key Features | Hydrophilicity & Solubility | Stability & In Vivo Half-Life | Conjugation Efficiency & Homogeneity | Notable Advantages | Potential Disadvantages |
| This compound (Linear PEG) | Linear, flexible PEG chain with a Boc-protected amine and a sulfone reactive group. | Good | Moderate | Good, but can lead to heterogeneity in random conjugation. | Well-established chemistry, commercially available. | Potential for immunogenicity, may not be optimal for high drug-to-antibody ratios (DARs). |
| Branched PEG Linkers (e.g., NH-bis(PEG3-Boc)) | Multiple PEG arms extending from a central core.[1] | Excellent | Generally longer than linear PEGs of similar molecular weight.[2] | Can be higher, especially with enzymatic methods, leading to more homogeneous conjugates.[1] | Superior "stealth" effect, reduced immunogenicity, potential for higher DARs without aggregation.[1][2] | Increased steric hindrance, potentially more complex synthesis. |
| Piperazine-Containing Linkers | Semi-rigid heterocyclic core.[3] | Good, can be pH-dependent due to protonation of the piperazine (B1678402) ring.[4][5] | Metabolically stable.[3] | Controlled synthesis allows for precise positioning of functional groups. | Enhanced rigidity for favorable ternary complex formation in PROTACs, improved cell permeability.[3][4] | Rigidity may not be optimal for all applications, potential for off-target interactions. |
| Polysarcosine (pSar) Linkers | Polypeptoid backbone (poly(N-methylglycine)). | Excellent, comparable or superior to PEG in masking hydrophobicity.[6][7] | Comparable to PEG.[7] | High, especially with on-resin synthesis methods leading to monodisperse linkers.[8] | Biodegradable, non-immunogenic, effectively masks payload hydrophobicity at high DARs.[6][7] | Less established than PEG, synthesis can be more complex. |
Visualizing Linker Architectures and Workflows
To better understand the structural differences and conjugation strategies, the following diagrams, created using the DOT language, illustrate the linker types and a general experimental workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis and conjugation of the discussed linker alternatives.
Protocol 1: On-Resin Synthesis and Conjugation of Polysarcosine (pSar) Linkers
This protocol describes the synthesis of a monodisperse pSar linker on a solid support, followed by its conjugation to a thiol-containing biomolecule.[8]
Materials:
-
Fmoc-Sar-Sar-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Bromoacetic acid
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Methylamine
-
2-Azidoethan-1-amine
-
4-Maleimidophenylacetic acid
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
2-Chlorotrityl chloride resin
Procedure:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in DCM.
-
Chain Elongation:
-
Couple Fmoc-Sar-Sar-OH to the resin using HATU and DIPEA in DMF.
-
Remove the Fmoc group with 20% piperidine in DMF.
-
Repeat the following steps to achieve the desired pSar length:
-
React with bromoacetic acid and DIC in DMF.
-
Displace the bromide with methylamine.
-
-
-
Functionalization:
-
React the terminal bromoacetyl group with 2-azidoethan-1-amine to introduce an azide (B81097) handle.
-
Couple 4-maleimidophenylacetic acid to the N-terminus using COMU and DIPEA in DMF.
-
-
Cleavage and Purification: Cleave the pSar-linker from the resin using TFA in DCM. Purify the linker by preparative HPLC.
-
Conjugation to a Thiol-Containing Biomolecule:
-
Dissolve the purified pSar-maleimide linker in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Add the thiol-containing biomolecule (e.g., a reduced antibody or a cysteine-containing peptide).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate methods.
-
Protocol 2: Synthesis of a PROTAC with a Piperazine-Containing Linker
This protocol outlines the synthesis of a BRD4-targeting PROTAC using a piperazine-based linker.[3]
Materials:
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Boc-protected piperazine derivative with a carboxylic acid handle
-
BRD4 ligand with a primary amine
-
TFA
-
DCM
Procedure:
-
Activation of Pomalidomide:
-
Dissolve pomalidomide in anhydrous DMF.
-
Add HATU and DIPEA and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
-
Coupling to the Piperazine Linker:
-
Add the Boc-protected piperazine derivative with a free amine to the activated pomalidomide solution.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the intermediate by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Coupling to the BRD4 Ligand:
-
Activate the carboxylic acid on the deprotected piperazine intermediate using HATU and DIPEA in anhydrous DMF.
-
Add the BRD4 ligand with a primary amine.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 3: Enzymatic Conjugation of a Branched PEG Linker to an Antibody
This protocol describes the site-specific conjugation of a branched linker to an antibody using microbial transglutaminase (MTGase).[9]
Materials:
-
Anti-HER2 monoclonal antibody
-
Branched linker with a primary amine (e.g., NH-bis(PEG3-azide))
-
Microbial transglutaminase (MTGase)
-
Tris buffer, pH 8.0
-
Payload with a compatible reactive group (e.g., DBCO-payload for azide-alkyne cycloaddition)
Procedure:
-
Enzymatic Ligation:
-
Prepare a solution of the anti-HER2 antibody in Tris buffer.
-
Add the branched linker and MTGase to the antibody solution.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Purify the antibody-linker conjugate by protein A chromatography.
-
-
Payload Conjugation (Click Chemistry):
-
To the purified antibody-linker conjugate, add the DBCO-functionalized payload.
-
Incubate the reaction at room temperature overnight.
-
Purify the final ADC by SEC.
-
Conclusion
The field of bioconjugation is continuously advancing, with a growing toolkit of linkers available to researchers. While this compound remains a valuable and widely used tool, its alternatives offer distinct advantages for specific applications. Branched PEG linkers can enhance the pharmacokinetic properties and enable higher drug loading in ADCs.[2] Piperazine-containing linkers provide conformational rigidity that can be beneficial for PROTACs.[3] Polysarcosine linkers represent a promising new class of biodegradable and non-immunogenic alternatives to PEG.[6][7] The selection of the optimal linker will depend on the specific requirements of the bioconjugate, including the nature of the biomolecule and the payload, the desired in vivo properties, and the synthetic feasibility. The experimental protocols provided in this guide offer a starting point for the implementation of these advanced linker technologies in your research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Immunogenicity of PEGylated Compounds
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, known as PEGylation, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. This modification can extend the circulating half-life and reduce the immunogenicity of the therapeutic protein.[1] However, the PEG moiety itself can be recognized by the immune system as foreign, leading to the production of anti-PEG antibodies.[1] These antibodies can cause significant clinical consequences, including hypersensitivity reactions, loss of drug efficacy, and accelerated blood clearance (ABC) of the therapeutic agent.[1][2] This guide provides a comparative overview of the key methods used to assess the immunogenicity of PEGylated compounds, complete with experimental protocols and supporting data.
Key Methodologies for Immunogenicity Assessment
The immunogenicity of PEGylated therapeutics is a multifaceted issue requiring a range of analytical techniques for a comprehensive risk assessment.[3][4] The primary methods focus on detecting anti-PEG antibodies, evaluating complement activation, and observing pharmacokinetic changes in vivo.
Anti-PEG Antibody Detection: Enzyme-Linked Immunosorbent Assay (ELISA)
The most common method for detecting and quantifying anti-PEG antibodies (both IgM and IgG isotypes) is the Enzyme-Linked Immunosorbent Assay (ELISA).[1] This assay can be formatted in several ways, with the direct ELISA being a straightforward and widely used approach.
Principle: In a direct anti-PEG ELISA, a microplate is coated with a PEG-containing molecule.[2][5] When serum or plasma from a subject is added to the wells, any anti-PEG antibodies present will bind to the immobilized PEG.[6] These bound antibodies are then detected using a secondary antibody conjugated to an enzyme (like horseradish peroxidase - HRP) that recognizes the specific isotype (e.g., human IgG or IgM).[5] After adding a substrate, the enzyme produces a measurable color change, the intensity of which is proportional to the amount of anti-PEG antibody in the sample.[2][6]
Experimental Protocol: Direct ELISA for Anti-PEG IgG/IgM This protocol outlines a general procedure for detecting anti-PEG antibodies in human serum. Optimization is often required for specific applications.[7]
-
Coating: High-binding 96-well microplates are coated with a PEG derivative (e.g., 100 μL of 0.02 mg/mL NH₂-mPEG₅₀₀₀ in PBS) and incubated overnight at room temperature.[7]
-
Blocking: Wells are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with 200-300 μL of a blocking solution (e.g., 1% milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[7]
-
Sample Incubation: After washing the wells, diluted serum samples (e.g., 1:100 in blocking solution) and controls are added in triplicate and incubated for 1-2 hours at room temperature.[7]
-
Secondary Antibody Incubation: The plate is washed again, and an HRP-conjugated secondary antibody specific for the target isotype (e.g., anti-human IgG-HRP or anti-human IgM-HRP) is added to each well. The plate is then incubated for 1 hour at room temperature.[5]
-
Detection: Following a final, thorough washing step, a substrate solution (e.g., TMB or ABTS) is added to the wells.[6] The plate is incubated in the dark for color development (typically 15-30 minutes).
-
Measurement: The reaction is stopped by adding a stop solution (e.g., dilute sulfuric acid), and the absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[6]
Workflow for Anti-PEG Antibody ELISA
Caption: Workflow for a direct ELISA to detect anti-PEG antibodies.
Complement Activation Assays
PEGylated compounds, particularly when bound by anti-PEG antibodies, can activate the complement system, leading to hypersensitivity reactions known as Complement Activation-Related Pseudoallergy (CARPA).[8][9] Assays measuring the products of complement activation are therefore critical.
Principle: Activation of the complement cascade, whether through the classical, alternative, or lectin pathway, generates specific cleavage products.[10] Measuring the levels of these products in serum after incubation with a PEGylated compound provides a direct assessment of its potential to trigger this inflammatory response.[11] Key markers include the anaphylatoxins C3a and C5a, and the soluble terminal complement complex (SC5b-9), which is an established indicator of the activation of the entire complement cascade.[10][11]
Experimental Protocol: SC5b-9 Measurement This protocol describes a general method for assessing complement activation in vitro using a commercial ELISA kit.[11]
-
Sample Preparation: The PEGylated compound is incubated with human serum from multiple healthy donors at 37°C for a defined period (e.g., 30 minutes). A positive control (e.g., Zymosan) and a negative control (saline) are included.[10]
-
ELISA Procedure: The assay is performed using a commercial SC5b-9 ELISA kit, following the manufacturer's instructions.
-
Assay Steps: Typically, serum samples (treated and controls) are added to a microplate pre-coated with an antibody that captures the SC5b-9 complex.
-
Detection: A second, enzyme-linked antibody is used to detect the captured SC5b-9, followed by the addition of a substrate for color development.
-
Quantification: The concentration of SC5b-9 is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of SC5b-9. An increase in SC5b-9 levels compared to the negative control indicates complement activation.[11]
In Vivo Assessment: Accelerated Blood Clearance (ABC)
The presence of anti-PEG antibodies can lead to the rapid removal of PEGylated compounds from circulation upon subsequent administrations, a phenomenon known as Accelerated Blood Clearance (ABC).[12][13] The ABC phenomenon is a critical indicator of functional anti-PEG immunity and is typically evaluated in animal models.[14]
Principle: An initial "priming" dose of a PEGylated compound induces the production of anti-PEG IgM.[15] Upon administration of a second dose, these pre-existing antibodies bind to the compound, leading to its opsonization (often via complement activation) and rapid uptake by phagocytic cells, primarily Kupffer cells in the liver.[15] This results in a dramatically shortened circulation half-life, which can be monitored by measuring the concentration of the PEGylated compound in the blood over time.[12][16]
Experimental Protocol: Murine ABC Phenomenon Study
-
Priming Phase: A group of mice receives an initial intravenous injection of the PEGylated compound. A control group receives a saline injection.
-
Induction Period: The animals are left for a period (e.g., 5-7 days) to allow for the development of an anti-PEG antibody response.[9]
-
Effectuation Phase: Both the primed and control groups receive a second intravenous injection of the PEGylated compound.
-
Pharmacokinetic Analysis: Blood samples are collected at multiple time points after the second injection (e.g., 5 min, 1 hr, 4 hr, 24 hr).
-
Quantification: The concentration of the PEGylated compound in the plasma is quantified using an appropriate analytical method (e.g., HPLC, ELISA).
-
Evaluation: The pharmacokinetic profiles (e.g., half-life, area under the curve) of the primed group are compared to the control group. A significant reduction in circulation time in the primed group confirms the ABC phenomenon.[12]
Workflow for In Vivo Accelerated Blood Clearance (ABC) Study
Caption: Workflow for an in vivo study of the ABC phenomenon.
Comparative Immunogenicity of Marketed PEGylated Drugs
The incidence of anti-drug antibodies (ADAs) and specific anti-PEG antibodies varies among different PEGylated therapeutics. This variability is influenced by factors such as the drug's protein core, the size and structure of the PEG, the patient population, and the assay methodology used.[1][15] Direct comparison between trials is challenging, but the available data provide valuable context.[1]
| Drug Name (Brand®) | Molecule Type | Indication | Incidence of Anti-Drug/Anti-PEG Antibodies | Clinical Notes |
| Pegnivacogin | PEGylated Aptamer | Anticoagulation | ~38% developed anti-PEG antibodies after a single dose. | Data from clinical trials.[1] |
| Certolizumab pegol (Cimzia®) | PEGylated Fab' fragment | Rheumatoid Arthritis | 7% of patients developed antibodies; 3% had neutralizing activity. | Concomitant methotrexate (B535133) use was linked to lower antibody formation.[1] |
| Peginterferon alfa-2b (PegIntron®) | PEGylated Interferon | Chronic Hepatitis C | A related product (Pegasys) had a 5% incidence of neutralizing antibodies in one study. | A biosimilar showed a 0.7% incidence of neutralizing antibodies.[1] |
| Pegfilgrastim (Neulasta®) | PEGylated G-CSF | Neutropenia | Low incidence reported. A biosimilar study found most ADAs were against the PEG moiety. | No filgrastim-specific neutralizing antibodies were detected in one study.[1] |
Signaling Pathways in PEG Immunogenicity
The immune response to PEGylated compounds can be initiated through several pathways, broadly categorized as T-cell dependent and T-cell independent, and can involve the complement system.
Antibody Production Pathways
-
T-cell Dependent (TD) Pathway: This pathway is typically associated with PEGylated proteins.[8] B-cells recognize the PEGylated protein, internalize it, and present peptides from the protein core to helper T-cells. This T-cell help stimulates B-cell proliferation, differentiation into plasma cells, and class switching, resulting in the production of high-affinity anti-PEG IgG antibodies following an initial IgM response.[8]
-
T-cell Independent (TI) Pathway: This response is often linked to PEGylated nanoparticles or liposomes.[8] The highly repetitive structure of PEG on these larger carriers can cross-link B-cell receptors, directly activating B-cells without T-cell help. This pathway characteristically leads to the production of high levels of lower-affinity IgM and minimal IgG.[8][17]
Complement Activation Pathway
Anti-PEG antibodies (especially IgM) bound to the surface of a PEGylated therapeutic can serve as a potent trigger for the classical complement pathway.[15][18] This leads to a cascade of enzymatic reactions, generating anaphylatoxins (C3a, C5a) that can cause hypersensitivity reactions, and opsonins (like C3b) that tag the compound for clearance by phagocytes.[8][15] PEG itself can also directly activate the complement system, primarily through the alternative and lectin pathways.[10]
Immune Response Pathways to PEGylated Compounds
Caption: Overview of immune pathways activated by PEGylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential induction of anti-PEG antibodies and complement activation toward PEGylated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. affinityimmuno.com [affinityimmuno.com]
- 6. 4adi.com [4adi.com]
- 7. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 9. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 10. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 11. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerated clearance of ultrasound contrast agents containing polyethylene glycol is associated with the generation of anti-polyethylene glycol antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the Role of Anti-PEG Antibodies in the Complement Activation by Doxil in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of m-PEG3-S-PEG3-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of polyethylene (B3416737) glycol (PEG) conjugates is a critical step in the development of novel therapeutics and research tools. This guide provides a comparative overview of two primary mass spectrometry (MS) techniques for the analysis of m-PEG3-S-PEG3-Boc conjugates: Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Understanding the nuances of each technique allows for the selection of the most appropriate method for confirming molecular identity, assessing purity, and ensuring the quality of these valuable molecules.
Performance Comparison: ESI-MS vs. MALDI-TOF MS
The analysis of a discrete PEG conjugate like this compound benefits from high-resolution mass spectrometry to confirm its monoisotopic mass. Both ESI-MS and MALDI-TOF MS are powerful tools for this purpose, each with distinct advantages and considerations.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Ionization Principle | Soft ionization of molecules in solution by creating a fine spray of charged droplets. | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. |
| Typical Adducts | Primarily protonated [M+H]⁺ and sodiated [M+Na]⁺ ions. Can form multiply charged ions. | Primarily singly charged ions, typically sodiated [M+Na]⁺ and potassiated [M+K]⁺ adducts.[1][2] |
| Coupling with LC | Easily coupled with Liquid Chromatography (LC) for online separation and analysis of complex mixtures (LC-MS).[3] | Typically an offline technique; sample is spotted onto a target plate. |
| Resolution & Accuracy | High resolution and mass accuracy, especially with Orbitrap or TOF analyzers, allowing for unambiguous formula determination. | Good resolution and mass accuracy, sufficient for confirming molecular weight and purity of discrete PEGs.[4][5] |
| Sample Throughput | Lower throughput due to LC separation times. | Higher throughput due to rapid analysis of multiple samples on a single target plate. |
| Sensitivity | High sensitivity, often in the picomole to femtomole range. | High sensitivity, also in the picomole to femtomole range. |
| Tolerance to Buffers | Less tolerant to non-volatile salts and buffers, which can suppress ionization. | More tolerant to salts and buffers compared to ESI. |
| Fragmentation | In-source fragmentation can be controlled to induce characteristic fragmentation for structural elucidation (MS/MS).[6] | In-source decay (ISD) can provide fragmentation information for sequence analysis of peptides.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are representative protocols for the analysis of this compound conjugates using ESI-LC/MS and MALDI-TOF MS.
Protocol 1: ESI-LC/MS Analysis
This protocol is ideal for confirming the exact mass and purity of the conjugate, especially when analyzing reaction mixtures or stability samples.
1. Sample Preparation:
-
Dissolve the this compound conjugate in a solution of 50:50 (v/v) acetonitrile (B52724)/water with 0.1% formic acid to a final concentration of 1 mg/mL.
-
Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulate matter.
2. LC-MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100 - 1000.
-
Data Analysis: Identify the peaks corresponding to the expected molecular weight and common adducts (e.g., [M+H]⁺, [M+Na]⁺). The high-resolution data allows for the confirmation of the elemental composition.
Protocol 2: MALDI-TOF MS Analysis
This protocol is well-suited for rapid screening and confirmation of the molecular weight of the synthesized conjugate.
1. Sample and Matrix Preparation:
-
Analyte Solution: Dissolve the this compound conjugate in acetonitrile to a final concentration of 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid.[1]
-
Cationizing Agent (Optional): Prepare a 1 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) in water to promote the formation of sodiated adducts.
2. Sample Spotting:
-
Mix the analyte solution, matrix solution, and optional cationizing agent in a 1:1:0.1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
3. MALDI-TOF MS Parameters:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Positive ion reflector mode for higher resolution.
-
Laser Intensity: Adjust to the minimum necessary for good signal-to-noise to avoid fragmentation.
-
Mass Range: m/z 400 - 800.
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.
4. Data Analysis:
-
Identify the peaks corresponding to the sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) adducts of the conjugate. The monoisotopic mass should be used for accurate identification.
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for ESI-LC/MS and MALDI-TOF MS analysis, as well as a decision-making flowchart for selecting the appropriate technique.
Caption: Workflow for ESI-LC/MS analysis of this compound conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bruker.com [bruker.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of m-PEG3-S-PEG3-Boc: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of a Novel PROTAC Linker
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel molecules like m-PEG3-S-PEG3-Boc are routine. As a polyethylene (B3416737) glycol (PEG) and alkyl/ether-based PROTAC linker, its unique structure necessitates a clear and robust disposal plan to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a hazardous chemical and adhere to stringent disposal protocols. This guide provides a comprehensive framework for its proper disposal, drawing upon established best practices for similar chemical classes.
Immediate Safety and Handling
Before commencing any disposal procedures, a thorough risk assessment should be conducted. All personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Core Principles of Disposal
The disposal of this compound must be guided by the principles of waste minimization, proper segregation, and compliant disposal through licensed channels. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[1]
Key Disposal Steps:
-
Waste Identification and Segregation: All waste streams containing this compound must be clearly identified. This includes pure, unreacted compound, reaction mixtures, contaminated solvents, and solid waste such as gloves, pipette tips, and weighing papers. This waste must be segregated from other laboratory waste to prevent unintended reactions.[1]
-
Containerization: Use a dedicated, leak-proof, and chemically compatible waste container for all this compound waste. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[2]
-
Disposal Request: Once the container is full or ready for disposal, a request should be submitted to your institution's Environmental Health and Safety (EHS) department for collection by a licensed hazardous waste disposal contractor.[3]
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative disposal limits (e.g., concentration thresholds for specific disposal routes) are not available. The precautionary principle dictates that all concentrations of this research chemical be treated as hazardous waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Safety Protocols |
| Drain Disposal | Strictly Prohibited | [1] |
| Solid Waste Disposal | Strictly Prohibited | [1] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | [3] |
| Container Labeling | "Hazardous Waste: this compound" | Institutional EHS Guidelines |
Experimental Protocols
As no specific inactivation or neutralization protocols for this compound are publicly available, chemical treatment of the waste is not recommended. The primary and mandatory disposal method is through a licensed and approved hazardous waste management facility.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
This procedural guidance is designed to provide a clear and direct path for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for local regulations.
References
Essential Safety and Logistical Information for Handling m-PEG3-S-PEG3-Boc
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like m-PEG3-S-PEG3-Boc, a PEG- and alkyl/ether-based PROTAC linker, are paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C20H40O8S |
| Molecular Weight | 440.59 g/mol |
Source: Chemsrc.com[3]
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendation | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the chemical. |
| Body Protection | A fire-resistant lab coat. | Protects clothing and skin from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of potentially harmful vapors. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling and Experimental Workflow
Given that PROTAC linkers can be sensitive to air and moisture, and to mitigate the risks associated with organic sulfides, the following step-by-step protocol for handling this compound should be followed.[6][7][8][9]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the substance, ensure you are wearing the appropriate PPE as detailed in the table above. Prepare a clean and dry work area, preferably within a chemical fume hood. For sensitive reactions, ensure glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[8][9]
-
Dispensing: If the compound is a solid, carefully weigh the required amount in the fume hood. If it is a liquid or oil, use a calibrated pipette or syringe. For air-sensitive compounds, use syringe techniques with a positive pressure of inert gas.[8][9]
-
Reaction Setup: If the reaction is air or moisture-sensitive, conduct it under an inert atmosphere. Use septa and needles for the addition of reagents.
-
Post-Reaction: Quench the reaction safely as per the specific experimental protocol.
-
Temporary Storage: If the compound or its solutions need to be stored temporarily, use tightly sealed containers and store them in a cool, dry, and dark place. For air-sensitive materials, store under an inert atmosphere.[6]
-
Spill Management: In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety. Organic sulfides should be treated as hazardous chemical waste.[10]
Waste Segregation and Disposal Protocol:
| Waste Category | Description & Examples | Disposal Stream |
| Unused or Expired Product | Pure this compound in its original container that is no longer needed. | Hazardous Chemical Waste |
| Contaminated Labware | Glassware, pipettes, or containers with residual this compound. | Solid Hazardous Waste |
| Contaminated PPE & Debris | Gloves, absorbent pads, or wipes used to clean up spills of this compound. | Solid Hazardous Waste |
| Aqueous Solutions | Solutions containing this compound. Do not dispose of down the drain. | Aqueous Hazardous Waste |
| Organic Solvent Mixtures | This compound mixed with organic solvents. | Segregate into appropriate solvent waste streams (e.g., "Non-Halogenated Waste"). |
Key Disposal Precautions:
-
Segregation: It is crucial to keep sulfide (B99878) waste separate from acidic waste, as their combination can generate highly toxic hydrogen sulfide gas.[5][11]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.
-
Containers: Use appropriate, sealed, and leak-proof containers for all waste streams.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | CAS#:2055040-96-3 | Chemsrc [chemsrc.com]
- 3. Harmful and beneficial effects of organic monosulfides, disulfides, and polysulfides in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 5. Sulfides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ossila.com [ossila.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
